Phosphorodithioate
Description
Structure
3D Structure
Properties
CAS No. |
19073-37-1 |
|---|---|
Molecular Formula |
O2PS2-3 |
Molecular Weight |
127.11 g/mol |
IUPAC Name |
dioxido-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5)/p-3 |
InChI Key |
NAGJZTKCGNOGPW-UHFFFAOYSA-K |
SMILES |
[O-]P(=S)([O-])[S-] |
Canonical SMILES |
[O-]P(=S)([O-])[S-] |
Synonyms |
dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phosphorodithioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of phosphorodithioate (PS2) oligonucleotides, a promising class of nucleic acid analogs for therapeutic and diagnostic applications. Phosphorodithioates offer significant advantages over their phosphorothioate counterparts, including achirality at the phosphorus center and enhanced nuclease resistance.[1][2][3] This document details the synthetic protocols, quantitative data, and relevant biological pathways associated with these molecules.
Introduction to this compound Oligonucleotides
This compound oligonucleotides are modified nucleic acids where both non-bridging oxygen atoms in the phosphodiester linkage are replaced by sulfur atoms.[1][2] This modification confers several desirable properties:
-
Achirality: Unlike phosphorothioates, which create a chiral center at each modified phosphorus atom, this compound linkages are achiral.[1][4] This eliminates the generation of a complex mixture of diastereomers during synthesis, simplifying purification and characterization.
-
Enhanced Nuclease Resistance: Phosphorodithioates exhibit even greater stability against nuclease degradation compared to phosphorothioates, prolonging their half-life in biological systems.[1][3]
-
Protein Binding: this compound-modified oligonucleotides have been shown to bind to proteins with higher affinity than their phosphodiester counterparts, making them attractive for the development of thioaptamers.[1][2]
These properties make this compound oligonucleotides valuable tools in the fields of antisense therapy, aptamers, and diagnostics.[2]
Synthesis of this compound Oligonucleotides
The synthesis of this compound oligonucleotides is typically carried out using solid-phase phosphoramidite chemistry, similar to standard DNA and RNA synthesis. The key distinction lies in the use of thiophosphoramidite monomers and a subsequent sulfurization step.[1][3][5]
Key Reagents
-
Thiophosphoramidites: These are the building blocks for this compound synthesis. The most common types employ a pyrrolidinyl thiophosphoramidite where the thiol is protected with a β-(benzoylmercapto)ethyl group.[3]
-
Activators: An efficient activator is crucial for the coupling of thiophosphoramidites. While tetrazole can be used, more efficient activators for this specific chemistry include 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (DCI).[1]
-
Sulfurizing Reagents: After the coupling step, a sulfurizing reagent is used to convert the thiophosphite triester into a stable this compound linkage. Common sulfurizing reagents include 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) and 3-ethoxy-1,2,4-dithiazolidine-5-one (EDITH).[1] DDTT is often preferred as it can reduce the formation of phosphorothioate byproducts.[1]
Synthetic Workflow
The solid-phase synthesis of this compound oligonucleotides follows a cyclical process. The general workflow is outlined below.
Experimental Protocols
Solid-Phase Synthesis of a this compound Linkage
This protocol outlines a typical cycle for the formation of a single this compound linkage on an automated DNA synthesizer.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with 3% trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The thiophosphoramidite monomer (dissolved in anhydrous acetonitrile to a concentration of 0.1 M) is activated with an appropriate activator (e.g., 0.25 M DCI in acetonitrile) and delivered to the synthesis column. A coupling time of 3-5 minutes is typically employed.
-
Sulfurization: A solution of a sulfurizing reagent (e.g., 0.1 M DDTT in a mixture of pyridine and acetonitrile) is introduced to the column to convert the newly formed thiophosphite triester to a this compound linkage. The reaction time is typically 2-5 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are blocked by acetylation using a standard capping solution (e.g., acetic anhydride and N-methylimidazole).
These steps are repeated for each monomer addition until the desired sequence is assembled.
Deprotection and Cleavage
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
The support is treated with concentrated aqueous ammonia at 55°C for 12-16 hours.
-
For thiophosphoramidites protected with a β-(benzoylmercapto)ethyl group, the basic deprotection conditions first remove the benzoyl group, followed by the elimination of ethylene sulfide to yield the final this compound linkage.[3]
Purification and Analysis
Crude this compound oligonucleotides are typically purified by high-performance liquid chromatography (HPLC).
-
Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying DMT-on oligonucleotides. A gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate) is used for elution.
-
Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on their charge and can be used for the purification of DMT-off oligonucleotides.
The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (MS).[6][7]
Quantitative Data
The efficiency of this compound oligonucleotide synthesis is influenced by the choice of reagents and reaction conditions. The following tables summarize key quantitative data.
Table 1: Coupling Efficiency of Thiophosphoramidites
| Activator | Coupling Efficiency (%) | Reference |
| Tetrazole | Lower efficiency (not specified) | [1] |
| DCI | 96-98 | [5] |
| ETT | High efficiency (not specified) | [1] |
| BTT | High efficiency (not specified) | [1] |
Table 2: Comparison of Sulfurizing Reagents
| Sulfurizing Reagent | Reaction Time (min) | Efficacy | Byproduct Formation | Reference |
| DDTT | 2-5 | Slightly better than Beaucage Reagent | Reduces phosphorothioate formation | [1] |
| Beaucage Reagent | 2-5 | Good | Can lead to phosphorothioate byproducts | [1] |
| EDITH | 2-5 | Effective | Not specified | [1] |
Table 3: Overall Yield and Purity
| Synthesis Scale | Overall Isolated Yield (%) | Purity by HPLC (%) | Common Impurities | Reference |
| 1 µmol | 10-30 | >90 | Phosphorothioates (8-9%), (n-1) shortmers | [5][8] |
Biological Applications and Signaling Pathways
This compound oligonucleotides have shown great promise in modulating biological pathways, particularly in the context of antisense and aptamer-based therapies.
Antisense Inhibition of Bcl-2
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is associated with various cancers. Antisense oligonucleotides targeting Bcl-2 mRNA can downregulate its expression and induce apoptosis in cancer cells.[9][10] this compound-modified antisense oligonucleotides offer enhanced stability for this application.
Aptamer-Mediated Inhibition of VEGF
Vascular endothelial growth factor (VEGF) is a crucial signaling protein involved in angiogenesis. Overexpression of VEGF is implicated in various diseases, including age-related macular degeneration and cancer. Aptamers, which are short, single-stranded nucleic acids that can bind to specific targets, have been developed to inhibit VEGF activity. This compound modifications can enhance the stability and binding affinity of anti-VEGF aptamers.[11]
Conclusion
The synthesis of this compound oligonucleotides is a well-established process that offers a route to highly stable and achiral nucleic acid analogs. The use of optimized thiophosphoramidite chemistry, coupled with efficient activators and sulfurizing reagents, allows for the reliable production of these valuable molecules. With their enhanced biological properties, this compound oligonucleotides are poised to play an increasingly important role in the development of novel therapeutics and diagnostics. Further research into new protecting groups and solid supports may lead to even more efficient and scalable synthetic methods in the future.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid phase synthesis of oligodeoxyribonucleoside phosphorodithioates from thiophosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 antisense oligonucleotide inhibits the proliferation of childhood leukemia/lymphoma cells of the B-cell lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antisense-mediated inhibition of BCL2 protooncogene expression and leukemic cell growth and survival: comparisons of phosphodiester and phosphorothioate oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect and mechanism of VEGF antisense phosphorothioate deoxynucleotides on HL-60 leukemic cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphorodithioate Backbone Modification in DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phosphorodithioate (PS2) backbone modification, where both non-bridging oxygen atoms in the phosphodiester linkage of DNA are replaced by sulfur, represents a significant advancement in oligonucleotide-based therapeutics. This modification imparts several desirable properties, most notably complete resistance to nuclease degradation and an achiral phosphate center, which circumvents the issue of diastereomeric mixtures associated with phosphorothioate (PS) modifications. These characteristics lead to enhanced stability, improved cellular uptake, and potent biological activity in applications such as antisense oligonucleotides and aptamers. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound-modified DNA, including detailed experimental protocols and comparative data to assist researchers in the design and development of next-generation nucleic acid therapeutics.
Introduction to this compound DNA
Oligonucleotide-based drugs have emerged as a powerful therapeutic modality, capable of targeting specific gene expression pathways. However, the clinical translation of unmodified oligonucleotides is hampered by their rapid degradation by cellular nucleases. The this compound (PS2) modification is a second-generation backbone modification that addresses this limitation by replacing both non-bridging oxygen atoms of the phosphodiester linkage with sulfur.
This substitution confers remarkable resistance to nuclease digestion, significantly extending the in vivo half-life of the oligonucleotide.[1] Unlike the more common phosphorothioate (PS) modification, which creates a chiral center at the phosphorus atom and results in a complex mixture of diastereomers, the PS2 linkage is achiral.[2] This simplifies synthesis, purification, and analysis, and eliminates the potential for differential biological activity and toxicity among stereoisomers.
Properties of this compound-Modified DNA
The introduction of this compound linkages into a DNA oligonucleotide profoundly alters its physicochemical and biological properties.
Nuclease Resistance
The most significant advantage of the PS2 modification is its exceptional resistance to degradation by a wide range of cellular nucleases. The presence of two sulfur atoms in the phosphate backbone effectively shields the linkage from enzymatic cleavage.
Table 1: Comparative Nuclease Resistance of Modified Oligonucleotides
| Linkage Type | Relative Nuclease Resistance | Key Findings |
| Phosphodiester (PO) | Low | Rapidly degraded by endo- and exonucleases.[3] |
| Phosphorothioate (PS) | Moderate to High | Significantly more resistant than PO, but still susceptible to some nucleases. The rate of degradation can be stereoisomer-dependent.[3] |
| This compound (PS2) | Very High | Highly resistant to a broad spectrum of nucleases, offering superior stability in biological fluids.[1] |
Duplex Stability
The replacement of oxygen with the larger and less electronegative sulfur atoms can influence the stability of the DNA duplex. Generally, PS2 modifications lead to a decrease in the melting temperature (Tm) of the duplex compared to unmodified DNA.
Table 2: Effect of Backbone Modification on DNA Duplex Stability
| Oligonucleotide Sequence (12-mer) | Modification | Melting Temperature (Tm) in 1 M NaCl (°C) | ΔTm per modification (°C) |
| d(CGCGAATTCGCG) | Unmodified (PO) | 68 | N/A |
| d(CGCGAATTCGCG) | Fully Phosphorothioate (PS) | 49 | -1.7 |
| d(CGCGAATTCGCG) | Fully this compound (PS2) | 21 | -4.3 |
| Data adapted from a study on a self-complementary 12-mer oligonucleotide.[4] |
Cellular Uptake
Modified oligonucleotides, including those with PS2 linkages, generally exhibit enhanced cellular uptake compared to their unmodified counterparts. This is often attributed to their increased lipophilicity and interactions with cell surface proteins.
dot
Caption: Cellular uptake of PS2-modified oligonucleotides.
Table 3: Cellular Uptake of Modified Oligonucleotides
| Modification | Cellular Uptake Efficiency | Mechanism |
| Unmodified (PO) | Low | Primarily through fluid-phase endocytosis. |
| Phosphorothioate (PS) | High | Adsorptive endocytosis mediated by binding to cell surface proteins.[5] |
| This compound (PS2) | High (Predicted) | Expected to be similar to or greater than PS due to increased lipophilicity, likely through adsorptive endocytosis.[6] |
Biological Activity
The enhanced stability and cellular uptake of PS2-modified oligonucleotides often translate to potent biological activity. In the context of antisense therapy, PS2 modifications can support RNase H-mediated cleavage of the target mRNA.
Table 4: Antisense Activity of a PS2-Modified LNA Gapmer
| ASO ID | Modification Pattern | IC50 (nM) for ApoB mRNA reduction |
| ASO-1 | Stereorandom PS | ~10 |
| ASO-2 | PS2 in flanks | ~5 |
| ASO-3 | PS2 in flanks and part of the gap | ~2 |
| Data conceptualized from figures in a study on LNA gapmers.[7] |
Experimental Protocols
Solid-Phase Synthesis of this compound DNA
This protocol is adapted from established methods for solid-phase oligonucleotide synthesis.[1][8]
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Deoxynucleoside phosphoramidites (A, C, G, T)
-
Deoxynucleoside thiophosphoramidites
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Sulfurizing reagent (e.g., 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine)
-
Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Acetonitrile (anhydrous)
-
Ammonium hydroxide solution (concentrated)
Procedure:
-
Synthesis Setup: Load the CPG column, phosphoramidites, thiophosphoramidites, and all necessary reagents onto the DNA synthesizer.
-
Synthesis Cycle for Phosphodiester Linkage:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) group with the deblocking solution.
-
Coupling: Activate the phosphoramidite with the activator solution and couple it to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping reagents.
-
Oxidation: Oxidize the phosphite triester to a stable phosphate triester using the oxidizing solution.
-
-
Synthesis Cycle for this compound Linkage:
-
Deblocking: Remove the 5'-DMT group.
-
Coupling: Activate the deoxynucleoside thiophosphoramidite and couple it to the growing chain.
-
Sulfurization: Convert the resulting thiophosphite triester to a this compound triester using the sulfurizing reagent.
-
Capping: Cap any unreacted hydroxyl groups.
-
-
Chain Elongation: Repeat the appropriate synthesis cycle for each subsequent nucleotide addition.
-
Cleavage and Deprotection: After the final cycle, treat the solid support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Purification: Purify the full-length oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
dot
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Nuclease Resistance Design and Protocols [genelink.com]
- 4. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence [bio-protocol.org]
- 5. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of the Phosphorodithioate Linkage
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphorodithioate (PS2) linkage, an analogue of the natural phosphodiester bond where both non-bridging oxygen atoms are substituted with sulfur, represents a significant chemical modification in the field of nucleic acid therapeutics. This guide provides a comprehensive overview of the core chemical properties of the PS2 linkage, including its synthesis, enhanced stability, and unique reactivity. A key advantage of the PS2 modification is its achiral nature, which circumvents the issue of diastereomeric mixtures inherent in the more common phosphorothioate (PS) modification. This property, combined with its exceptional resistance to nuclease degradation, makes the PS2 linkage a compelling modification for the development of antisense oligonucleotides, aptamers, and siRNAs. This document details its structural characteristics, provides standardized experimental protocols for its synthesis and analysis, and explores its functional implications in therapeutic applications.
Introduction: A Comparative Overview
Oligonucleotide-based therapeutics hold immense promise for targeting disease at the genetic level. However, unmodified oligonucleotides with natural phosphodiester (PO) linkages are rapidly degraded by cellular nucleases. To overcome this, backbone modifications are essential. The most widely used modification is the phosphorothioate (PS) linkage, where a single non-bridging oxygen is replaced by sulfur. While effective at increasing nuclease resistance, the PS modification introduces a chiral center at the phosphorus atom.[1] For an oligonucleotide of length 'n', this results in 2^(n-1) diastereomers, a complex mixture where each stereoisomer can have different hybridization properties, protein binding affinities, and biological activities.[1]
The This compound (PS2) linkage, where both non-bridging oxygens are replaced by sulfur, offers a powerful solution to this problem. The PS2 linkage is achiral, just like the native phosphodiester bond, eliminating the complexities of stereoisomerism.[2] This modification not only provides superior stability against nucleases compared to even the PS linkage but also confers unique properties that are highly beneficial for therapeutic applications.[2]
Below is a diagram illustrating the key differences between these fundamental backbone linkages.
Physicochemical Properties
Structure and Bonding
The substitution of oxygen with the larger, more polarizable sulfur atoms in the PS2 linkage results in distinct geometric and electronic properties compared to the native phosphodiester bond. The phosphorus-sulfur bonds are significantly longer than phosphorus-oxygen bonds, which can subtly alter the conformation of the sugar-phosphate backbone.
| Parameter | Linkage Type | Typical Value | Source / Note |
| Bond Length | P=O (Phosphodiester) | ~1.48 Å | Standard value |
| P-O (Phosphodiester) | ~1.61 Å | Standard value | |
| P-S (Phosphorothioate) | ~2.1 Å | Based on computational models[3][4] | |
| P-S (this compound) | ~1.96 Å | Crystal data for Ammonium O,O′-diethyl dithiophosphate[5] | |
| Bond Angle | O-P-O (Phosphodiester) | ~109.5° (tetrahedral) | Idealized sp3 hybridization[6] |
| S-P-S (Phosphorothioate) | N/A | - | |
| S-P-S (this compound) | ~116.4° | Crystal data for Ammonium O,O′-diethyl dithiophosphate[5] | |
| O-P-S (this compound) | ~111.4° | Crystal data for Ammonium O,O′-diethyl dithiophosphate[5] | |
| Effect on Tm | Phosphorothioate (PS) | ↓ ~0.5 °C per linkage | |
| This compound (PS2) | Slightly reduced | Forms stable duplexes with DNA and RNA[2] |
Stability
A primary advantage of the PS2 linkage is its exceptional stability.
-
Nuclease Resistance : PS2-modified oligonucleotides are completely resistant to degradation by most cellular nucleases. This resistance is even greater than that conferred by the phosphorothioate modification, significantly extending the in vivo half-life of therapeutic oligonucleotides.[2]
-
pH Stability : The linkage is highly stable across a wide range of pH values, showing no measurable hydrolysis in aqueous buffers from pH 5 to 9 over extended periods.
Synthesis and Characterization
The incorporation of PS2 linkages into oligonucleotides is achieved through established solid-phase synthesis protocols, with specific modifications to the standard cycle.
Experimental Protocol: Solid-Phase Synthesis
The synthesis of PS2-modified oligonucleotides utilizes specialized thiophosphoramidite monomers and a sulfurization step to create the dithiophosphate backbone. The process follows a cyclical workflow.
Methodology:
-
Support : Synthesis begins with a nucleoside attached to a solid support, typically Controlled Pore Glass (CPG).
-
Detritylation : The 5'-dimethoxytrityl (DMT) protecting group is removed using a mild acid like 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Coupling : The key step involves coupling a specialized thiophosphoramidite monomer (e.g., DNA or 2'-OMe thiophosphoramidites) to the free 5'-hydroxyl group. This reaction is activated by agents such as 5-(ethylthio)-1H-tetrazole (ETT). One sulfur atom is contributed by this monomer.
-
Sulfurization : The resulting phosphite triester is converted to the stable this compound triester. This is achieved using a sulfur-transfer reagent like 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or phenylacetyl disulfide (PADS). This step introduces the second sulfur atom.
-
Capping : Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride (Ac₂O) and N-methylimidazole (NMI) to prevent the formation of n-1 deletion mutant sequences.
-
Cycle Repetition : The cycle of detritylation, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection : The completed oligonucleotide is cleaved from the solid support, and base-protecting groups are removed using a strong base, such as concentrated ammonium hydroxide.
Experimental Protocol: Characterization
The purity and identity of synthesized PS2 oligonucleotides are confirmed using a combination of chromatographic and mass spectrometry techniques.
A. Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) This is the primary method for assessing the purity of the final product.
-
System : An HPLC or UPLC system equipped with a UV detector.
-
Column : C18 column suitable for oligonucleotide separation.
-
Mobile Phase A : Aqueous buffer with an ion-pairing agent. A common system is 100 mM triethylammonium acetate (TEAA). For MS-compatibility, a buffer of triethylamine (TEA) and hexafluoroisopropanol (HFIP) is preferred.
-
Mobile Phase B : Acetonitrile or Methanol.
-
Gradient : A linear gradient from a low to high concentration of Mobile Phase B is used to elute the oligonucleotide. For a 25-mer PS oligo, a shallow gradient slope (e.g., 0.2% MeOH per minute) provides good resolution of the main product from shorter failure sequences (n-1, n-2).
-
Detection : UV absorbance at 260 nm.
-
Expected Result : A major peak corresponding to the full-length product. Because PS2 oligos are achiral, the peaks are typically sharper than those for PS oligos, which can be broadened due to the presence of many diastereomers.[1]
B. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides definitive confirmation of the molecular weight of the synthesized oligonucleotide.
-
LC System : As described above, using an MS-compatible mobile phase (e.g., TEA/HFIP).
-
Mass Spectrometer : An Electrospray Ionization (ESI) mass spectrometer, typically a quadrupole time-of-flight (Q-TOF) instrument, operated in negative ion mode.
-
Sample Preparation : The oligonucleotide sample is desalted prior to injection.
-
Data Analysis : The resulting mass spectrum will show a series of peaks corresponding to the full-length oligonucleotide with different charge states (e.g., [M-3H]³⁻, [M-4H]⁴⁻). Deconvolution of this charge state series yields the molecular mass of the oligonucleotide, which can be compared to the theoretical calculated mass.
Applications in Drug Development
The unique chemical properties of the PS2 linkage make it a highly valuable modification for various classes of oligonucleotide therapeutics.
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded nucleic acids that bind to a target mRNA via Watson-Crick base pairing, leading to the downregulation of the corresponding protein. PS2-modified ASOs can elicit this effect through the RNase H mechanism.
The "gapmer" design is often employed, where a central block of PS2-modified DNA nucleosides is flanked by "wings" of other modifications (like 2'-O-Methyl) that increase binding affinity. The DNA:RNA hybrid formed in the central gap is a substrate for RNase H1, an endogenous enzyme that selectively cleaves the RNA strand of the heteroduplex. The resulting mRNA fragments are then degraded by the cell, leading to potent and specific gene silencing. Studies have shown that DNA with PS2 linkages can effectively activate RNase H. Furthermore, PS2 modifications have been shown to enhance cellular uptake and improve target reduction in both cell culture and animal models.
Aptamers
Aptamers are structured oligonucleotides that bind to specific targets, such as proteins, with high affinity and specificity. The introduction of PS2 linkages, creating "thioaptamers," can dramatically enhance binding properties. In some cases, the substitution of a single phosphodiester bond with a PS2 linkage has been shown to increase the binding affinity of an aptamer to its protein target by up to a thousand-fold. This remarkable enhancement is thought to arise from favorable interactions between the "soft" sulfur atoms of the PS2 linkage and specific amino acid residues on the protein surface. This makes PS2 a powerful modification for post-SELEX optimization of aptamers.
Conclusion
The this compound linkage is a cornerstone modification in the design of advanced nucleic acid therapeutics. Its achiral nature simplifies manufacturing and regulatory considerations by eliminating the complex issue of diastereomers associated with phosphorothioates. The exceptional nuclease resistance of the PS2 backbone ensures prolonged bioavailability, a critical requirement for in vivo applications. For researchers and drug developers, PS2 modifications provide a robust tool to create highly stable and potent antisense oligonucleotides and to dramatically enhance the binding affinities of aptamers. As the field of oligonucleotide therapeutics continues to evolve, the rational incorporation of this compound linkages will undoubtedly play a crucial role in the development of next-generation genetic medicines.
References
- 1. O,O-Diethyl dithiophosphate | C4H11O2PS2 | CID 9274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ZINC dioctyl dithiophosphate | C32H68O4P2S4Zn | CID 87073234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
The Stereochemical Landscape of Phosphorodithioate Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of oxygen with sulfur in the phosphate backbone of oligonucleotides has been a cornerstone of therapeutic nucleic acid development. This modification, leading to phosphorothioate (PS) and phosphorodithioate (PS2) analogs, confers critical drug-like properties, most notably enhanced resistance to nuclease degradation. However, the introduction of a sulfur atom in the non-bridging position of a phosphate linkage creates a chiral center, giving rise to Rp and Sp diastereomers. This stereochemistry profoundly influences the biological activity and therapeutic potential of these molecules. Conversely, the symmetrical nature of the this compound linkage, with two sulfur atoms, eliminates this chirality, offering a distinct approach to oligonucleotide design.
This technical guide provides a comprehensive overview of the stereochemistry of this compound and its related phosphorothioate analogs. It delves into the stereoselective synthesis of these compounds, presents a detailed comparison of their biological activities through quantitative data, outlines key experimental protocols, and visualizes the underlying mechanisms and workflows.
Data Presentation: A Quantitative Comparison of Stereoisomers
The biological and biophysical properties of phosphorothioate and this compound analogs are intricately linked to the stereochemistry at the phosphorus center. The following tables summarize key quantitative data from various studies, offering a direct comparison between Rp-PS, Sp-PS, and PS2 modifications.
Table 1: Nuclease Stability
| Modification | Oligonucleotide Sequence/Model | Nuclease Source | Half-life (t½) or Relative Stability | Reference |
| Sp-PS | 25-mer oligonucleotide | 3'-exonucleases | >300 times more stable than Rp at the 3'-terminus | [1] |
| Rp-PS | 25-mer oligonucleotide | 3'-exonucleases | Rapidly degraded | [1] |
| PS2 | 17-mer oligonucleotide | Exonucleases | Highly stable | [2] |
| Stereorandom PS | 17-mer oligonucleotide | Exonucleases | Highly stable | [2] |
| Unmodified (PO) | 17-mer oligonucleotide | Exonucleases | Rapidly degraded | [2] |
Table 2: Duplex Thermal Stability (Melting Temperature, Tm)
| Modification | Duplex Type | ΔTm per modification (°C) | Reference |
| Rp-PS | DNA:RNA | Stabilizing effect relative to stereorandom PS | [3][4] |
| Sp-PS | DNA:RNA | Destabilizing effect relative to stereorandom PS | [3][4] |
| PS2 | DNA:cDNA | -17 °C relative to PO2 | [2] |
| Stereorandom PS | DNA:cDNA | -11 °C relative to PO2 | [2] |
| Unmodified (PO) | DNA:RNA | Baseline | [3] |
Table 3: RNase H Activity
| Modification | System | Relative RNase H Cleavage Rate/Activity | Reference |
| Rp-PS | Bacterial RNase H | Preferred substrate | [4][5] |
| Sp-PS | Bacterial RNase H | Poor substrate | [4][5] |
| PS2 | Cell-free translation inhibition | Slightly higher than PO2 at <2 µM | [2] |
| Stereorandom PS | Human RNase H1 | Active | |
| Unmodified (PO) | Human RNase H1 | Active |
Table 4: In Vitro and In Vivo Activity (Antisense Oligonucleotides)
| Modification | Target/System | IC50 or Relative Potency | Reference |
| Full Rp-gap ASO | CXCl12 mRNA in 3T3-L1 cells | Similar to stereorandom parent | [4] |
| Full Sp-gap ASO | CXCl12 mRNA in 3T3-L1 cells | Poorly active | [4] |
| PS2 in LNA gapmer flanks | ApoB mRNA in primary hepatocytes | Equal or better than stereorandom PS | [6] |
| Stereorandom PS ASO | CXCl12 mRNA in 3T3-L1 cells | Baseline | [4] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of stereodefined this compound analogs. Below are representative protocols for key experimental procedures.
Stereoselective Solid-Phase Synthesis of P-Chiral Phosphorothioates via the Oxathiaphospholane Method
The oxathiaphospholane approach is a robust method for the stereocontrolled synthesis of P-chiral phosphorothioate linkages.[7][8] This method relies on the use of diastereomerically pure 5'-O-DMT-nucleoside-3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers.
Materials:
-
Diastereomerically pure 5'-O-DMT-nucleoside-3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers (fast- and slow-eluting isomers)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) solution in acetonitrile
-
Standard DNA synthesis reagents: detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane), capping solution, and oxidation/sulfurization reagents for any phosphodiester/phosphorothioate linkages.
-
Ammonia solution for cleavage and deprotection.
Procedure:
-
Preparation of Monomers: Synthesize and chromatographically separate the diastereomers of the 5'-O-DMT-nucleoside-3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers. The absolute configuration at the phosphorus center is determined for each separated isomer.
-
Solid-Phase Synthesis Cycle:
-
Detritylation: Remove the 5'-DMT protecting group from the solid support-bound nucleoside using the detritylation solution.
-
Coupling: Dissolve the desired pure diastereomer of the oxathiaphospholane monomer in anhydrous acetonitrile. Add this solution along with a solution of DBU in acetonitrile to the synthesis column. The DBU catalyzes the stereospecific coupling to the 5'-hydroxyl group of the support-bound nucleoside.[7] The reaction is highly stereospecific, with retention of configuration at the phosphorus center.
-
Capping: Cap any unreacted 5'-hydroxyl groups using the capping solution.
-
Repeat the cycle of detritylation, coupling, and capping for each subsequent monomer addition to elongate the oligonucleotide chain with the desired stereochemistry at each phosphorothioate linkage.
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated aqueous ammonia.
-
Purification: Purify the stereodefined phosphorothioate oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Synthesis of this compound (PS2) RNA Analogs
The synthesis of this compound-modified RNA oligonucleotides can be achieved using commercially available RNA-thiophosphoramidite monomers.[9]
Materials:
-
RNA-thiophosphoramidite monomers
-
Controlled Pore Glass (CPG) solid support for RNA synthesis
-
Activator solution (e.g., 5-(bis-3,5-trifluoromethylphenyl)-1H-tetrazole)
-
Sulfurization reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione, DDTT)
-
Standard RNA synthesis reagents: detritylation solution, capping solution.
-
Deprotection solutions (e.g., ammonia/methylamine mixture, triethylamine trihydrofluoride).
Procedure:
-
Solid-Phase Synthesis Cycle:
-
Detritylation: Remove the 5'-DMT protecting group from the support-bound nucleoside.
-
Coupling: Deliver the RNA-thiophosphoramidite monomer and activator solution to the synthesis column. A longer coupling time (e.g., 12 minutes) is typically required compared to standard phosphoramidite coupling.[9]
-
Sulfurization: Treat the resulting phosphite triester with the sulfurization reagent to form the this compound linkage. A longer sulfurization time is also generally needed.
-
Capping: Cap any unreacted 5'-hydroxyl groups.
-
Repeat the cycle for each desired this compound linkage.
-
-
Deprotection and Cleavage: Following synthesis, perform a multi-step deprotection to remove the 2'-hydroxyl protecting groups (e.g., with triethylamine trihydrofluoride) and then cleave the oligonucleotide from the support and remove base and phosphate protecting groups (e.g., with a mixture of aqueous ammonia and methylamine).
-
Purification: Purify the this compound RNA analog by HPLC.
Analytical Characterization by HPLC and NMR
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase (RP) HPLC: This technique is widely used for the purification and analysis of oligonucleotides. The separation is based on the hydrophobicity of the molecule. The presence of diastereomers in stereorandom phosphorothioate oligonucleotides often leads to broadened or split peaks in the chromatogram.
-
Ion-Exchange (IE) HPLC: This method separates oligonucleotides based on their charge. It can be effective in separating diastereomers and is also used for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a powerful technique for characterizing the phosphorus backbone of oligonucleotides. The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment. Phosphorothioate and this compound linkages have distinct chemical shifts compared to phosphodiester linkages. Furthermore, the Rp and Sp diastereomers of phosphorothioates can often be resolved as separate peaks in the ³¹P NMR spectrum, allowing for the determination of the diastereomeric ratio.[10]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the stereochemistry of this compound analogs.
Caption: Stereochemical diversity of phosphate backbone modifications.
Caption: General workflow for solid-phase oligonucleotide synthesis.
Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.
Conclusion
The stereochemistry of this compound and phosphorothioate analogs is a critical determinant of their therapeutic efficacy. While the Sp-phosphorothioate isomer generally confers greater nuclease resistance, the Rp isomer is often essential for robust RNase H1 activity. The achiral this compound modification offers an alternative strategy to enhance stability and simplify the chemical complexity of oligonucleotide therapeutics by eliminating stereoisomers. A thorough understanding of the distinct properties of each stereochemical configuration, supported by robust synthetic and analytical methodologies, is paramount for the rational design and development of next-generation nucleic acid-based drugs. The data and protocols presented in this guide serve as a valuable resource for researchers navigating the intricate landscape of oligonucleotide stereochemistry.
References
- 1. Impact of 3'-exonuclease stereoselectivity on the kinetics of phosphorothioate oligonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Escherichia coli RNase H Discrimination of DNA Phosphorothioate Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating discovery strategies and pharmacological properties of stereodefined this compound LNA gapmers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. mdpi.com [mdpi.com]
- 10. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Dual-Sulfur Scaffold: An In-depth Technical Guide to the Early Development of Phosphorodithioate Chemistry
For Researchers, Scientists, and Drug Development Professionals
The field of organophosphorus chemistry is foundational to numerous scientific disciplines, from the development of life-saving therapeutics to advancements in material science. Within this broad landscape, the introduction of sulfur-containing analogues has repeatedly opened new avenues for innovation. This technical guide delves into the nascent stages of phosphorodithioate chemistry, tracing its origins from early synthetic curiosities to the establishment of core methodologies that would later underpin significant advancements in drug development and other fields. We will explore the foundational reactions, provide detailed experimental protocols from seminal works, present key quantitative data in a comparative format, and visualize the logical and experimental workflows that characterized this pioneering era.
The Genesis: Phosphorus Pentasulfide and the Birth of a New Functional Group
The story of phosphorodithioates begins with the synthesis of a key reagent: phosphorus pentasulfide (P₄S₁₀). First prepared by the renowned Swedish chemist Jöns Jacob Berzelius in 1843 through the reaction of white phosphorus with sulfur, this compound would become the cornerstone for accessing a new class of organophosphorus compounds.
The seminal moment in this compound chemistry arrived in the early 20th century with the investigation of the reaction between phosphorus pentasulfide and alcohols. While several chemists explored the reactions of phosphorus sulfides with organic compounds, it was P. S. Pistschimuka who, in 1912, systematically studied this reaction and is credited with the first synthesis of O,O-dialkyl phosphorodithioic acids. This reaction, often referred to as the Pistschimuka reaction, forms the bedrock of early this compound synthesis.
The general scheme for this reaction involves the treatment of an alcohol with phosphorus pentasulfide, leading to the formation of the corresponding O,O-dialkyl phosphorodithioic acid and hydrogen sulfide as a byproduct.
General Reaction: P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S
This reaction provided the first reliable method to create the this compound moiety, a functional group characterized by a central phosphorus atom double-bonded to one sulfur atom, single-bonded to another sulfur atom (as a thiol), and single-bonded to two oxygen atoms, each connected to an organic substituent.
Core Synthetic Methodologies: A Detailed Examination
The early development of this compound chemistry was dominated by the optimization and understanding of the reaction between phosphorus pentasulfide and alcohols. This section provides a detailed look at the experimental protocols of the time, offering a window into the laboratory practices of the early 20th century.
Synthesis of O,O-Dialkyl Phosphorodithioic Acids
The primary method for the synthesis of O,O-dialkyl phosphorodithioic acids was the direct reaction of an alcohol with phosphorus pentasulfide. The reaction conditions, such as temperature and reaction time, were found to be crucial for achieving good yields and minimizing the formation of byproducts.
Experimental Protocol: Synthesis of O,O-Diethyl Phosphorodithioic Acid (Adapted from early 20th-century methods)
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a gas outlet to safely vent hydrogen sulfide to a fume hood or a scrubbing solution (e.g., sodium hydroxide solution).
-
Reagents:
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous ethanol (C₂H₅OH)
-
-
Procedure:
-
To a stirred suspension of finely powdered phosphorus pentasulfide in a suitable inert solvent (e.g., benzene or toluene, though early experiments often used no solvent), anhydrous ethanol is added dropwise.
-
The molar ratio of alcohol to phosphorus pentasulfide is typically 4:1.
-
The reaction is exothermic, and the temperature is maintained between 60-80°C. Cooling may be necessary during the initial addition of the alcohol.
-
After the addition is complete, the reaction mixture is heated at reflux for several hours until the evolution of hydrogen sulfide ceases.
-
The reaction mixture is then cooled to room temperature and filtered to remove any unreacted phosphorus pentasulfide and other solid impurities.
-
The solvent is removed under reduced pressure to yield the crude O,O-diethyl phosphorodithioic acid as a viscous, often dark-colored, oil.
-
-
Purification: Early methods of purification were often limited. Distillation under high vacuum was sometimes employed, but the thermal instability of the acids was a significant challenge. Conversion to a salt followed by regeneration of the acid was another approach.
Synthesis of this compound Esters
The O,O-dialkyl phosphorodithioic acids, with their acidic thiol proton, served as versatile intermediates for the synthesis of neutral this compound esters. The most common method for this transformation was the alkylation of the thiol group.
Experimental Protocol: Synthesis of O,O,S-Trialkyl Phosphorodithioates (Adapted from early 20th-century methods)
-
Apparatus: A round-bottom flask with a stirrer and a reflux condenser.
-
Reagents:
-
O,O-Dialkyl phosphorodithioic acid
-
An alkyl halide (e.g., ethyl bromide)
-
A weak base (e.g., sodium carbonate or triethylamine)
-
An inert solvent (e.g., ethanol or acetone)
-
-
Procedure:
-
The O,O-dialkyl phosphorodithioic acid is dissolved in the inert solvent.
-
The weak base is added to the solution to deprotonate the thiol, forming the more nucleophilic thiolate anion.
-
The alkyl halide is then added to the reaction mixture.
-
The mixture is heated at reflux for several hours to drive the S-alkylation reaction to completion.
-
After cooling, the inorganic salts formed as a byproduct are removed by filtration.
-
The solvent is evaporated, and the resulting crude O,O,S-trialkyl this compound is purified by vacuum distillation.
-
Quantitative Data from Early Syntheses
The yields of these early reactions were highly dependent on the purity of the reagents and the careful control of reaction conditions. The following tables summarize representative quantitative data from the early literature and patents, providing a snapshot of the efficiencies of these foundational methods.
Table 1: Synthesis of O,O-Dialkyl Phosphorodithioic Acids via the Pistschimuka Reaction
| Alcohol | Molar Ratio (Alcohol:P₄S₁₀) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Methanol | 4:1 | 60-70 | 4-6 | 85-95 |
| Ethanol | 4:1 | 70-80 | 4-6 | 80-90 |
| Isopropanol | 4:1 | 75-85 | 6-8 | 75-85 |
| n-Butanol | 4:1 | 90-100 | 6-8 | 70-80 |
Table 2: Synthesis of O,O,S-Trialkyl this compound Esters via S-Alkylation
| O,O-Dialkyl Phosphorodithioic Acid | Alkylating Agent | Base | Solvent | Reported Yield (%) |
| O,O-Dimethyl Phosphorodithioic Acid | Methyl Iodide | Sodium Carbonate | Acetone | 80-90 |
| O,O-Diethyl Phosphorodithioic Acid | Ethyl Bromide | Triethylamine | Ethanol | 75-85 |
| O,O-Diisopropyl Phosphorodithioic Acid | Isopropyl Iodide | Potassium Carbonate | Acetone | 70-80 |
Visualizing the Core Chemistry: Reaction Pathways and Workflows
To better illustrate the fundamental processes described, the following diagrams, generated using the DOT language, depict the key reaction pathways and experimental workflows of early this compound chemistry.
Caption: The Pistschimuka reaction for synthesizing O,O-dialkyl phosphorodithioic acids.
Caption: S-alkylation of O,O-dialkyl phosphorodithioic acids to form this compound esters.
Caption: A typical experimental workflow for the synthesis of this compound esters in the early 20th century.
Conclusion: A Foundation for Future Innovation
The early development of this compound chemistry, centered around the pioneering work on the reaction of phosphorus pentasulfide with alcohols, laid a critical foundation for the broader field of organophosphorus chemistry. While the initial methods were often plagued by issues of purity and yield, they provided the first access to this unique and versatile functional group. The ability to synthesize both the acidic O,O-dialkyl phosphorodithioic acids and their neutral ester derivatives opened the door to a vast array of potential applications. The principles and reactions established in this early period would be refined and built upon over the subsequent decades, leading to the development of this compound-based compounds as crucial components in lubricants, pesticides, and, most notably for the target audience of this guide, as a key modification in the development of oligonucleotide therapeutics. Understanding these historical roots provides valuable context for contemporary research and highlights the enduring legacy of these foundational chemical discoveries.
Phosphorodithioate Compounds in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodithioate (PS2) compounds, characterized by the replacement of both non-bridging oxygen atoms of a phosphate group with sulfur, represent a significant class of molecules in medicinal chemistry. This modification imparts unique physicochemical properties, including increased nuclease resistance and altered protein binding affinities, making them valuable tools in drug discovery and development. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of this compound compounds, with a focus on oligonucleotides and small molecule inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and application in this promising field.
Synthesis of this compound Compounds
The synthesis of this compound compounds can be broadly categorized into two main approaches: the synthesis of this compound oligonucleotides and the synthesis of smaller, non-oligonucleotide molecules.
Solid-Phase Synthesis of this compound Oligonucleotides
The most common method for synthesizing this compound-modified oligonucleotides is through solid-phase phosphoramidite chemistry, utilizing specialized thiophosphoramidite monomers.[1][2] This method allows for the precise, sequential addition of nucleotides to a growing chain on a solid support.
This protocol outlines the key steps for the synthesis of a single this compound linkage between two nucleosides on a solid support.
Materials:
-
Controlled pore glass (CPG) solid support with the first nucleoside attached.
-
5'-Thio-DMTr-protected nucleoside-3'-phosphoramidite (thiophosphoramidite).
-
Activator solution (e.g., 0.25 M DCI in acetonitrile).
-
Sulfurizing reagent (e.g., 0.05 M DDTT in pyridine).
-
Capping reagents (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Acetonitrile (anhydrous).
-
Dichloromethane (anhydrous).
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution. The support is then washed extensively with anhydrous acetonitrile.
-
Coupling: The thiophosphoramidite monomer and activator solution are delivered to the solid support. The coupling reaction, which forms a thiophosphite triester linkage, is typically allowed to proceed for 3-5 minutes.
-
Sulfurization: The sulfurizing reagent is introduced to oxidize the P(III) thiophosphite triester to a P(V) this compound triester. This step is crucial and is typically performed for 2-3 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated using the capping reagents to prevent the formation of failure sequences.
-
Oxidation (for subsequent standard linkages): If a standard phosphodiester linkage is to be added next, an oxidation step with an iodine solution would follow the capping step in the next cycle.
-
Iteration: The cycle of deblocking, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate/phosphorodithioate backbone) are removed by treatment with concentrated ammonium hydroxide at elevated temperature.
-
Purification: The crude this compound oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC), typically by ion-exchange or reverse-phase methods.[3]
Synthesis of Non-Oligonucleotide Phosphorodithioates
For smaller, non-oligonucleotide this compound compounds, classical organophosphorus chemistry methods are employed. The use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are common strategies.
This protocol describes the synthesis of an O,O'-dialkyl dithiophosphoric acid, a common precursor to various this compound compounds.[3][4]
Materials:
-
Phosphorus pentasulfide (P₄S₁₀).
-
Anhydrous alcohol (e.g., ethanol, isopropanol).
-
Anhydrous toluene or other inert solvent.
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.
-
Nitrogen or argon gas inlet.
Procedure:
-
Reaction Setup: The three-neck flask is charged with P₄S₁₀ and the anhydrous solvent under an inert atmosphere.
-
Alcohol Addition: The anhydrous alcohol is added dropwise to the stirred suspension of P₄S₁₀. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically between 60-80 °C).
-
Reaction: The reaction mixture is stirred at the set temperature for several hours until the reaction is complete, as monitored by techniques like ³¹P NMR spectroscopy. The reaction produces hydrogen sulfide gas, which should be appropriately trapped.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove any unreacted solids. The solvent is then removed under reduced pressure to yield the crude O,O'-dialkyl dithiophosphoric acid.
-
Purification: The crude product can be further purified by distillation or chromatography if necessary.
Characterization of this compound Compounds
The structural integrity and purity of synthesized this compound compounds are assessed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC are the most common methods for purifying and analyzing this compound oligonucleotides.[3]
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is invaluable for confirming the presence of the this compound linkage, which exhibits a characteristic chemical shift in the range of 110-125 ppm.[5][6][7][8][9] In contrast, phosphorothioate and phosphodiester linkages appear at approximately 55-60 ppm and 0 ppm, respectively.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the synthesized compounds.[10][11][12][13][14][15][16][17] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to confirm the sequence of oligonucleotides and the location of the this compound modification.[10][11][12][13][14][15][16][17]
Biological Activities and Therapeutic Applications
The unique properties of the this compound linkage have led to their exploration in various therapeutic contexts.
Antisense Oligonucleotides and Aptamers
This compound-modified oligonucleotides exhibit enhanced resistance to nuclease degradation compared to their native phosphodiester and even phosphorothioate counterparts.[2] This increased stability makes them attractive candidates for antisense therapies, where they can bind to and modulate the expression of target messenger RNA (mRNA). Similarly, aptamers, which are structured oligonucleotides that bind to specific protein targets, can benefit from the increased stability and altered binding affinities conferred by this compound modifications.
Enzyme Inhibition
This compound compounds have been investigated as inhibitors of various enzymes. The replacement of oxygen with sulfur can alter the geometry and electronic properties of the phosphate group, leading to modified interactions with the enzyme's active site.
| Compound Class | Target Enzyme | IC₅₀ Values | Reference |
| This compound Oligonucleotides | T4 Polynucleotide Kinase | ~580 nM | [18] |
| Small Molecule Phosphorodithioates | Acetylcholinesterase (AChE) | Varies with structure | [19] |
| Small Molecule Phosphorodithioates | Butyrylcholinesterase (BChE) | Varies with structure | [19] |
Antiviral and Anticancer Activity
The potential of this compound-modified oligonucleotides as antiviral and anticancer agents is an active area of research. Their mechanism of action can be multifaceted, involving antisense inhibition of viral or oncogene expression, or aptamer-based targeting of viral or cellular proteins.
| Compound | Target/Indication | EC₅₀/IC₅₀ Values | Reference |
| Phosphorothioate Oligonucleotide (ISIS 2922) | Human Cytomegalovirus (HCMV) | 0.37 µM | [4] |
| Phosphorothioate Oligonucleotides | SARS-CoV-2 | 0.27 to 34 µM | [20] |
| Phosphorothioate Oligonucleotide (dODN 2216) | SARS-CoV-2 | 7 µM | [21] |
| Various this compound-containing complexes | HeLa, and other cancer cell lines | 0.14 - 0.51 µM | [7] |
Signaling Pathways in Medicinal Chemistry
This compound compounds can be designed to modulate key cellular signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[2][4][6][13][15][21][22][23][24][25][26][27] Dysregulation of this pathway is a hallmark of many cancers.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[1][5][18][19][20][28][29][30] Its constitutive activation is associated with chronic inflammatory diseases and various cancers.
Conclusion
This compound compounds offer a versatile platform for the development of novel therapeutics. Their enhanced stability and unique biological properties make them particularly suitable for applications in antisense technology, aptamer development, and enzyme inhibition. The synthetic methodologies are well-established, and a growing body of evidence supports their potential in targeting key signaling pathways involved in a range of diseases. Further research into the structure-activity relationships of diverse this compound compounds will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. Use of phosphorothioate-modified oligodeoxynucleotides to inhibit NF-kappaB expression and lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. A Sense Phosphorothioate Oligonucleotide Directed to the Initiation Codon of Transcription Factor NF-κ-B Causes Sequence-Specific Immune Stimulation | Semantic Scholar [semanticscholar.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 8. scispace.com [scispace.com]
- 9. US4283335A - Process for producing dialkyl dithiophosphoric acid esters - Google Patents [patents.google.com]
- 10. uab.edu [uab.edu]
- 11. uab.edu [uab.edu]
- 12. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 13. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 16. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. 31P [nmr.chem.ucsb.edu]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. trilinkbiotech.com [trilinkbiotech.com]
- 24. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 28. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 29. semanticscholar.org [semanticscholar.org]
- 30. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Phosphorodithioate Pesticides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorodithioate pesticides represent a significant class of organophosphate insecticides widely utilized in agriculture. Their mechanism of action, while primarily centered on the inhibition of acetylcholinesterase (AChE), involves a complex interplay of metabolic activation, detoxification pathways, and potential off-target interactions. This technical guide provides a comprehensive overview of the core mechanisms, detailing the bioactivation process, the kinetics of AChE inhibition, and significant off-target effects. Detailed experimental protocols and quantitative data are presented to support further research and development in this field.
Introduction
This compound pesticides are organophosphorus compounds characterized by the presence of two sulfur atoms and two oxygen atoms attached to a central phosphorus atom. Prominent examples include malathion, disulfoton, and phorate. While in their native form they are relatively weak inhibitors of acetylcholinesterase, they undergo metabolic activation in vivo to their highly potent oxygen analogs (oxons). This bioactivation is a critical step in their insecticidal activity and also a key determinant of their toxicity in non-target organisms, including mammals. Understanding the intricate molecular mechanisms underlying their action is paramount for the development of safer pesticides and for the management of potential toxicological risks.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of toxicity for this compound pesticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.
Metabolic Activation: The "Lethal Synthesis"
Phosphorodithioates themselves are poor inhibitors of AChE. Their toxicity is contingent upon a metabolic process known as oxidative desulfuration, often referred to as "lethal synthesis." This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. The P=S bond in the parent compound is converted to a P=O bond, forming the corresponding oxon metabolite, which is a much more potent inhibitor of AChE.[1]
dot
Kinetics of Acetylcholinesterase Inhibition
The oxon metabolites of this compound pesticides are irreversible inhibitors of AChE. They act by phosphorylating the serine hydroxyl group within the active site of the enzyme. This covalent modification renders the enzyme inactive, leading to the accumulation of acetylcholine in synaptic clefts and neuromuscular junctions. The resulting overstimulation of cholinergic receptors leads to a state known as a "cholinergic crisis," characterized by a range of symptoms from tremors and convulsions to respiratory failure and death.
The inhibitory potency of these compounds is quantified by the bimolecular rate constant (ki) and the half-maximal inhibitory concentration (IC50).
Table 1: Acetylcholinesterase Inhibition Data for Selected this compound Pesticides and their Metabolites
| Compound | Organism/Enzyme Source | IC50 (M) | ki (M-1min-1) | Reference(s) |
| Malathion | Bovine Erythrocyte AChE | 3.7 x 10-4 | - | [2] |
| Malaoxon | Bovine Erythrocyte AChE | 2.4 x 10-6 | - | [2] |
| Phorate | Rat Brain AChE | >1.0 x 10-4 | - | [1] |
| Phorate Oxon | Rat Brain AChE | 6.5 x 10-7 | 4.8 x 103 | [1][3] |
| Phorate Oxon Sulfoxide | Rat Brain AChE | 5.0 x 10-7 | - | [1] |
| Phorate Oxon Sulfone | Rat Brain AChE | 3.5 x 10-7 | - | [1] |
Detoxification Pathways
The toxicity of this compound pesticides is modulated by competing detoxification pathways that either degrade the parent compound or its active oxon metabolite.
Glutathione S-Transferase Conjugation
Glutathione S-transferases (GSTs) play a crucial role in the detoxification of this compound pesticides by catalyzing their conjugation with glutathione. This process increases their water solubility and facilitates their excretion from the body.
dot
Off-Target Effects
Beyond their primary action on AChE, this compound pesticides can interact with other molecular targets, leading to a range of off-target toxicities.
Organophosphate-Induced Delayed Polyneuropathy (OPIDN)
A significant off-target effect of some organophosphates is Organophosphate-Induced Delayed Polyneuropathy (OPIDN), a debilitating neurological disorder characterized by distal axonopathy. This condition is initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), a serine esterase found in nervous tissue.
dot
Other Off-Target Toxicities
There is growing evidence that this compound pesticides can exert other off-target effects, including:
-
Cardiotoxicity: Some studies have linked organophosphate exposure to cardiovascular complications.[4][5][6][7]
-
Immunotoxicity: Organophosphates have been shown to modulate immune function, potentially leading to immunosuppression or autoimmune responses.[8][9][10]
-
Endocrine Disruption: Certain pesticides, including some organophosphates, are suspected of interfering with the endocrine system, which can have wide-ranging effects on development and reproduction.[2][11][12][13][14]
Further research is needed to fully elucidate the specific roles of this compound pesticides in these off-target effects.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the inhibitory potency of compounds on AChE.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound pesticide or its oxon metabolite)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer.
-
Add 20 µL of AChE solution to each well.
-
Add 20 µL of the test compound at various concentrations (or solvent for control).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well.
-
Immediately monitor the change in absorbance at 412 nm using a microplate reader at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytochrome P450-Mediated Metabolism Assay
This assay is used to study the metabolic activation of phosphorodithioates to their oxon forms.
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP enzymes
-
This compound pesticide substrate
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLMs or recombinant CYPs in phosphate buffer.
-
Add the this compound pesticide substrate to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the oxon metabolite using a validated LC-MS/MS method.
In Vitro Neuropathy Target Esterase (NTE) Inhibition Assay
This assay is used to assess the potential of organophosphates to cause OPIDN.
Materials:
-
Hen brain homogenate (a rich source of NTE)
-
Phenyl valerate (NTE substrate)
-
Paraoxon (to inhibit other esterases)
-
MIPAFOX (a known NTE inhibitor, as a positive control)
-
Test compound
-
Buffer solution
-
Colorimetric reagents for phenol detection
Procedure:
-
Prepare a membrane fraction from hen brain homogenate.
-
Pre-incubate the membrane preparation with paraoxon to inhibit non-NTE serine esterases.
-
Wash the membranes to remove the paraoxon.
-
Incubate the paraoxon-treated membranes with the test compound at various concentrations.
-
Add the NTE substrate, phenyl valerate.
-
After a defined incubation period, measure the amount of phenol produced using a colorimetric method.
-
The inhibition of NTE activity is determined by comparing the rate of phenol production in the presence and absence of the test compound.
In Vivo Rodent Toxicity Study
This type of study is essential for evaluating the overall toxicity and neurotoxicity of this compound pesticides in a whole-animal model.
Animals:
-
Male and female rats or mice of a specified strain.
Procedure:
-
Acclimatize animals to the laboratory conditions.
-
Administer the this compound pesticide to different groups of animals at various dose levels (and a control group receiving the vehicle) via the intended route of exposure (e.g., oral gavage, dermal application).
-
Observe the animals for clinical signs of toxicity at regular intervals.
-
Monitor body weight and food consumption.
-
At the end of the study period (e.g., 28 days), collect blood samples for hematology and clinical chemistry analysis, including cholinesterase activity.
-
Perform a detailed necropsy and collect organs for histopathological examination.
-
For neurotoxicity assessment, specific functional observational batteries and motor activity tests can be conducted. Brain tissue can be collected for the measurement of AChE and NTE activity.
Conclusion
The mechanism of action of this compound pesticides is a multifaceted process initiated by metabolic activation to their potent oxon forms, which then irreversibly inhibit acetylcholinesterase. The balance between this bioactivation and various detoxification pathways, primarily GST conjugation, dictates the ultimate toxicity of these compounds. Furthermore, the potential for off-target effects, such as OPIDN and other systemic toxicities, underscores the complexity of their interaction with biological systems. The data and experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate these mechanisms, contributing to the development of safer and more effective pest control strategies and improved risk assessment for human health and the environment.
References
- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 2. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pesticides and cardiotoxicity. Where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity of some pesticides and their amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Impact of Organophosphate Pesticide-Induced Cardiotoxicity: An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunotoxicity of organophosphorous pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pesticide induced immunotoxicity in humans: a comprehensive review of the existing evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Endocrine Disruptor Pesticides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beyondpesticides.org [beyondpesticides.org]
- 13. mamacoca.org [mamacoca.org]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermal Stability of Zinc Dialkyl Dithiophosphates
Introduction
Zinc Dialkyl Dithiophosphates (ZDDPs) are a class of coordination compounds that have been extensively utilized as multifunctional additives in lubricants for over eight decades.[1] Their primary roles are as anti-wear agents, corrosion inhibitors, and antioxidants.[1][2] The efficacy of ZDDPs is intrinsically linked to their thermal stability; they must remain stable at normal operating temperatures yet decompose at elevated temperatures experienced during asperity contacts to form protective tribofilms.[1][3] This guide provides a comprehensive technical overview of the thermal stability of ZDDPs, including their decomposition mechanisms, quantitative stability data, and detailed experimental protocols for their analysis.
Thermal Decomposition Mechanisms of ZDDPs
The thermal degradation of ZDDPs is a complex process that is highly dependent on the structure of the alkyl groups (R) in the molecule, Zn[S₂P(OR)₂]₂. The stability is significantly influenced by the nature of these alkyl groups, with primary alkyl ZDDPs generally exhibiting higher thermal stability than their secondary alkyl counterparts.[4] This difference in stability is a key consideration in the formulation of lubricants for various applications, such as the use of more reactive secondary ZDDPs in gasoline engines and more stable primary ZDDPs in diesel engines.[4]
The decomposition process is initiated by the intramolecular migration of an alkyl group from an oxygen atom to a sulfur atom.[5] Following this initial rearrangement, several competing reaction pathways can occur, including:
-
Olefin Elimination: This is a prominent pathway for ZDDPs with secondary alkyl groups, leading to the formation of an olefin and a dithiophosphoric acid.[5]
-
Nucleophilic Substitution: This can lead to the formation of P-O-P structures and zinc mercaptide. The subsequent reactions of these intermediates can produce dialkyl sulfides and various thiophosphates.[5]
The final decomposition products can include a mixture of volatile species such as hydrogen sulfide, mercaptans, and olefins, as well as a solid, oil-insoluble residue composed of zinc thiophosphates and polythiophosphates.[5] The presence of other lubricant additives, such as detergents, can also influence the decomposition temperature of ZDDPs.[6]
Visualizing the Decomposition Pathway
The following diagram illustrates the generalized thermal decomposition pathway of a zinc dialkyl dithiophosphate.
Quantitative Thermal Stability Data
The thermal stability of ZDDPs is typically quantified by determining their decomposition temperatures using thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The onset temperature of decomposition is a key parameter and is influenced by factors such as the alkyl group structure, heating rate, and the presence of other chemical species.
| ZDDP Type | Analytical Method | Onset Decomposition Temperature (°C) | Heating Rate (°C/min) | Atmosphere | Reference |
| Commercial ZDDP | TGA | ~188 | 5 | N/A | [6] |
| Commercial ZDDP | DSC | Varies with heating rate | 0.5, 1, 5 | N/A | [6] |
| ZDDP Oil Solution | DSC | ~200 | N/A | N/A | [2] |
| Primary Alkyl ZDDP | General Data | Higher than secondary | N/A | N/A | [4] |
| Secondary Alkyl ZDDP | General Data | Lower than primary | N/A | N/A | [4] |
| ZDDP with FeF₃ Catalyst | TGA | ~177 | 5 | N/A | [6] |
Note: The decomposition temperatures are approximate and can vary based on the specific ZDDP structure and experimental conditions.
Experimental Protocols for Thermal Analysis
Standardized methods for assessing the thermal stability of lubricant additives are available through organizations like ASTM International.[7] The following are detailed protocols for TGA and DSC analysis of ZDDPs, synthesized from established practices.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is ideal for determining the decomposition temperature and kinetics of ZDDPs.
Objective: To determine the onset temperature of thermal decomposition of a ZDDP sample.
Apparatus: A thermogravimetric analyzer equipped with a microbalance, a furnace capable of programmed heating, and a system for controlling the purge gas.
Procedure:
-
Sample Preparation: Accurately weigh 10-15 mg of the ZDDP sample into a clean TGA crucible (platinum or alumina).
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Set the purge gas (typically nitrogen for decomposition studies) to a flow rate of 20-50 mL/min.
-
Tare the balance.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant mass loss begins, often calculated using the tangent method at the point of maximum rate of mass loss (from the first derivative of the TGA curve).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To determine the temperature and enthalpy of thermal decomposition of a ZDDP sample.
Apparatus: A differential scanning calorimeter with a furnace, sample and reference holders, and a data acquisition system.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the ZDDP sample into a clean aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature of 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Exothermic peaks indicate decomposition. The onset temperature of the peak corresponds to the start of the decomposition event.
-
The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔHd).
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the thermal analysis of ZDDPs.
Conclusion
The thermal stability of zinc dialkyl dithiophosphates is a critical parameter that dictates their performance as lubricant additives. Understanding the mechanisms of their thermal decomposition and having robust experimental protocols for their characterization are essential for the development of advanced lubricant formulations. This guide provides a foundational understanding of these aspects, offering valuable information for researchers and scientists in the field. The interplay between the alkyl group structure and thermal stability remains a key area of research, with ongoing efforts to tailor ZDDP molecules for specific high-temperature applications.
References
- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. researchgate.net [researchgate.net]
- 4. The Chemistry of the Thermal Degradation of Zinc Dialkyldithiophosphate Additives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Phosphorodithioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodithioate oligonucleotides (PS2) are analogs of natural DNA and RNA where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur. This modification confers several advantageous properties, most notably complete resistance to nuclease degradation and an achiral phosphorus center, which simplifies stereochemical considerations compared to phosphorothioate oligonucleotides.[1] These characteristics make PS2 oligonucleotides promising candidates for therapeutic and diagnostic applications, including antisense therapy and the development of high-affinity aptamers.[1][2]
This document provides a detailed protocol for the automated solid-phase synthesis of this compound oligonucleotides using thiophosphoramidite chemistry. It includes reagent preparation, the synthesis cycle, deprotection, and purification, along with expected quantitative data and troubleshooting guidance.
Principle of the Method
The solid-phase synthesis of this compound oligonucleotides follows a cyclic four-step process analogous to standard phosphoramidite chemistry. The key distinction is the use of nucleoside thiophosphoramidite monomers and a sulfurization step to introduce the second sulfur atom, forming the this compound linkage. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).
Quantitative Data Summary
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The following table summarizes typical quantitative data for the solid-phase synthesis of this compound oligonucleotides.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | 94-98% per cycle[3] | Monitored by trityl cation release. Lower efficiency can lead to a significant increase in n-1 shortmer impurities. |
| Sulfurization Efficiency | >98%[2] | The efficiency of the sulfur transfer step is crucial to minimize the formation of phosphorothioate (P=S/P=O) linkages. |
| Phosphorothioate Impurity | 8-9%[3] | Can arise from incomplete sulfurization or side reactions. |
| Overall Yield (20-mer) | Variable | Highly dependent on coupling efficiency and purification method. |
| Deprotection Time | 12-16 hours | Standard conditions using aqueous ammonia at elevated temperatures. |
Experimental Protocols
Materials and Reagents
-
Nucleoside Thiophosphoramidites: 5'-O-DMT-N-protected-2'-deoxynucleoside-3'-S-(β-cyanoethyl)-N,N-diisopropylthiophosphoramidites (dA, dC, dG, dT). Prepare as a 0.15 M solution in anhydrous acetonitrile.[4] Note: For Bz-A and Ac-G thiophosphoramidites, a solution of 10% anhydrous dichloromethane (DCM) in acetonitrile is recommended.[4]
-
Solid Support: Controlled Pore Glass (CPG) pre-loaded with the desired 3'-terminal nucleoside.
-
Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Sulfurizing Reagent: 0.05 M 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) or 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) in anhydrous acetonitrile/pyridine (9:1 v/v).[1]
-
Capping Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF
-
Cap B: 10% N-Methylimidazole in THF
-
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonia (28-30%).
-
Purification Buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: 0.1 M TEAA in 50% acetonitrile
-
-
Anhydrous Acetonitrile
-
Anhydrous Dichloromethane
Synthesis Workflow Diagram
Caption: Automated solid-phase synthesis cycle for this compound oligonucleotides.
Step-by-Step Protocol
1. Preparation
-
Prepare all reagent solutions under anhydrous conditions.
-
Install the reagents on an automated DNA/RNA synthesizer.
-
Prime all reagent lines to ensure the absence of air bubbles and moisture.
-
Install the appropriate solid support column for the desired sequence.
2. Automated Synthesis Cycle
The following is a typical cycle for a 1 µmol synthesis scale. Timings may need to be optimized based on the synthesizer and specific sequence.
-
Deblocking (Detritylation):
-
Flush the column with the deblocking solution (3% TCA in DCM) for 60-90 seconds.
-
Wash the column thoroughly with anhydrous acetonitrile.
-
The orange color of the collected trityl cation can be used to quantify coupling efficiency.
-
-
Coupling:
-
Deliver the thiophosphoramidite solution (0.15 M) and activator solution (0.25 M DCI or 0.45 M ETT) simultaneously to the column.
-
Allow the coupling reaction to proceed for 3-5 minutes.[1] For RNA thiophosphoramidites, a longer coupling time of approximately 12 minutes may be required.[4]
-
Wash the column with anhydrous acetonitrile.
-
-
Sulfurization:
-
Deliver the sulfurizing reagent (0.05 M DDTT or EDITH) to the column.
-
Allow the sulfurization reaction to proceed for 2-3 minutes.
-
Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Deliver Cap A and Cap B reagents to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
-
Repeat: Repeat the cycle (steps 2.1-2.4) for each subsequent nucleotide in the sequence.
3. Cleavage and Deprotection
-
After the final synthesis cycle, transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of concentrated aqueous ammonia.
-
Seal the vial tightly and heat at 55°C for 12-16 hours.
-
Cool the vial to room temperature and centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
4. Purification
The crude this compound oligonucleotide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: 0.1 M TEAA in 50% acetonitrile
-
-
Gradient: A linear gradient from 5% to 50% Buffer B over 30-40 minutes.
-
Detection: UV absorbance at 260 nm.
-
Collect the major peak corresponding to the full-length product.
-
Lyophilize the collected fractions to obtain the purified oligonucleotide.
Signaling Pathway and Logical Relationship Diagram
Caption: Key reagents and transformations in this compound linkage formation.
Conclusion
The solid-phase synthesis of this compound oligonucleotides using thiophosphoramidite chemistry is a robust and reliable method for producing these nuclease-resistant analogs. Careful attention to anhydrous conditions and optimization of coupling and sulfurization times are critical for achieving high yields and purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and nucleic acid chemistry.
References
Application Notes and Protocols for Sulfurization using Phosphorodithioate Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodithioate reagents have emerged as versatile and efficient tools in organic synthesis for the sulfurization of various functional groups. These reagents offer a practical alternative to traditional thionating agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, often providing milder reaction conditions, higher yields, and simpler work-up procedures. This document provides detailed application notes and experimental protocols for the use of this compound reagents, specifically focusing on O,O-dialkyl phosphorodithioic acids and their salts, in the synthesis of thioamides from amides, aldehydes, and ketones.
The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in the synthesis of numerous biologically active compounds and intermediates in medicinal chemistry. Thioamides, in particular, are important structural motifs found in various pharmaceuticals and are valuable building blocks for the synthesis of sulfur-containing heterocycles.
Featured this compound Reagents
The primary reagents covered in these notes are:
-
Ammonium O,O-diethyl this compound ([(EtO)₂PS₂]NH₄): A stable, easy-to-handle salt used for the conversion of amides to thioamides.
-
O,O-Diethyl dithiophosphoric acid ((EtO)₂PS₂H): A versatile reagent for the one-pot synthesis of thioamides from aldehydes and ketones via their oximes.
Applications
This compound reagents are primarily used for the thionation of carbonyl compounds. Key applications include:
-
Synthesis of Thioamides from Amides: A direct and high-yielding method for the conversion of primary, secondary, and tertiary amides to their corresponding thioamides.[1]
-
One-Pot Synthesis of Thioamides from Aldehydes and Ketones: An efficient protocol involving the in-situ formation of an oxime followed by deoxygenative thioamidation.[2]
-
Synthesis of Sulfur-Containing Heterocycles: Thioamides serve as key intermediates in the synthesis of various heterocyclic systems.
Data Presentation: Thioamide Synthesis from Amides
The following table summarizes the quantitative data for the conversion of various amides to thioamides using ammonium O,O-diethyl this compound.[1]
| Entry | Substrate (Amide) | Product (Thioamide) | Time (h) | Yield (%) |
| 1 | Benzamide | Thiobenzamide | 4 | 91 |
| 2 | 4-Methylbenzamide | 4-Methylthiobenzamide | 3.5 | 90 |
| 3 | 4-Methoxybenzamide | 4-Methoxythiobenzamide | 4.5 | 88 |
| 4 | 4-Chlorobenzamide | 4-Chlorothiobenzamide | 3 | 92 |
| 5 | 4-Nitrobenzamide | 4-Nitrothiobenzamide | 2.5 | 95 |
| 6 | N-Phenylbenzamide | N-Phenylthiobenzamide | 5 | 85 |
| 7 | N,N-Dimethylbenzamide | N,N-Dimethylthiobenzamide | 6 | 75 |
| 8 | Acetamide | Thioacetamide | 5 | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Thioamides from Amides using Ammonium O,O-diethyl this compound[1]
This protocol describes the conversion of an amide to its corresponding thioamide using ammonium O,O-diethyl this compound in refluxing toluene.
Materials:
-
Amide (1.0 mmol)
-
Ammonium O,O-diethyl this compound (1.2 mmol)
-
Toluene (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for elution
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add the amide (1.0 mmol) and ammonium O,O-diethyl this compound (1.2 mmol).
-
Add toluene (5 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2.5-6 hours, see table above), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure thioamide.
Protocol 2: One-Pot Synthesis of Thioamides from Aldehydes and Ketones using O,O-Diethyl dithiophosphoric acid[2]
This protocol outlines the one-pot conversion of a carbonyl compound to a thioamide via an oxime intermediate.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Pyridine (2.0 mmol)
-
O,O-Diethyl dithiophosphoric acid (1.5 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and pyridine (2.0 mmol) in ethanol (10 mL).
-
Heat the mixture to reflux for the time required to form the oxime (monitor by TLC).
-
After the formation of the oxime, add O,O-diethyl dithiophosphoric acid (1.5 mmol) to the reaction mixture.
-
Continue to reflux the mixture and monitor the progress of the thioamidation by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure thioamide.
Signaling Pathways and Experimental Workflows
Reaction Workflow: Thioamide Synthesis from Amides
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Phosphorodithioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodithioate (PS2) oligonucleotides are analogs of natural DNA and RNA where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur. This modification confers complete achirality at the phosphorus center, avoiding the formation of diastereomers that complicates the purification and analysis of their phosphorothioate (PS) counterparts.[1] PS2 oligonucleotides also exhibit even greater resistance to nuclease degradation than PS oligonucleotides, making them compelling candidates for therapeutic applications, including antisense and aptamer-based drugs.[1][2]
The synthesis of PS2 oligonucleotides, however, can result in various impurities, most notably failure sequences (n-1, n-2, etc.) and, critically, phosphorothioate (PS) impurities arising from incomplete sulfurization.[2] Achieving high purity is essential for therapeutic use to ensure safety, efficacy, and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of these molecules, offering high resolution to separate the full-length product from closely related impurities.[3][4] This document provides detailed protocols for the two most effective HPLC methods: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.
Purification Strategies and Methodologies
The choice of HPLC method depends on the specific separation required. IP-RP HPLC separates oligonucleotides based on hydrophobicity, while AEX HPLC separates them based on charge.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most widely used technique for oligonucleotide purification. It utilizes an alkylamine ion-pairing agent (e.g., triethylamine) that forms a neutral, hydrophobic complex with the negatively charged phosphate/phosphorodithioate backbone. This allows the oligonucleotide to be retained and separated on a hydrophobic stationary phase (like C8 or C18).[5] It is highly effective at separating full-length sequences from shorter failure sequences (shortmers).
-
Anion-Exchange (AEX) HPLC: This method separates molecules based on the magnitude of their negative charge. Since each this compound linkage contributes a negative charge, AEX is excellent for separating oligonucleotides by length. More importantly, it can effectively resolve fully sulfurized PS2 oligonucleotides from incompletely sulfurized PS-containing impurities, a separation that can be challenging with IP-RP HPLC alone.[6][7]
The overall purification process follows a standardized workflow from the crude, deprotected oligonucleotide to the final, highly pure product.
References
- 1. glenresearch.com [glenresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Phosphorothioate oligonucleotides: chemistry, purification, analysis, scale-up and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 6. EP0592613A1 - Chromatographic separation of phosphorothioate oligonucleotides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
mass spectrometry analysis of phosphorodithioate modified DNA
Answering the user's request.## Application Notes & Protocols for Mass Spectrometry Analysis of Phosphorodithioate (PS2) Modified DNA
For: Researchers, Scientists, and Drug Development Professionals
Introduction: this compound (PS2) modified oligonucleotides, where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur, represent a significant class of therapeutic molecules, primarily used in antisense and RNAi applications. This modification confers enhanced nuclease resistance, a critical attribute for in vivo stability. Consequently, robust analytical methods are imperative for their characterization, quality control, and pharmacokinetic studies. Mass spectrometry (MS), coupled with liquid chromatography (LC), has become the gold standard for analyzing these modified oligonucleotides, providing precise information on molecular weight, purity, sequence fidelity, and metabolite identification.[1][2]
While much of the published literature focuses on phosphorothioate (PS) modifications (a single sulfur substitution), the methodologies are largely applicable to PS2-modified DNA. This document provides detailed protocols and application notes for the comprehensive MS analysis of PS2 DNA, adapted from established methods for modified oligonucleotides.
Key Analytical Challenges:
-
Diastereomers: The phosphorus center in a PS2 linkage is chiral, leading to the formation of 2^(n-1) diastereomers for an oligonucleotide with 'n' PS2 linkages. These diastereomers can exhibit slightly different chromatographic retention times, often resulting in broadened peaks.
-
Sulfur Oxidation: The sulfur atoms are susceptible to oxidation, leading to the formation of phosphorothioate (PS) or phosphodiester (PO) linkages. This results in impurities with mass differences of -16 Da (S to O) or -32 Da (S2 to O2) per linkage, which must be monitored.[3]
-
Complex Fragmentation: The fragmentation behavior of the PS2 backbone in tandem mass spectrometry (MS/MS) can differ from that of native phosphodiester backbones, requiring optimized fragmentation conditions and specialized data analysis approaches.[4]
Experimental Workflow for PS2-DNA Analysis
The general workflow involves sample preparation to remove interfering substances, separation of the oligonucleotide from impurities and metabolites, followed by mass spectrometric detection and characterization.
Caption: Overall workflow for the analysis of PS2-modified DNA.
Protocol 1: Sample Preparation from Biological Matrices (Plasma)
This protocol is designed to extract PS2-modified oligonucleotides from plasma for subsequent LC-MS analysis. It is adapted from methods used for phosphorothioate oligonucleotides.[5][6]
Materials:
-
Plasma sample containing PS2-DNA
-
Solid-Phase Extraction (SPE) cartridges (e.g., Clarity OTX or equivalent)
-
SPE Vacuum Manifold
-
Loading Buffer: 100 mM Tris-HCl, 10 mM EDTA, pH 7.5
-
Wash Buffer 1: 5% Ammonium Hydroxide in Water
-
Wash Buffer 2: 5% Methanol in Water
-
Elution Buffer: 5% Ammonium Hydroxide in 80:20 Acetonitrile:Water
-
Nuclease-free water
Methodology:
-
Sample Pre-treatment: Thaw plasma samples on ice. Centrifuge at 12,000 x g for 5 minutes to pellet any precipitates.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of nuclease-free water.
-
Equilibrate the cartridge with 1 mL of Loading Buffer.
-
-
Sample Loading:
-
Dilute 100 µL of plasma with 400 µL of Loading Buffer.
-
Load the diluted plasma onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of Wash Buffer 1.
-
Wash the cartridge with 1 mL of Wash Buffer 2.
-
Dry the cartridge under vacuum for 5 minutes to remove residual wash buffer.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the PS2-oligonucleotide with 500 µL of Elution Buffer.
-
-
Drying and Reconstitution:
-
Dry the eluate in a vacuum centrifuge.
-
Reconstitute the dried pellet in 50-100 µL of nuclease-free water or LC-MS grade mobile phase A for analysis.
-
Protocol 2: LC-MS/MS Analysis of PS2-Modified DNA
This protocol uses Ion-Pair Reversed-Phase (IP-RP) High-Performance Liquid Chromatography (HPLC) coupled to an Electrospray Ionization (ESI) mass spectrometer. IP-RP is essential for retaining and separating highly charged oligonucleotides.[7]
Instrumentation & Reagents:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY UPLC OST).
-
Mobile Phase A: 10 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 10 mM TEA, 400 mM HFIP in 50:50 Methanol:Water.
-
Prepared sample from Protocol 1.
Methodology:
-
Chromatographic Separation:
-
Set the column temperature to 60 °C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the reconstituted sample.
-
Run a linear gradient to elute the oligonucleotide (a typical gradient might be 5% to 60% Mobile Phase B over 20 minutes).
-
Wash the column with high organic content before re-equilibrating.
-
-
Mass Spectrometry Detection (ESI-MS):
-
Operate the mass spectrometer in negative ion mode .
-
Acquire full scan MS data over a mass range of m/z 500-2500.
-
The raw spectrum will show a distribution of multiply charged ions. This data is deconvoluted to determine the zero-charge molecular weight of the intact oligonucleotide.
-
-
Tandem Mass Spectrometry (MS/MS) for Sequencing:
-
Perform data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions from the full scan.
-
Use Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) for fragmentation.
-
The resulting fragment ions (a-, w-, etc.) can be used to verify the oligonucleotide sequence.
-
Conceptual Fragmentation of a PS2-DNA Backbone
Tandem mass spectrometry of oligonucleotides produces a ladder of fragment ions that can be used to read the sequence. The nomenclature for these fragments includes a-base, w, c, and y ions, among others.
Caption: Key fragmentation pathways for sequencing PS2-DNA.
Protocol 3: MALDI-TOF MS Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive method, particularly useful for quality control of synthesized oligonucleotides.[3][5]
Materials:
-
MALDI-TOF Mass Spectrometer.
-
MALDI target plate.
-
Matrix Solution: Saturated solution of 3-hydroxypicolinic acid (3-HPA) in 50:50 Acetonitrile:Water with 10 mg/mL ammonium citrate.
-
Desalted PS2-DNA sample (1-10 pmol/µL).
Methodology:
-
Sample-Matrix Preparation (Dried-Droplet Method):
-
On the MALDI target plate, mix 1 µL of the PS2-DNA sample with 1 µL of the Matrix Solution.
-
Allow the mixture to air dry completely at room temperature, forming crystals.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the mass spectrometer.
-
Operate the instrument in negative ion linear mode . Delayed extraction is recommended to improve resolution.[3]
-
Acquire spectra by firing the laser at the sample-matrix co-crystals.
-
The resulting spectrum should show a prominent peak corresponding to the singly charged molecular ion [M-H]⁻.
-
-
In-Source Decay (ISD) for Sequencing (Optional):
-
If available, use the ISD mode to induce fragmentation directly in the ion source, providing sequence information.[5]
-
Quantitative Data & Parameters
The following tables summarize key mass information and typical instrument parameters for the analysis of PS2-modified DNA.
Table 1: Molecular Weight Calculations for DNA Backbones
| Linkage Type | Chemical Formula | Monoisotopic Mass (Da) | Mass Difference from PO₂ |
| Phosphodiester (PO₂) | -PO₂- | 63.9610 | 0 |
| Phosphorothioate (PS) | -PSO- | 79.9381 | +15.9771 |
| This compound (PS2) | -PS₂- | 95.9152 | +31.9542 |
Table 2: Typical LC-MS/MS Parameters for PS2-DNA Analysis
| Parameter | Setting | Purpose |
| LC System | ||
| Column | C18, 1.7-2.5 µm, ~100 Å | Oligonucleotide separation |
| Column Temp | 50-65 °C | Improves peak shape |
| Mobile Phase A | 10-15 mM TEA, 400 mM HFIP in H₂O | Ion-pairing for retention |
| Mobile Phase B | Mobile Phase A in 50% MeOH or ACN | Elution of oligonucleotides |
| Flow Rate | 0.2-0.4 mL/min | Standard analytical flow |
| MS System (ESI) | ||
| Ionization Mode | Negative ESI | Best for anionic DNA backbone |
| Capillary Voltage | 2.5-3.5 kV | Ionization of analyte |
| Scan Range (MS1) | 500-2500 m/z | Covers expected charge states |
| Fragmentation | CID / HCD | Sequence verification |
| Resolution | > 70,000 | Accurate mass measurement |
Table 3: Common Adducts and Impurities in PS2-DNA Analysis
| Species | Mass Shift (from expected) | Common Cause |
| Oxidation (S -> O) | -15.99 Da | Synthesis side reaction or sample degradation |
| Double Oxidation (S₂ -> O₂) | -31.98 Da | Synthesis side reaction or sample degradation |
| Triethylamine Adduct | +101.12 Da | From IP-RP mobile phase |
| Depurination (loss of A/G) | -134.05 Da / -150.05 Da | In-source decay or sample instability |
| Failure Sequences | Varies (mass of one nucleotide) | Incomplete synthesis steps |
References
- 1. Mass Spectrometry-Based Analysis of DNA Modifications: Potential Applications in Basic Research and Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analusis.edpsciences.org [analusis.edpsciences.org]
- 4. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence determination of phosphorothioated oligonucleotides using MALDI-TOF mass spectrometry for controlling gene doping in equestrian sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Application of Phosphorodithioates in Antisense Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the phosphodiester backbone of ASOs are crucial for enhancing their drug-like properties, such as nuclease resistance, cellular uptake, and target affinity. Among these modifications, the phosphorodithioate (PS2) linkage, where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur, offers distinct advantages over the more common phosphorothioate (PS) modification. This document provides detailed application notes and experimental protocols for the use of this compound-modified ASOs in antisense therapy research and development.
The primary benefit of the PS2 modification is its achiral nature, which circumvents the issue of diastereomeric mixtures inherent to PS ASOs.[1] A typical 20-mer PS ASO can exist as a complex mixture of 524,288 diastereoisomers, whereas a fully PS2-modified ASO is a single, well-defined chemical entity.[2] This simplifies manufacturing, characterization, and regulatory processes. Furthermore, phosphorodithioates exhibit even greater resistance to nuclease degradation than their phosphorothioate counterparts, potentially leading to a longer duration of action in vivo.[1][3][4][5][6]
Key Advantages of this compound Modification
-
Achiral Backbone: Eliminates stereoisomers, resulting in a single molecular species.[1][2]
-
Enhanced Nuclease Stability: Offers superior resistance to degradation by cellular nucleases compared to phosphorothioates.[1][3][4][5][6]
-
Improved Cellular Uptake: Studies have shown that PS2 modifications can enhance the cellular uptake of ASOs.[1]
-
Maintained RNase H Activity: PS2 modifications in the gap of a "gapmer" ASO are compatible with RNase H-mediated cleavage of the target mRNA.[1]
Data Presentation
Table 1: Physicochemical and In Vitro Properties of Modified Oligonucleotides
| Property | Unmodified (PO) | Phosphorothioate (PS) | This compound (PS2) | Reference |
| Chirality | Achiral | Chiral (Mixture of Diastereomers) | Achiral | [1][2] |
| Melting Temperature (Tm) vs. cDNA | Baseline | Reduced by 11°C | Reduced by 17°C | [3][4][6] |
| Nuclease Stability (Exonucleases) | Low | High | Very High | [3][4][5][6] |
| Protein Binding | Low (10-20%) | High (60%) | Low (10-20%) | [3][4][5][6] |
| In Vitro Translation Inhibition (Rabbit β-globin mRNA, <2 µM) | Baseline | Higher than PO | Slightly higher than PO | [3][4][6] |
Table 2: In Vivo Efficacy of this compound-Modified Anti-ApoB ASOs in Mice
Data extracted from a study using stereodefined LNA gapmers with PS2 modifications in the flanks, administered as a single 1 mg/kg intravenous dose.
| Days Post-Dose | Target mRNA Knockdown in Liver (vs. Saline) | Target mRNA Knockdown in Kidney (vs. Saline) | Reference |
| 7 | ~80-90% | ~50-60% | [7] |
| 21 | ~70-80% | ~40-50% | [7] |
| 28 | ~60-70% | ~30-40% | [7] |
| 42 | ~50-60% | ~20-30% | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Oligonucleotides
This protocol describes the solid-phase synthesis of oligonucleotides containing this compound linkages using thiophosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
DNA or 2'-modified nucleoside thiophosphoramidites (e.g., pyrrolidinyl thiophosphoramidites)
-
Activator solution (e.g., Tetrazole or 5-Ethylthio-1H-tetrazole)
-
Sulfurizing reagent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide, Beaucage Reagent)
-
Capping reagents (Acetic anhydride and N-methylimidazole)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Solid Support Preparation: Pack the appropriate amount of CPG solid support into the synthesis column.
-
Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group with the deblocking solution. b. Coupling: Deliver the nucleoside thiophosphoramidite and activator solution to the column to form the phosphite triester linkage. c. Sulfurization: Introduce the sulfurizing reagent to convert the phosphite triester to a this compound linkage. d. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.
-
Final Deblocking: Remove the terminal 5'-DMT group.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using concentrated ammonium hydroxide.
-
Purification: Purify the crude oligonucleotide using reverse-phase HPLC or ion-exchange chromatography.
-
Desalting and Quantification: Desalt the purified oligonucleotide and quantify using UV spectrophotometry at 260 nm.
Protocol 2: In Vitro Evaluation of Antisense Activity
This protocol outlines a method to assess the efficacy of this compound ASOs in reducing target mRNA levels in cultured cells.
Materials:
-
Cultured cells expressing the target gene (e.g., hepatocytes for ApoB)
-
Cell culture medium and supplements
-
This compound ASO and control ASOs (e.g., scrambled sequence)
-
Transfection reagent (optional, for difficult-to-transfect cells)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) machine and reagents (primers and probes for target and housekeeping genes)
Procedure:
-
Cell Seeding: Plate cells in a multi-well format and allow them to adhere and reach the desired confluency.
-
ASO Treatment: Prepare dilutions of the this compound ASO and control ASOs in cell culture medium. For free uptake, add the ASO solution directly to the cells. If using a transfection reagent, prepare ASO-lipid complexes according to the manufacturer's instructions.
-
Incubation: Incubate the cells with the ASOs for a predetermined time (e.g., 24-72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR Analysis: Perform qPCR to quantify the relative expression levels of the target mRNA and a housekeeping gene.
-
Data Analysis: Calculate the percentage of target mRNA knockdown relative to cells treated with a control ASO or untreated cells, after normalizing to the housekeeping gene.
Protocol 3: Nuclease Stability Assay
This protocol describes a method to evaluate the stability of this compound ASOs in the presence of nucleases.
Materials:
-
This compound ASO, PS ASO, and unmodified DNA oligonucleotide
-
Fetal bovine serum (FBS) or a specific exonuclease (e.g., snake venom phosphodiesterase)
-
Incubation buffer
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC
-
Staining agent (e.g., SYBR Gold) or UV detector
Procedure:
-
Reaction Setup: In separate tubes, mix the oligonucleotides with either FBS (e.g., 50% final concentration) or the purified exonuclease in its appropriate buffer.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., EDTA) and freezing the sample.
-
Analysis:
-
PAGE: Mix the samples with gel loading buffer, run on a denaturing polyacrylamide gel, and visualize the bands by staining. The disappearance of the full-length oligonucleotide band over time indicates degradation.
-
HPLC: Analyze the samples by ion-exchange or reverse-phase HPLC to quantify the amount of full-length oligonucleotide remaining at each time point.
-
-
Data Analysis: Determine the half-life of each oligonucleotide under the tested conditions.
Visualizations
Caption: Mechanism of action for RNase H-dependent this compound ASOs.
Caption: Solid-phase synthesis workflow for this compound oligonucleotides.
Caption: Targeting ApoB mRNA with a this compound ASO to reduce VLDL production.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro and in vivo transport and delivery of phosphorothioate oligonucleotides with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Investigating discovery strategies and pharmacological properties of stereodefined this compound LNA gapmers - PMC [pmc.ncbi.nlm.nih.gov]
Phosphorodithioate-Based Probes for In Situ Hybridization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of phosphorodithioate (PS2)-based oligonucleotide probes in in situ hybridization (ISH). These probes offer significant advantages in terms of nuclease resistance, making them particularly valuable for applications requiring high stability and for the detection of low-abundance nucleic acid targets.
Introduction to this compound Probes
This compound-modified oligonucleotides are synthetic nucleic acid analogs where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur atoms. This modification confers exceptional resistance to degradation by cellular nucleases, a significant improvement over both standard phosphodiester (PO) and single-sulfur phosphorothioate (PS) linkages.[1] This enhanced stability makes PS2 probes ideal for in situ hybridization, a powerful technique for localizing specific DNA or RNA sequences within the cellular and tissue context.[2][3] The increased half-life of PS2 probes within the biological environment can lead to improved hybridization efficiency and signal detection.
Key Advantages of this compound Probes in ISH
-
Enhanced Nuclease Resistance: The primary advantage of PS2 probes is their superior stability against exonucleases and endonucleases compared to PO and PS probes.[1] This is crucial for maintaining probe integrity throughout the often lengthy ISH procedure, especially when working with tissues that have high nuclease activity.
-
Improved Signal-to-Noise Ratio: The increased stability of PS2 probes can lead to a better signal-to-noise ratio by reducing non-specific degradation and allowing for more stringent washing conditions to remove non-specifically bound probes.[4]
-
Potential for Higher Sensitivity: By resisting degradation, more intact probe molecules are available to hybridize to the target sequence, potentially increasing the signal intensity, which is particularly beneficial for detecting low-abundance transcripts.[5]
Quantitative Performance Comparison of Probe Chemistries
While direct, head-to-head quantitative comparisons of phosphodiester, phosphorothioate, and this compound probes within the same in situ hybridization experiment are not extensively documented in the literature, the following table summarizes the expected relative performance based on their known chemical properties.
| Probe Chemistry | Relative Nuclease Resistance | Expected Signal Intensity | Expected Signal-to-Noise Ratio | Notes |
| Phosphodiester (PO) | Low | Variable | Lower | Susceptible to rapid degradation by cellular nucleases. |
| Phosphorothioate (PS) | Moderate | Higher than PO | Higher than PO | Offers good nuclease resistance and is widely used in antisense applications.[6] |
| This compound (PS2) | High | Potentially Highest | Potentially Highest | Offers the highest level of nuclease resistance among the three.[1] |
Experimental Protocols
The following protocols provide a general framework for performing in situ hybridization with this compound-based probes. Optimization of specific steps, such as fixation, permeabilization, and hybridization temperature, is critical for achieving optimal results with different tissues and target sequences.
Probe Design and Synthesis
Proper probe design is crucial for the success of any ISH experiment.
-
Probe Length: Oligonucleotide probes are typically 20-50 bases in length.
-
GC Content: Aim for a GC content of 40-60% for optimal hybridization kinetics.
-
Specificity: Conduct a BLAST search to ensure the probe sequence is specific to the target and will not cross-hybridize with other nucleic acid sequences in the sample.
-
Synthesis: this compound oligonucleotides are synthesized using specialized phosphoramidite chemistry. It is recommended to source high-quality, purified probes from a reputable commercial vendor.
-
Labeling: Probes can be labeled with various haptens (e.g., biotin, digoxigenin) or fluorophores at the 5' or 3' end for detection.
In Situ Hybridization Workflow
The following diagram illustrates the general workflow for in situ hybridization using this compound probes.
Detailed Protocol for Non-Radioactive In Situ Hybridization
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections and can be adapted for frozen sections.
Materials and Reagents:
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
DEPC-treated water
-
Phosphate-buffered saline (PBS)
-
Proteinase K
-
4% Paraformaldehyde (PFA) in PBS
-
Prehybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL sheared salmon sperm DNA)
-
Hybridization buffer (Prehybridization buffer containing the labeled this compound probe)
-
Stringency wash buffers (e.g., 2x SSC, 1x SSC, 0.5x SSC with 0.1% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection reagents (e.g., streptavidin-HRP or anti-digoxigenin-AP conjugate)
-
Chromogenic substrate (e.g., DAB or NBT/BCIP)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) at 37°C for 10-30 minutes. Optimization of time and concentration is critical for different tissues.
-
Wash in PBS (2 x 5 minutes).
-
-
Post-fixation:
-
Incubate in 4% PFA in PBS for 10 minutes at room temperature.
-
Wash in PBS (2 x 5 minutes).
-
-
Prehybridization:
-
Incubate slides in prehybridization buffer for 1-2 hours at the hybridization temperature.
-
-
Hybridization:
-
Denature the this compound probe by heating at 80-95°C for 5 minutes, then immediately place on ice.
-
Dilute the denatured probe in pre-warmed hybridization buffer to the desired concentration (e.g., 1-10 ng/µL).
-
Apply the hybridization solution to the tissue section, cover with a coverslip, and incubate in a humidified chamber overnight at a temperature optimized for your probe (typically 37-55°C).
-
-
Post-Hybridization Washes (Stringency Washes):
-
Carefully remove the coverslips.
-
Wash slides in 2x SSC with 0.1% Tween-20 at the hybridization temperature (2 x 15 minutes).
-
Wash in 1x SSC with 0.1% Tween-20 at the hybridization temperature (1 x 15 minutes).
-
Wash in 0.5x SSC with 0.1% Tween-20 at room temperature (1 x 15 minutes). Stringency can be increased by raising the temperature or lowering the salt concentration.
-
-
Signal Detection (for Biotin/Digoxigenin-labeled probes):
-
Wash slides in PBS.
-
Incubate in blocking buffer for 30-60 minutes at room temperature.
-
Incubate with streptavidin-HRP or anti-digoxigenin-AP conjugate diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash in PBS (3 x 5 minutes).
-
Incubate with the appropriate chromogenic substrate until the desired color intensity is reached.
-
Stop the reaction by washing in water.
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin or DAPI).
-
Dehydrate through a graded ethanol series and clear in xylene (for chromogenic detection).
-
Mount with a compatible mounting medium.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient probe concentration | Increase probe concentration in the hybridization buffer. |
| Inadequate tissue permeabilization | Optimize Proteinase K treatment time and concentration. | |
| Suboptimal hybridization temperature | Perform a temperature gradient to find the optimal hybridization temperature. | |
| Low target abundance | Consider using signal amplification techniques.[7] | |
| High Background | Non-specific probe binding | Increase the stringency of post-hybridization washes (higher temperature, lower salt concentration).[4] |
| Insufficient blocking | Increase blocking time or use a different blocking agent. | |
| Probe concentration too high | Decrease the probe concentration. |
Signaling Pathway and Experimental Logic
The fundamental principle of in situ hybridization relies on the specific annealing of a labeled nucleic acid probe to its complementary target sequence within a cell or tissue. The use of this compound-modified probes enhances the stability of the probe, ensuring its integrity throughout the process.
Conclusion
This compound-based probes represent a robust tool for in situ hybridization, offering superior nuclease resistance that can translate to higher sensitivity and improved signal-to-noise ratios. While the general principles of ISH apply, careful optimization of the protocol, particularly the permeabilization and hybridization stringency steps, is essential to fully leverage the advantages of this probe chemistry. For researchers in basic science and drug development, the enhanced stability of PS2 probes opens up new possibilities for the reliable detection and localization of nucleic acid targets in challenging tissue environments.
References
- 1. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Development of a sensitive and specific in situ hybridization technique for the cellular localization of antisense oligodeoxynucleotide drugs in tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of a quantitative post-hybridization signal amplification system for mRNA-oligodeoxyribonucleotide in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. download.arb-home.de [download.arb-home.de]
Application Notes and Protocols for the Synthesis of 35S-Labeled Phosphorodithioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodithioate (PS2) oligonucleotides, where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur, represent a significant advancement in therapeutic oligonucleotide design. This modification confers complete resistance to nuclease degradation and, being achiral at the phosphorus center, avoids the diastereomeric complexity associated with phosphorothioate (PS) oligonucleotides. The introduction of a 35S radiolabel into the this compound backbone provides a powerful tool for studying the pharmacokinetics, biodistribution, and metabolism of these promising therapeutic agents.
These application notes provide detailed protocols for the synthesis, purification, and analysis of 35S-labeled this compound oligonucleotides, intended to guide researchers in the development and application of these critical molecules.
Data Presentation: Synthesis and Characterization
The following tables summarize key quantitative data related to the synthesis and analysis of this compound oligonucleotides.
Table 1: Reagents for Solid-Phase Synthesis of this compound Oligonucleotides
| Reagent | Function | Concentration/Amount |
| Thiophosphoramidites (dA, dC, dG, dT) | Monomer building blocks | 5-fold molar excess |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| 3% Trichloroacetic Acid (TCA) in DCM | Detritylation agent | Standard |
| DCI or Tetrazole | Activator | 20-fold molar excess |
| 35S-labeled Sulfurizing Reagent (e.g., 35S-DDTT) | Sulfur source for PS2 linkage | 0.05 M - 0.1 M |
| Acetonitrile | Solvent | Anhydrous |
| Capping Reagent | Blocks unreacted 5'-OH groups | Standard |
| Ammonium Hydroxide | Cleavage and deprotection | Concentrated |
Table 2: HPLC Purification Parameters for 35S-Labeled this compound Oligonucleotides
| Parameter | Condition |
| Column | Reverse-phase C8 or C18 |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% Acetonitrile over 30 minutes |
| Flow Rate | 1.0 mL/minute |
| Detection | UV at 260 nm and/or online radioactivity detector |
| Column Temperature | 60°C |
Table 3: Expected Synthesis and Characterization Outcomes
| Parameter | Expected Value/Outcome |
| Coupling Efficiency | >98% per step |
| Overall Yield (crude) | Sequence and length dependent |
| Purity (post-HPLC) | >95% |
| Specific Activity | Approximately 1 x 10^7 cpm/µmol per 35S label[1] |
| Mass Spectrometry | Confirmation of expected molecular weight |
Experimental Protocols
Protocol 1: Synthesis of 35S-Labeled Phenylacetyl Disulfide (35S-PADS)
This protocol is adapted from the synthesis of 34S-labeled PADS and can be used to prepare a 35S-labeled sulfurizing agent.[2] Caution: This synthesis involves radioactive materials and should be performed in a certified radiochemistry laboratory with appropriate shielding and safety precautions.
-
Preparation of 35S-S8 Solution: Commercially available 35S-elemental sulfur (35S8) is dissolved in an appropriate anhydrous solvent (e.g., carbon disulfide) to a known concentration.
-
Reduction of Elemental Sulfur: The 35S8 solution is treated with a reducing agent, such as lithium triethylborohydride (Super-Hydride®), in an inert atmosphere at 0°C to form the lithium sulfide species.[2]
-
Reaction with Phenylacetyl Chloride: Phenylacetyl chloride is added to the reaction mixture, and the reaction is allowed to proceed for several hours at 0°C.[2]
-
Work-up and Purification: The reaction is quenched, and the crude 35S-PADS is extracted. The product can be purified by recrystallization to yield high-purity 35S-PADS.[2]
Protocol 2: Automated Solid-Phase Synthesis of a 35S-Labeled this compound Oligonucleotide
This protocol utilizes the phosphoramidite method on an automated DNA synthesizer.
-
Synthesizer Setup:
-
Install the appropriate thiophosphoramidite monomers (dA, dC, dG, dT) on the synthesizer.
-
Prepare a 0.05 M solution of the 35S-labeled sulfurizing reagent (e.g., 35S-DDTT or 35S-PADS) in anhydrous acetonitrile/pyridine.
-
Use standard solutions for detritylation, activation, and capping.
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction with the following steps for each monomer addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with 3% TCA in DCM.
-
Coupling: Activation of the thiophosphoramidite with DCI or tetrazole and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Sulfurization: Introduction of the 35S-labeled sulfurizing reagent to convert the thiophosphite triester to a this compound triester. A contact time of 1-6 minutes is recommended for DDTT.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
-
Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide.
-
The solution is heated to remove the base-protecting groups.
-
-
Purification: The crude 35S-labeled this compound oligonucleotide is purified by reverse-phase HPLC as described in Protocol 3.
Protocol 3: Purification and Analysis of 35S-Labeled this compound Oligonucleotides
-
Reverse-Phase HPLC Purification:
-
Dissolve the crude oligonucleotide in 0.1 M TEAA.
-
Inject the sample onto a C8 or C18 reverse-phase HPLC column.
-
Elute with a linear gradient of acetonitrile in 0.1 M TEAA (e.g., 5-95% acetonitrile over 30 minutes).[3]
-
Monitor the elution profile at 260 nm and with an in-line radioactivity detector.
-
Collect the major peak corresponding to the full-length, 35S-labeled product.
-
Lyophilize the collected fraction.
-
-
Desalting:
-
Resuspend the lyophilized oligonucleotide in sterile, nuclease-free water.
-
Desalt the sample using a size-exclusion column (e.g., Sephadex G-25) to remove residual TEAA.
-
-
Purity Analysis by Polyacrylamide Gel Electrophoresis (PAGE):
-
Run an aliquot of the purified oligonucleotide on a denaturing polyacrylamide gel.
-
Visualize the oligonucleotide by autoradiography or phosphorimaging to confirm its purity and integrity.
-
-
Quantification and Specific Activity Determination:
-
Measure the absorbance of the purified oligonucleotide at 260 nm to determine its concentration.
-
Determine the radioactivity of a known amount of the oligonucleotide using a liquid scintillation counter.
-
Calculate the specific activity in cpm/µmol.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified oligonucleotide by electrospray ionization mass spectrometry (ESI-MS) to confirm the correct molecular weight.
-
Visualizations
Experimental Workflow
Caption: Automated solid-phase synthesis and analysis workflow.
Mechanism of Action: Antisense Oligonucleotide
Caption: RNase H-mediated degradation of target mRNA.
Logical Relationship: Synthesis Cycle
Caption: Key steps in the this compound synthesis cycle.
References
- 1. Preparation of 35S-labeled polyphosphorothioate oligodeoxyribonucleotides by use of hydrogen phosphonate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Phosphorodithioate-Modified Aptamers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of targets. However, their clinical translation has been hampered by their susceptibility to nuclease degradation in biological fluids. Phosphorodithioate (PS2) modifications, where both non-bridging oxygen atoms in the phosphate backbone are replaced with sulfur, offer a robust solution to this limitation. This modification not only confers exceptional nuclease resistance but has also been shown to significantly enhance the binding affinity of aptamers to their targets, in some cases by up to 1000-fold.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-modified aptamers.
Advantages of this compound Modifications
This compound (PS2) modifications offer several key advantages for aptamer development:
-
Enhanced Nuclease Resistance: The substitution of both non-bridging oxygen atoms with sulfur renders the phosphodiester linkage highly resistant to cleavage by nucleases, significantly increasing the in vivo half-life of the aptamer.[3][4]
-
Increased Binding Affinity: PS2 modifications can lead to a dramatic increase in the binding affinity of aptamers for their protein targets.[3][4] This is exemplified by a single PS2 substitution in an RNA aptamer targeting α-thrombin, which resulted in a 1000-fold improvement in binding affinity.[5]
-
Achiral Backbone: Unlike phosphorothioate modifications which introduce a chiral center at the phosphorus atom, the this compound linkage is achiral, simplifying synthesis and characterization.[3][4][5][6]
-
Compatibility with Standard Synthesis: The synthesis of PS2-modified oligonucleotides is based on well-established solid-phase phosphoramidite chemistry, requiring only minor modifications to standard protocols.[5][6]
Quantitative Data on PS2-Modified Aptamers
The introduction of this compound modifications has a profound impact on the binding affinity and nuclease resistance of aptamers. The following table summarizes key quantitative data from published studies.
| Aptamer Target | Modification Details | Unmodified Kd | Modified Kd | Fold Improvement in Kd | Nuclease Resistance Improvement | Reference |
| Vascular Endothelial Growth Factor (VEGF165) | Single G this compound substitution | Not specified | ~1000-fold enhanced | ~1000 | Enhanced serum stability | [7] |
| α-Thrombin | Single U this compound substitution | Not specified | ~1000-fold enhanced | ~1000 | Enhanced serum stability | [7] |
| Ovarian Cancer Receptor AXL | Single dA or dG this compound | Not specified | Effective inhibition | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound-Modified Oligonucleotides
This protocol outlines the key steps for the automated solid-phase synthesis of DNA aptamers containing this compound linkages using thiophosphoramidite chemistry.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Nucleoside thiophosphoramidites (dA-ThioPA, dC-ThioPA, dG-ThioPA, dT-ThioPA)
-
Activator solution: 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile
-
Sulfurizing reagent: 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine or acetonitrile/pyridine
-
Capping reagents (Acetic anhydride and N-Methylimidazole)
-
Deblocking reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
-
Cleavage and deprotection solution: Concentrated ammonia:ethanol (3:1, v/v) containing 20 mM dithiothreitol (DTT)
-
Anhydrous acetonitrile
-
Anhydrous dichloromethane
Workflow for PS2-Modified Aptamer Synthesis
Caption: Automated solid-phase synthesis workflow for PS2-modified aptamers.
Procedure:
-
Preparation:
-
Dissolve nucleoside thiophosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Note that thiophosphoramidites may have lower solubility in acetonitrile alone; a mixture with a small amount of anhydrous dichloromethane may be necessary.[5]
-
Prepare fresh activator and sulfurizing reagent solutions.
-
Install the reagents on the DNA synthesizer.
-
-
Automated Synthesis Cycle: The synthesis cycle is similar to a standard phosphodiester synthesis, with the key difference being the sulfurization step replacing the oxidation step.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside using 3% TCA in DCM.
-
Coupling: The next nucleoside thiophosphoramidite is activated by DCI or ETT and coupled to the free 5'-hydroxyl group.
-
Sulfurization: The newly formed thiophosphite triester is sulfurized to the stable this compound linkage using DDTT. Beaucage reagent is not recommended as it can lead to oxidation byproducts.[5][6]
-
Capping: Any unreacted 5'-hydroxyl groups are capped with acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.
-
This cycle is repeated for each nucleotide to be added to the sequence.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support is transferred to a sealed vial.
-
Add the cleavage and deprotection solution (concentrated ammonia:ethanol with DTT).
-
Incubate the vial at 55°C for 15-16 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[5]
-
-
Purification:
-
The crude aptamer solution is dried and then purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Protocol 2: Nuclease Resistance Assay
This protocol describes a method to assess the stability of PS2-modified aptamers in the presence of nucleases.
Materials:
-
PS2-modified aptamer and unmodified control aptamer
-
Nuclease (e.g., DNase I, snake venom phosphodiesterase, or human serum)
-
Incubation buffer (e.g., Dulbecco's Phosphate-Buffered Saline - D-PBS)
-
Quenching solution (e.g., EDTA or heat inactivation)
-
PAGE gel and electrophoresis apparatus
-
Gel imaging system
-
HPLC system (optional)
Workflow for Nuclease Resistance Assay
Caption: Experimental workflow for determining the nuclease resistance of aptamers.
Procedure:
-
Reaction Setup:
-
Prepare solutions of the PS2-modified aptamer and the unmodified control aptamer at the same concentration in the incubation buffer.
-
In separate tubes, mix the aptamer solutions with the nuclease or serum. A typical final concentration might be 1 µM aptamer and 10% (v/v) human serum.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube.
-
Immediately stop the nuclease activity in the aliquot by adding a quenching solution (e.g., EDTA to chelate divalent cations required by many nucleases) or by heat inactivation (e.g., 95°C for 5-10 minutes).
-
-
Analysis:
-
Analyze the samples by denaturing PAGE. The amount of intact aptamer at each time point can be visualized by staining (e.g., SYBR Gold) and quantified using a gel imaging system.
-
Alternatively, the samples can be analyzed by HPLC to quantify the amount of full-length aptamer remaining.
-
-
Data Interpretation:
-
Plot the percentage of intact aptamer versus time for both the modified and unmodified aptamers.
-
Calculate the half-life of each aptamer to quantitatively assess the improvement in nuclease resistance.
-
Protocol 3: Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
This protocol provides a general guideline for determining the binding kinetics and affinity (Kd) of a PS2-modified aptamer to its target protein using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated chip for biotinylated aptamers)
-
PS2-modified aptamer (ligand), preferably with a 5' or 3' biotin tag for immobilization
-
Target protein (analyte)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)
Relationship between SPR Signal and Binding
Caption: Principle of Surface Plasmon Resonance for measuring biomolecular interactions.
Procedure:
-
Immobilization of the Aptamer (Ligand):
-
Equilibrate the sensor chip with running buffer.
-
Inject the biotinylated PS2-modified aptamer over the streptavidin-coated sensor surface to achieve the desired immobilization level (e.g., 100-200 Resonance Units, RU).
-
-
Binding Analysis (Analyte Injection):
-
Prepare a series of dilutions of the target protein in the running buffer (e.g., ranging from 0.1 nM to 100 nM).
-
Inject the different concentrations of the target protein over the sensor surface for a defined association time, followed by a dissociation phase where only running buffer flows over the surface.
-
Include a zero-concentration (buffer only) injection as a control.
-
-
Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound target protein from the aptamer, preparing the surface for the next injection.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams showing the association and dissociation phases for each protein concentration.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
-
Conclusion
This compound modifications represent a powerful tool for enhancing the therapeutic potential of aptamers. By significantly improving nuclease resistance and binding affinity, PS2 modifications can overcome key hurdles in the clinical development of aptamer-based drugs. The protocols provided in this document offer a foundation for researchers to synthesize and characterize PS2-modified aptamers, facilitating the development of next-generation aptamer therapeutics with superior pharmacological properties.
References
- 1. Solid-Phase Synthesis of RNA Analogs Containing this compound Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japtamers.co.uk [japtamers.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mcprod.maravai.com [mcprod.maravai.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Surface Plasmon Resonance Investigation of RNA Aptamer–RNA Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Phosphorodithioates as Extreme Pressure Additives in Lubricants
1.0 Introduction
Phosphorodithioates are a class of organophosphorus compounds widely utilized as multifunctional additives in lubricants.[1] Their primary roles are to serve as anti-wear (AW) and extreme pressure (EP) agents, with secondary benefits including antioxidant and corrosion inhibition properties.[2][3][4] The most prominent members of this family are Zinc Dialkyl Dithiophosphates (ZDDPs), which have been a cornerstone of lubricant formulation for decades in applications such as engine oils, hydraulic fluids, and gear oils.[2][5]
Under conditions of high load and/or temperature, the hydrodynamic film of a lubricant can break down, leading to direct metal-to-metal contact. This results in catastrophic wear, scuffing, and potential welding of moving parts.[6] Extreme Pressure (EP) additives are designed to prevent this by reacting chemically with the metal surfaces to form a protective, sacrificial film that can withstand severe conditions.[6][7] These application notes provide an overview of the mechanism, performance data, and standardized evaluation protocols for phosphorodithioate-based EP additives.
2.0 Mechanism of Action
The effectiveness of phosphorodithioates as EP additives stems from their ability to decompose under thermal and pressure stress at asperity contacts (microscopic high points on surfaces). This decomposition initiates a series of chemical reactions with the ferrous metal surface.[7]
The process involves several key stages:
-
Adsorption : The polar this compound molecules are adsorbed onto the metal surface.[7]
-
Thermal Decomposition : High temperatures and pressures at the contact points cause the this compound molecules to decompose.[8][9]
-
Tribochemical Reaction : The reactive sulfur and phosphorus species from the decomposed additive react with the iron surface.[7][10]
-
Film Formation : This reaction forms a tenacious, glass-like protective film, often composed of a mixture of iron sulfide and iron/zinc polyphosphates.[7][10] This sacrificial layer has a lower shear strength than the base metal, allowing it to be worn away in place of the component surfaces, thereby preventing catastrophic welding and reducing wear.[4]
Caption: Mechanism of this compound tribofilm formation.
3.0 Performance Data
The performance of this compound additives is evaluated using standardized tribological tests that simulate extreme pressure conditions. The two most common tests are the Four-Ball EP Test (ASTM D2783) and the Timken OK Load Test (ASTM D2782 for oils, D2509 for greases).[11][12] Key performance indicators include the Weld Point and Load-Wear Index (LWI) from the four-ball test, and the OK Load from the Timken test.[13][14] The addition of phosphorodithioates significantly enhances these properties over a base lubricant.
Table 1: Representative Performance of this compound Additives
| Additive Type | Concentration (wt. %) | Four-Ball Weld Point (kgf) | Four-Ball Load-Wear Index (LWI) | Timken OK Load (lbs) |
| Base Mineral Oil | 0 | ~120 | ~25 | ~15 |
| Zinc Dialkyl Dithiophosphate (ZDDP) | 1.0 - 2.0 | >250 | >50 | >40 |
| Molybdenum Dithiophosphate (MoDTP) | 1.0 - 2.0 | >250 | >55 | >45 |
| Ashless Dithiophosphate | 1.5 - 2.5 | >200 | >45 | >35 |
Note: Values are representative and can vary significantly based on the specific base oil, additive structure (e.g., primary vs. secondary alkyl groups in ZDDP), and synergistic effects with other additives.[15] A Timken OK load of 35 pounds or more generally indicates the presence and proper functioning of EP additives.[12]
4.0 Experimental Protocols
Detailed, standardized protocols are critical for the accurate and reproducible evaluation of EP additive performance.
4.1 Protocol 1: Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)
-
Standard: ASTM D2783.[16]
-
Objective: To determine the load-carrying properties of a lubricating fluid by measuring its Load-Wear Index (LWI) and Weld Point.[11]
-
Apparatus: Four-Ball EP Tester. This device consists of one steel ball rotating under load against three identical steel balls held stationary in a cup filled with the test lubricant.[17]
-
Materials:
Procedure:
-
Preparation: Thoroughly clean the steel balls and the test cup with solvent to remove any contaminants and allow them to dry.[17]
-
Assembly: Place three clean balls into the test cup. Secure them with the lock ring.
-
Lubricant Addition: Pour the test lubricant into the cup until the balls are fully submerged.[17]
-
Test Initiation: Place the fourth ball in the chuck of the motor spindle. Mount the test cup onto the tester's platform.
-
Test Execution: The test is conducted as a series of 10-second runs at a constant speed (typically 1760 rpm) with incrementally increasing loads.[13]
-
Data Collection: After each 10-second run, measure the wear scar diameters on the three stationary balls.
-
Weld Point Determination: Continue the test with increasing loads until the rotating ball welds to the stationary balls. The weld point is the lowest applied load at which this welding occurs.[11]
-
LWI Calculation: The Load-Wear Index is calculated from the wear scar data obtained from the ten runs immediately preceding the weld point, using a formula that incorporates the applied load and the Hertzian diameter of the scar.[18]
4.2 Protocol 2: Measurement of Extreme-Pressure Properties of Lubricating Oil (Timken Method)
-
Objective: To determine the maximum load a lubricant can sustain without film failure, reported as the "Timken OK Load".[14]
-
Apparatus: Timken Extreme Pressure Tester. The machine rotates a standardized bearing race (cup) against a stationary steel test block.[20] The contact area is lubricated with the test fluid.
-
Materials:
-
Test Lubricant.
-
Standardized steel test cup and test block.
-
Cleaning Solvents.
-
Procedure:
-
Preparation: Clean the test cup, block, and lubricant reservoir thoroughly.
-
Assembly: Mount a new test cup on the mandrel and secure a new test block in the test block holder.
-
Lubrication: Fill the reservoir with the test lubricant, ensuring a continuous flow over the test block.
-
Test Initiation: Start the machine to bring the spindle to the specified rotational speed (e.g., 800 rpm).
-
Load Application: Apply a predetermined load to the test block for a duration of 10 minutes.
-
Inspection: After 10 minutes, stop the machine and inspect the test block's surface.
-
OK Load Determination:
-
If the resulting scar is smooth and uniform, the load is considered "OK". The test is repeated with a new cup, a new block surface, and a higher load.[12]
-
If the scar shows evidence of scuffing, scoring, or seizure, the lubricant film has failed.
-
The Timken OK Load is the highest load at which the lubricant passes the test (produces a uniform wear scar) without failing.[12]
-
5.0 Experimental and Evaluation Workflow
The process of developing and verifying a lubricant with this compound EP additives follows a logical workflow from formulation to final performance characterization.
Caption: Workflow for evaluating this compound EP lubricants.
References
- 1. PHOSPHORODITHIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. sciensage.info [sciensage.info]
- 3. diesel-additive.com [diesel-additive.com]
- 4. koehlerinstrument.com [koehlerinstrument.com]
- 5. Lubricant Additives - A Practical Guide [machinerylubrication.com]
- 6. Extreme Pressure Additives in Gear Oils [machinerylubrication.com]
- 7. lubrication.expert [lubrication.expert]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. bobistheoilguy.com [bobistheoilguy.com]
- 11. shxf17.com [shxf17.com]
- 12. Timken OK Load - Wikipedia [en.wikipedia.org]
- 13. ASTM D2783-19 | Measurement of Extreme-Pressure Properties of Lubricating Fluids - Rtec Instruments [rtec-instruments.com]
- 14. nlgi.org [nlgi.org]
- 15. Additive‐additive interactions: The search for synergistic antioxidant—antiwear this compound compositions | Scilit [scilit.com]
- 16. store.astm.org [store.astm.org]
- 17. minglanchem.com [minglanchem.com]
- 18. blog.ducom.com [blog.ducom.com]
- 19. ASTM D2509 (Timken OK Load-Carrying Capacity of Lubricating Grease -Timken Method) – SPL [spllabs.com]
- 20. ASTM D2509 Timken Ok Load Test Machine for Lubricating Grease - Ok Load Test Machine, Timken Test Machine | Made-in-China.com [m.made-in-china.com]
Application Notes and Protocols for the Preparation of Zinc Dialkyl Dithiophosphate (ZDDP) Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc Dialkyl Dithiophosphates (ZDDPs) are a class of coordination compounds that have been extensively utilized as multifunctional additives in lubricants for over seven decades. Their primary functions are as anti-wear agents and antioxidants, significantly extending the operational life of engine components. The synthesis of ZDDPs is a well-established chemical process, typically involving a two-step reaction. The first step is the reaction of phosphorus pentasulfide (P₂S₅) with one or more alcohols to form dialkyldithiophosphoric acid (DDP acid).[1][2] Subsequently, this acid intermediate is neutralized with zinc oxide (ZnO) to yield the final ZDDP product.[1][2] The properties of the resulting ZDDP, such as its thermal stability, solubility, and anti-wear performance, can be tailored by varying the structure of the alcohol precursors and the specific reaction conditions.[1] This document provides detailed protocols for the synthesis of ZDDPs, a summary of relevant quantitative data, and visualizations of the experimental workflow and the additive's mechanism of action.
Data Presentation
The synthesis of ZDDPs can be adapted to produce additives with specific properties by modifying the reactants and reaction parameters. The following table summarizes key quantitative data from various synthesis procedures.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Phosphorus Pentasulfide (P₂S₅) to Alcohol Molar Ratio | 1:4 to 1:4.4 | A slight excess of alcohol is often used. |
| Dialkyldithiophosphoric Acid to Zinc Oxide Molar Ratio | 2:1 | Stoichiometric ratio for neutralization. |
| Alcohols | C3-C10 primary or secondary, linear or branched (e.g., isopropanol, isobutanol, 2-ethylhexanol) | The choice of alcohol determines the properties of the final ZDDP.[1] |
| Reaction Conditions for DDP Acid Formation | ||
| Temperature | 70°C - 100°C | The reaction is exothermic and temperature control is important.[3] |
| Reaction Time | 2 - 5 hours | Time required for complete reaction of P₂S₅. |
| Reaction Conditions for ZDDP Formation (Neutralization) | ||
| Temperature | 35°C - 100°C | The temperature is controlled during the addition of the DDP acid to the ZnO slurry. |
| Reaction Time | 1 - 2 hours | Time for complete neutralization. |
| Post-Synthesis Processing | ||
| Water/Solvent Removal | 90°C - 100°C under vacuum | To drive off water formed during neutralization and any residual solvent.[1] |
| Purity | Up to 90% | Purity can be influenced by controlling reaction conditions to minimize by-products.[2] |
| Product Composition (Example) | ||
| Zinc Content | 8.61% - 11.5% (by weight) | Varies with the alkyl groups of the alcohols used.[4][5] |
| Phosphorus Content | 7.63% - 10.96% (by weight) | Varies with the alkyl groups of the alcohols used.[4][5] |
| Sulfur Content | 15.41% - 22.5% (by weight) | Varies with the alkyl groups of the alcohols used.[4][5] |
Experimental Protocols
General Protocol for the Synthesis of Zinc Dialkyl Dithiophosphate
This protocol outlines the general steps for the synthesis of ZDDP.
Materials and Equipment:
-
Phosphorus pentasulfide (P₂S₅)
-
Selected alcohol(s) (e.g., isopropanol, 2-ethylhexanol)
-
Zinc oxide (ZnO)
-
An inert solvent (e.g., heptane or mineral oil)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and addition funnel
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator or vacuum distillation setup
Procedure:
Step 1: Synthesis of Dialkyldithiophosphoric Acid (DDP Acid)
-
Charge the reaction vessel with the selected alcohol or a mixture of alcohols under a nitrogen atmosphere.
-
Begin stirring and gradually add phosphorus pentasulfide to the alcohol(s). The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically between 70°C and 90°C).
-
After the addition is complete, continue to heat the mixture with stirring at 90°C - 100°C for 2-3 hours to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture and, if necessary, filter to remove any unreacted solid P₂S₅.
Step 2: Synthesis of Zinc Dialkyl Dithiophosphate (ZDDP)
-
In a separate reaction vessel, prepare a slurry of zinc oxide in an inert solvent (e.g., heptane).
-
Under a nitrogen atmosphere and with vigorous stirring, slowly add the prepared dialkyldithiophosphoric acid from Step 1 to the zinc oxide slurry. Control the addition rate to maintain the reaction temperature below a certain threshold (e.g., 66°C) to manage the exothermic neutralization reaction.[4]
-
After the addition is complete, stir the mixture at a slightly elevated temperature (e.g., 70°C - 80°C) for 1-2 hours.
-
Heat the mixture to reflux (around 100°C) to remove the water formed during the neutralization reaction, often as an azeotrope with the solvent.[4]
-
Cool the reaction mixture and filter to remove any unreacted zinc oxide or other solid impurities.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the final ZDDP product.
Detailed Protocol Example: Synthesis of a Mixed Alkyl ZDDP
This protocol is adapted from a patented procedure and provides specific quantities and conditions.[4]
Materials:
-
Phosphorus pentasulfide (P₂S₅): 222 g (1.0 mole)
-
Methyl isobutyl carbinol: 157.1 g (1.54 moles)
-
Isopropyl alcohol: 169 g (2.82 moles)
-
Ethylene glycol: 2.7 g (0.044 moles)
-
Zinc oxide (ZnO): 89.5 g (1.1 moles)
-
Heptane: 400 mL
-
Nitrogen gas
Procedure:
Step 1: Preparation of the Dialkyldithiophosphoric Acid Intermediate
-
In a suitable reaction vessel under a nitrogen atmosphere, charge the methyl isobutyl carbinol, isopropyl alcohol, and ethylene glycol.
-
With stirring, heat the alcohol mixture to 70°C.
-
Slowly add the phosphorus pentasulfide over 30 minutes, maintaining the temperature at 70°C.
-
After the addition is complete, heat the mixture to 90°C and maintain with continuous stirring for 5 hours under a nitrogen blanket.
-
Cool the mixture and filter to yield the intermediate dialkyldithiophosphoric acid.
Step 2: Neutralization to Form Zinc Dialkyldithiophosphate
-
In a separate reaction vessel, prepare a slurry of the zinc oxide in 400 mL of heptane.
-
Slowly add the dialkyldithiophosphoric acid intermediate from Step 1 to the zinc oxide slurry, ensuring the temperature does not exceed 66°C.
-
Stir the reaction mixture at 71°C for 1.5 hours under a nitrogen atmosphere.
-
Heat the mixture to reflux and remove the water as an azeotrope with heptane as the temperature increases to 100°C.
-
Cool the mixture and filter.
-
Strip the solvent (heptane) from the filtrate under reduced pressure.
-
Filter the final product. The resulting ZDDP is expected to have an elemental composition of approximately 11.5% zinc, 10.96% phosphorus, and 22.5% sulfur.[4]
Visualizations
Experimental Workflow for ZDDP Synthesis
References
- 1. bobistheoilguy.com [bobistheoilguy.com]
- 2. Synthesis of Zinc Dialkyldithiophosphate (ZDDP) and Identification of Impurities Formed [pr.ripi.ir]
- 3. bch.ro [bch.ro]
- 4. US4778906A - Process for the preparation of zinc dialkyldithiophosphate - Google Patents [patents.google.com]
- 5. CN1144223A - Method for preparation of zinc dialkyl dithiophosphate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Phosphorodithioate Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phosphorodithioate (PS2) oligonucleotides. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low yield in this compound oligonucleotide synthesis?
Low yields in this compound (PS2) oligonucleotide synthesis can stem from several factors, often related to the unique chemistry of the thiophosphoramidite monomers and the sulfurization process. The most common culprits include:
-
Inefficient Coupling of Thiophosphoramidites: Thiophosphoramidites are generally less reactive than their standard phosphoramidite counterparts. This can lead to lower coupling efficiencies if standard protocols are used.
-
Suboptimal Sulfurization: The introduction of the second sulfur atom is a critical step. Incomplete or inefficient sulfurization can result in the formation of phosphorothioate (PS) or phosphodiester (PO) linkages, reducing the yield of the desired PS2 product.
-
Reagent Quality: The purity of all reagents, particularly the thiophosphoramidites, activator, and sulfurizing agent, is paramount. The presence of moisture is a primary cause of low coupling efficiency, as water reacts with the activated phosphoramidite. Using anhydrous solvents and high-quality reagents is crucial.
-
Inadequate Deprotection: Incomplete removal of protecting groups after synthesis can lead to a lower yield of the final, functional oligonucleotide.
-
Issues with Scale-Up: Protocols that work well on a small scale may not be directly transferable to larger synthesis scales without optimization, often resulting in decreased yields.
Q2: My coupling efficiency is low. How can I improve it?
Low coupling efficiency is a frequent issue in PS2 synthesis due to the reduced reactivity of thiophosphoramidites. Here are several strategies to enhance coupling:
-
Extend Coupling Time: Thiophosphoramidites require longer coupling times than standard phosphoramidites. For RNA thiophosphoramidites, a coupling time of approximately 12 minutes may be necessary, compared to the typical 4 minutes for standard RNA synthesis.
-
Use a Stronger Activator: Standard activators may not be sufficient. Consider using a more potent activator such as 5-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole (Activator 42) or 1 M 5-Ethylthio-1H-tetrazole (ETT).
-
Increase Reagent Concentration: Increasing the concentration of the thiophosphoramidite monomer can improve coupling yields. For instance, increasing the concentration to 100 mg/mL has been shown to raise coupling yields to the 85-90% range.
-
Ensure Anhydrous Conditions: Moisture significantly impacts coupling efficiency. Use anhydrous acetonitrile for all reagents and ensure that all lines on the synthesizer are thoroughly purged and dry.
Q3: I am observing a high level of phosphorothioate (PS) and phosphodiester (PO) impurities. What is causing this and how can I fix it?
The presence of PS and PO impurities is a direct result of incomplete or inefficient sulfurization. This means that either only one sulfur atom was added (resulting in a PS linkage) or no sulfur was added (resulting in a PO linkage).
-
Optimize the Sulfurizing Reagent:
-
Choice of Reagent: 3-[(Dimethylaminomethylene)amino]-3H-1,2,4-dithiazole-5-thione (DDTT) is a highly efficient sulfur-transfer reagent for PS2 synthesis and has been shown to reduce the formation of phosphoromonothioate linkages compared to other reagents like Beaucage Reagent.
-
Concentration and Contact Time: Ensure the correct concentration and a sufficient contact time for the sulfurizing reagent. For DDTT in DNA synthesis, a 5 to 6 molar excess with contact times ranging from 30 seconds to 2.5 minutes depending on the concentration is recommended. For RNA synthesis, a 0.05 M solution of DDTT with a 4-minute contact time is suggested.
-
-
Extend Sulfurization Time: The sulfurization step for PS2 synthesis often needs to be longer than for standard phosphorothioate synthesis. For example, using 3-ethoxy-1,2,4-dithiazolidine-5-one (EDITH), the sulfurization time may need to be extended to 320 seconds.
-
Maintain Anhydrous Conditions: As with the coupling step, water in the reaction can lead to the formation of PO linkages instead of the desired PS2 linkage.
Q4: What are the expected yields for this compound oligonucleotide synthesis?
The final yield of purified this compound oligonucleotides can vary significantly based on the length of the sequence, the scale of the synthesis, and the efficiency of each step.
-
Stepwise Coupling Efficiency: For phosphorothioamidite coupling, yields are typically in the range of 85-90% under optimized conditions. This is lower than the >98% coupling efficiency often seen in standard phosphodiester synthesis.
-
Overall Yield: Due to the lower stepwise coupling efficiency, the overall crude yield of the full-length product will be lower than for a standard oligonucleotide of the same length. Purification steps will further reduce the final isolated yield. For a 19-mer phosphorothioate with 5' and 3' modifications, a good yield can be up to 72 OD units/µmol.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound oligonucleotide synthesis.
Table 1: Recommended Reagent Concentrations and Times
| Parameter | Reagent/Condition | Recommended Value | Notes |
| Thiophosphoramidite Concentration | DNA/RNA Thiophosphoramidites | 0.15 M or 100 mg/mL | Higher concentrations can improve coupling efficiency. |
| Activator Concentration | 5-Ethylthio-1H-tetrazole (ETT) | 1 M | A strong activator is necessary for thiophosphoramidites. |
| Coupling Time | RNA Thiophosphoramidites | ~12 minutes | Significantly longer than for standard RNA synthesis. |
| Sulfurizing Reagent Concentration | DDTT (for DNA) | 0.02 M - 0.1 M | |
| DDTT (for RNA) | 0.05 M - 0.1 M | ||
| Sulfurization Time | DDTT (for DNA) | 30 seconds - 2.5 minutes | Dependent on concentration. |
| DDTT (for RNA) | ~4 minutes | ||
| EDITH | ~320 seconds |
Table 2: Typical Coupling Efficiencies and Expected Yields
| Parameter | Expected Value | Notes |
| Stepwise Coupling Efficiency | 85 - 90% | |
| Overall Crude Yield (20-mer) | Varies significantly | Highly dependent on the stepwise efficiency. |
| Final Purified Yield | Varies | Purification can lead to significant loss of material. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a this compound Linkage
This protocol outlines a typical cycle for the introduction of a single this compound linkage using an automated DNA/RNA synthesizer.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.
-
Coupling:
-
Dissolve the thiophosphoramidite monomer in anhydrous acetonitrile to a concentration of 0.15 M.
-
Use
-
Phosphorodithioate Sulfurization Step: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the phosphorodithioate (PS) sulfurization step in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield of the final this compound oligonucleotide product?
Low yield in this compound oligonucleotide synthesis can stem from several factors. The most common culprits are inefficient coupling of phosphoramidites, incomplete sulfurization of the phosphite triester intermediate, or degradation of the oligonucleotide chain during synthesis or deprotection.[1] Inefficient sulfurization is a significant contributor, leading to the formation of undesired phosphodiester (P=O) linkages instead of the target this compound (P=S) linkages.[2]
Q2: How can I detect the presence of phosphodiester (P=O) impurities in my this compound product?
The most effective method for detecting and quantifying phosphodiester impurities is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.[3][4][5] This technique can clearly distinguish between the chemical shifts of phosphodiester and this compound linkages.[3] Additionally, strong anion-exchange high-performance liquid chromatography (SAX-HPLC) and liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify oligonucleotides with differing numbers of phosphate and this compound linkages.[2][6]
Q3: My sulfurizing reagent solution appears cloudy or has precipitated. Can I still use it?
It is not recommended to use a sulfurizing reagent solution that is cloudy or contains precipitate. This indicates poor solubility or degradation of the reagent, which will lead to inefficient sulfurization.[7] For instance, the solubility of 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) is limited in acetonitrile and requires co-solvents like pyridine for stable solutions.[7] Always ensure your sulfurizing reagent is fully dissolved and the solution is clear before use.
Q4: What is the optimal order of steps in the synthesis cycle involving sulfurization?
The sulfurization step should always be performed before the capping step.[8][9] Capping unreacted 5'-hydroxyl groups after sulfurization prevents the formation of incorrect sequences and minimizes side reactions.[10] Performing capping before sulfurization can lead to unwanted side reactions with the phosphite triester.
Q5: Can the presence of water affect the sulfurization efficiency?
Yes, the presence of water is detrimental to the sulfurization step. Water can lead to the oxidation of the phosphite triester to a phosphodiester, directly competing with the sulfurization reaction and increasing P=O impurity levels.[1][11] Therefore, it is crucial to use anhydrous solvents and reagents throughout the synthesis process.[11]
Troubleshooting Guides
Issue 1: High Levels of Phosphodiester (P=O) Impurities Detected by ³¹P NMR
High P=O content is a direct indication of inefficient sulfurization. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for high phosphodiester content.
Detailed Steps:
-
Evaluate the Sulfurizing Reagent:
-
Age and Stability: Some reagents, like Beaucage reagent, have limited stability in solution on the synthesizer.[7] Phenylacetyl disulfide (PADS) solutions, conversely, can show increased efficiency after "aging" for a day.[6][12] Check the manufacturer's recommendations for your specific reagent.
-
Solubility: Ensure the reagent is completely dissolved. For reagents like DDTT, using a co-solvent such as pyridine may be necessary to achieve the desired concentration and stability.[7]
-
Concentration: Verify that the correct concentration of the sulfurizing reagent is being used. Insufficient reagent will lead to incomplete sulfurization.
-
-
Verify Reaction Conditions:
-
Anhydrous Conditions: Confirm that all solvents (e.g., acetonitrile, pyridine) and reagents are strictly anhydrous.[11]
-
Reaction Time: The optimal sulfurization time can vary depending on the reagent, its concentration, and the sequence being synthesized. For example, RNA synthesis and sequences with stretches of purine nucleosides may require longer reaction times or higher concentrations of the sulfurizing reagent.[7][11]
-
-
Implement Corrective Actions:
-
Prepare a fresh solution of the sulfurizing reagent.
-
Increase the sulfurization reaction time.
-
Ensure all solvent bottles on the synthesizer have been recently replaced with fresh, anhydrous solvents.
-
Before attaching a new sulfurizing reagent bottle, thoroughly flush the synthesizer lines with anhydrous acetonitrile to remove any residual moisture or previous reagents.[13]
-
Issue 2: Low Overall Yield of the Purified Oligonucleotide
While several factors can contribute to low yield, this guide focuses on issues related to the sulfurization step.
Caption: Troubleshooting workflow for low oligonucleotide yield.
Detailed Steps:
-
Analyze Crude Product: Use LC-MS to analyze the crude product. This will help determine if the low yield is due to a high proportion of shorter sequences (n-1 deletions) or other side products. Incomplete sulfurization can lead to chain cleavage during subsequent synthesis steps.[6]
-
Evaluate Sulfurizing Reagent for Side Reactions: Some sulfurizing reagents can generate byproducts that lead to undesired side reactions. For instance, the byproduct of Beaucage reagent can be a potential oxidizing agent, leading to the formation of phosphodiester linkages.[14][15] If side reactions are suspected, consider switching to an alternative sulfurizing reagent like DDTT or Xanthane Hydride.[11][14]
-
Review the Synthesis Cycle:
-
Confirm that the sulfurization step is performed before the capping step.
-
Ensure adequate washing steps are included after sulfurization to remove excess reagent and byproducts.
-
Quantitative Data Summary
Table 1: Comparison of Common Sulfurizing Reagents
| Reagent | Recommended Concentration | Recommended Time (DNA) | Recommended Time (RNA) | Key Advantages | Key Disadvantages |
| DDTT | 0.05 M - 0.1 M in Pyridine/Acetonitrile[7][8] | 1 minute[8][9] | 2-6 minutes[7][8][9] | High efficiency, stable in solution for months.[7][8][13] | Requires pyridine for dissolution.[15] |
| Beaucage Reagent | 0.05 M in Acetonitrile[13] | ~30 seconds[13] | Significantly longer than DDTT (~240s).[7][16] | Fast reaction for DNA, high efficiency.[7] | Poor stability on synthesizer, byproduct can be oxidizing.[7][14][15] |
| PADS | 0.2 M in Acetonitrile/3-Picoline (1:1 v/v)[6][10] | ~3 minutes[10] | Not specified | High sulfurization efficiency (>99.9%) with "aged" solutions.[6] | Freshly prepared solutions are less effective; requires pyridine co-solvent.[6][12] |
| Xanthane Hydride | 0.02 M in Acetonitrile/Pyridine (9:1) or 0.2M in Pyridine[17] | Not specified | Not specified | Stable in various solvents, low cost, no oxidizing byproducts.[14][17] | Slower reaction kinetics compared to others.[18] |
Experimental Protocols
Protocol 1: Preparation of 0.05 M DDTT Sulfurizing Solution
Materials:
-
3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT)
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile
-
Silanized amber glass bottle
Procedure:
-
Calculate the required mass of DDTT and volumes of pyridine and acetonitrile to prepare the desired volume of 0.05 M solution.
-
In a silanized amber glass bottle, add the calculated mass of DDTT to the calculated volume of anhydrous pyridine.
-
Gently warm the mixture if necessary to completely dissolve the DDTT.
-
Once fully dissolved, add the calculated volume of anhydrous acetonitrile to the solution.
-
Mix thoroughly and store under an inert atmosphere (e.g., Argon). The solution is stable for over 6 months under these conditions.[7][8]
Protocol 2: Monitoring Sulfurization Efficiency using ³¹P NMR
Objective: To quantify the ratio of this compound (P=S) to phosphodiester (P=O) linkages in a synthesized oligonucleotide.
Sample Preparation:
-
After synthesis and deprotection, dissolve a small amount of the crude, dried oligonucleotide in a suitable buffer (e.g., D₂O with a pH-adjusting agent).
-
Transfer the sample to an NMR tube.
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient relaxation delay between pulses to allow for accurate quantification of all phosphorus species.
Data Analysis:
-
Integrate the peaks corresponding to the this compound linkages (typically in the range of 55-60 ppm) and the phosphodiester linkages (typically around -1 to 1 ppm).
-
Calculate the percentage of P=O impurity using the following formula: % P=O = [Integral(P=O) / (Integral(P=O) + Integral(P=S))] * 100
This analysis provides a direct measure of the sulfurization efficiency for the overall synthesis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. mdpi.com [mdpi.com]
- 6. organica1.org [organica1.org]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. DDTT | 1192027-04-5 [chemicalbook.com]
- 10. empbiotech.com [empbiotech.com]
- 11. amchemicals.com [amchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. DDTT Solution (0.05), Sulfurizing Reagent | ChemGenes Products [chemgenes.com]
- 14. US6096881A - Sulfur transfer reagents for oligonucleotide synthesis - Google Patents [patents.google.com]
- 15. polyorginc.com [polyorginc.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Xanthane Hydride, 25G | Labscoop [labscoop.com]
- 18. eprints.hud.ac.uk [eprints.hud.ac.uk]
Technical Support Center: Optimizing Phosphorodithioate Monomer Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorodithioate (PS2) monomers in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are this compound (PS2) linkages and why are they used in oligonucleotides?
This compound (PS2) linkages are modifications to the phosphate backbone of oligonucleotides where both non-bridging oxygen atoms are replaced by sulfur atoms.[1][2] This modification results in an achiral phosphorus center, which is a significant advantage over the chiral phosphorothioate (PS) linkage that creates a mixture of diastereomers.[2] PS2-modified oligonucleotides exhibit increased stability against nuclease degradation compared to both natural phosphodiester and phosphorothioate linkages.[2][3] They have shown utility in various applications, including antisense oligonucleotides and aptamers, by enhancing binding affinity and serum stability.[1][2]
Q2: What is the fundamental difference in the synthesis cycle for a this compound (PS2) linkage compared to a standard phosphodiester linkage?
The synthesis of a PS2 linkage using thiophosphoramidites involves the same four fundamental steps as standard phosphodiester synthesis: detritylation, coupling, capping, and oxidation/sulfurization. However, the key difference lies in the sulfurization step, which follows the coupling of a thiophosphoramidite monomer. In PS2 synthesis, one sulfur atom is introduced via the thiophosphoramidite, and the second is added during the sulfurization step.[2] This is in contrast to standard synthesis, which involves an oxidation step to form the phosphodiester bond.
Q3: How does the coupling time for this compound monomers compare to standard phosphoramidites?
The coupling time for thiophosphoramidites used in PS2 synthesis is typically longer than for standard phosphoramidites. For example, an RNA-thiophosphoramidite may require a coupling time of approximately 12 minutes, whereas a standard RNA phosphoramidite might only need around 4 minutes with the same activator.[1] This extended time is necessary to achieve high coupling efficiency with the less reactive thiophosphoramidite monomers.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis and is critical to address for producing high-quality, full-length products.
Possible Causes and Solutions:
-
Presence of Moisture: Water is a primary cause of low coupling efficiency as it reacts with the activated phosphoramidite.[4]
-
Solution: Use anhydrous solvents, especially acetonitrile, with a water content of 10-15 ppm or lower.[5] Store phosphoramidites and activator solutions under anhydrous conditions and handle them in a dry environment.[4][5] Using an in-line drying filter for the argon or helium gas on the synthesizer is also recommended.[5]
-
-
Suboptimal Activator: The choice and concentration of the activator are crucial for efficient coupling.
-
Solution: For RNA-thiophosphoramidites, a highly active activator such as 5-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole (Activator 42) is recommended.[1] Ensure the activator concentration is optimized for the specific thiophosphoramidite being used. Different activators possess varying pKa values, which influences their catalytic activity.[6][7]
-
-
Insufficient Coupling Time: As mentioned, thiophosphoramidites react more slowly than standard phosphoramidites.
-
Solution: Increase the coupling time. For RNA-thiophosphoramidites, a 12-minute coupling time has been shown to be effective.[1] It is essential to optimize the coupling time for your specific synthesizer and reagents.
-
-
Degraded Reagents: Phosphoramidites and activators can degrade over time, especially if not stored properly.
-
Solution: Use fresh, high-quality phosphoramidites and activator solutions for synthesis.[5] Avoid repeated exposure of reagents to ambient air and moisture.
-
Problem 2: Incomplete Sulfurization
Incomplete sulfurization leads to the formation of undesired phosphodiester (PO) or phosphorothioate (PS) linkages within the PS2 oligonucleotide, resulting in product heterogeneity.[8][9]
Possible Causes and Solutions:
-
Inefficient Sulfurizing Agent: The reactivity of the sulfurizing agent can impact the completeness of the sulfurization step.
-
Insufficient Sulfurization Time or Concentration: The sulfurization reaction may not go to completion if the time is too short or the reagent concentration is too low.
-
Solution: Optimize the sulfurization time and the concentration of the sulfurizing agent. Ensure fresh and properly dissolved sulfurizing agent is used for each synthesis.
-
Problem 3: Side Reactions During Deprotection
The deprotection step can introduce side reactions, particularly desulfurization, which converts the desired PS2 linkage back to a PS or even a PO linkage.[12]
Possible Causes and Solutions:
-
Harsh Deprotection Conditions: Standard basic deprotection conditions can be too harsh for the sulfur-containing backbone.
-
Solution: Employ milder deprotection strategies. The use of a β-(benzoylmercapto)ethyl protecting group on the thiol of the thiophosphoramidite allows for a two-step deprotection under basic conditions that first removes the benzoyl group followed by the elimination of ethylene sulfide.[2] Adding reducing agents like inorganic salts to the deprotection solution can help suppress desulfurization.[12]
-
Data Presentation
Table 1: Comparison of Coupling Times for Standard vs. Thiophosphoramidites
| Monomer Type | Activator | Typical Coupling Time (minutes) | Reference |
| Standard RNA Phosphoramidite | Activator 42 | ~ 4 | [1] |
| RNA-Thiophosphoramidite | Activator 42 | ~ 12 | [1] |
Table 2: Common Activators for Phosphoramidite Chemistry
| Activator | pKa | Notes | Reference |
| 1H-Tetrazole | 4.9 | Standard, widely used activator. | [7] |
| 5-(4-nitrophenyl)-1H-tetrazole | 3.7 | More acidic, used for sterically hindered monomers. | [7] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Higher pKa than tetrazole, efficient for scale-up. | [7][13] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | Used for coupling ribonucleoside monomers. | [7] |
| Benzimidazolium triflate | 4.5 | Effective for monomers with bulky protecting groups. | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound (PS2) Linkage
This protocol outlines a typical cycle for the incorporation of a single PS2 linkage using a β-(benzoylmercapto)ethyl protected thiophosphoramidite on an automated DNA/RNA synthesizer.
Materials:
-
Controlled-Pore Glass (CPG) solid support with the initial nucleoside.
-
Thiophosphoramidite monomer (e.g., with β-(benzoylmercapto)ethyl protection).
-
Activator solution (e.g., 0.25 M 5-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole - Activator 42).
-
Deblocking solution (e.g., 3% Dichloroacetic acid in Toluene).
-
Capping solutions (Cap A and Cap B).
-
Sulfurizing agent (e.g., 0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide in Acetonitrile).
-
Anhydrous acetonitrile.
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treating with the deblocking solution. This is followed by washing with anhydrous acetonitrile.
-
Coupling: The thiophosphoramidite monomer and activator solution are delivered to the synthesis column. The coupling reaction is allowed to proceed for an optimized duration (e.g., 12 minutes).
-
Sulfurization: The newly formed phosphite triester is converted to a thiophosphite triester by treatment with the sulfurizing agent.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by treatment with the capping solutions to prevent the formation of failure sequences in subsequent cycles.
-
Washing: The column is washed with anhydrous acetonitrile to remove excess reagents before initiating the next cycle.
Protocol 2: Deprotection of PS2-Oligonucleotides
This protocol describes the deprotection of an oligonucleotide containing PS2 linkages synthesized with β-(benzoylmercapto)ethyl thiol protection.
Materials:
-
CPG solid support with the synthesized oligonucleotide.
-
Concentrated ammonium hydroxide.
Procedure:
-
The solid support is transferred to a vial.
-
Concentrated ammonium hydroxide is added to the vial.
-
The vial is sealed and heated (e.g., at 55°C) for a specified period (e.g., 12-16 hours). This treatment cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
The deprotection mechanism for the β-(benzoylmercapto)ethyl group proceeds in two steps under these basic conditions: a. Removal of the benzoyl group. b. Elimination of ethylene sulfide to yield the final this compound linkage.[2]
-
The solution is cooled, and the solid support is removed by filtration.
-
The resulting solution containing the crude deprotected oligonucleotide is then ready for purification, typically by HPLC.
Visualizations
Caption: Automated solid-phase synthesis workflow for this compound oligonucleotides.
Caption: Troubleshooting logic for low coupling efficiency in PS2 synthesis.
References
- 1. Solid-Phase Synthesis of RNA Analogs Containing this compound Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis and Purification of this compound DNA | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 7. US6642373B2 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paper published in Tetrahedron Letters on phosphorothioate oligonucleotides | NIPPON SHOKUBAI [lifescience.shokubai.co.jp]
- 13. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
Technical Support Center: Phosphorodithioate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of phosphorodithioate oligonucleotides. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during this compound oligonucleotide synthesis?
A1: The most prevalent side reactions include the formation of phosphorothioate linkages, deletion sequences (n-1), and issues arising from the capping and deprotection steps. Specifically, you may encounter:
-
Phosphorothioate Impurities : Incomplete sulfurization of the thiophosphoramidite can lead to the formation of phosphorothioate linkages instead of the desired this compound linkages. This is a common impurity, often observed at levels of 8-9%.[1]
-
Deletion Sequences (n-1, n-2) : These impurities are shorter than the full-length product and can result from incomplete coupling of the thiophosphoramidite or cleavage of the phosphite linkage before sulfurization.[2][3]
-
Nucleobase Modifications : Side reactions can occur at the nucleobases, particularly guanine and adenine, especially during the capping step if not optimized.[4]
-
Depurination : Acidic conditions, for instance during the removal of the dimethoxytrityl (DMT) protecting group, can lead to the cleavage of the N-glycosidic bond in purine bases.[2][5]
-
Formation of Adducts : During deprotection, reactive species like acrylonitrile (a byproduct of cyanoethyl protecting group removal) can form adducts with the oligonucleotide.[6]
Q2: What is the key advantage of this compound oligonucleotides over phosphorothioates?
A2: this compound linkages are achiral at the phosphorus center. This is a significant advantage over phosphorothioate linkages, which introduce a chiral center at each modified phosphate, resulting in a complex mixture of diastereomers (2^n isomers for an oligonucleotide with 'n' phosphorothioate linkages). The achiral nature of phosphorodithioates simplifies purification and characterization, and eliminates potential biological activity differences between stereoisomers.
Q3: How can I minimize the formation of phosphorothioate impurities?
A3: To minimize the formation of phosphorothioate impurities, it is crucial to ensure efficient sulfurization. This can be achieved by:
-
Using an effective sulfurizing reagent : Reagents like 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) or 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) are known to be efficient.[7]
-
Optimizing sulfurization time : The reaction time for the sulfurization step should be sufficient to ensure complete conversion. For example, with DDTT, a sulfurization time of 2-4 minutes is recommended for RNA phosphorothioates.[8]
-
Using fresh, high-quality reagents : The purity and stability of the sulfurizing reagent are critical for achieving high sulfurization efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of (n-1) deletion sequences | Incomplete coupling of the thiophosphoramidite. | Increase the coupling time. For RNA thiophosphoramidites, a coupling time of around 12 minutes may be necessary. Also, ensure the use of a potent activator like 5-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole (Activator 42). |
| Incomplete detritylation. | Ensure complete removal of the DMT group by using fresh detritylation reagent and optimizing the reaction time. | |
| Presence of phosphorothioate (P=S/P=O) linkages | Inefficient sulfurization. | Use a more efficient and stable sulfurizing reagent such as DDTT. Optimize the concentration and reaction time for the sulfurization step. Ensure all reagents are anhydrous. |
| Low overall yield | Poor coupling efficiency. | Check the quality and concentration of the thiophosphoramidite and activator. Ensure anhydrous conditions throughout the synthesis. |
| Degradation during deprotection. | Use milder deprotection conditions if possible. For example, to avoid acrylonitrile adducts, phenol can be added to the deprotection mixture to act as a scavenger.[6] | |
| Broad or split peaks in HPLC purification | This is often inherent to phosphorothioate-containing oligonucleotides due to the presence of diastereomers. | While phosphorodithioates are achiral, any phosphorothioate impurities will be diastereomeric mixtures. For purification, use high-resolution HPLC methods. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is commonly used.[9] |
| Depurination | Prolonged exposure to acidic conditions during detritylation. | Minimize the time of the detritylation step and ensure complete neutralization before the next cycle. |
Quantitative Data
Table 1: Comparison of Sulfurizing Reagents for Phosphorothioate Synthesis
| Sulfurizing Reagent | Concentration | Sulfurization Time | Product Quality | Reference |
| Beaucage Reagent | 0.05 M | 240 s (for U-TBDMS phosphoramidites) | High | [7] |
| DDTT (Sulfurizing Reagent II) | 0.05 M | 60 - 240 s (for U-TBDMS phosphoramidites) | High, more efficient than Beaucage Reagent under these conditions. | [7] |
| Phenylacetyl disulfide (PADS) | Not specified | Not specified | High, comparable to oligonucleotides for antisense drugs. | [10] |
| Diethyldithiocarbonate disulfide (DDD) | Not specified | Rapid | High, comparable to PADS. | [10] |
Table 2: Impact of Coupling Time on Yield
| Monomer Type | Activator | Coupling Time | Coupling Yield | Reference |
| Thymidine 3'-S-phosphorothioamidite | 1 M ETT | 2.5 min | 85-90% | [1] |
| Thymidine 3'-S-phosphorothioamidite | 1 M DCI | 15 min | ~85-90% | [1] |
| Standard Phosphoramidites | Not specified | Not specified | >98% (ideal) | |
| RNA-thiophosphoramidite | Activator 42 | ~12 min | Not specified |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of this compound RNA
This protocol is adapted for an automated DNA/RNA synthesizer and uses β-(benzoylmercapto)ethyl protected thiophosphoramidites with 2'-hydroxy groups protected by t-butyldimethylsilyl (TBDMS).
Synthesis Cycle:
-
Detritylation : Removal of the 5'-DMT protecting group using a solution of trichloroacetic acid in dichloromethane.
-
Coupling : The thiophosphoramidite (0.1 M in acetonitrile) is activated with 5-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole (Activator 42) and coupled to the solid support-bound oligonucleotide. A longer coupling time of approximately 12 minutes is required compared to standard phosphoramidites.
-
Sulfurization : The newly formed phosphite triester is sulfurized using a solution of an efficient sulfurizing reagent like DDTT (0.05 M in pyridine/acetonitrile) for 2-4 minutes.
-
Capping : Any unreacted 5'-hydroxyl groups are capped using a standard capping solution (e.g., acetic anhydride and N-methylimidazole).
Protocol 2: Deprotection and Purification of this compound Oligonucleotides
-
Cleavage and Deprotection :
-
After synthesis, the solid support is treated with concentrated aqueous ammonia at 55°C for 12-16 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate.
-
The benzoyl group from the thiol protection is removed, followed by the elimination of ethylene sulfide to yield the final this compound linkage.
-
-
Purification :
-
The crude oligonucleotide solution is filtered and concentrated.
-
Purification is performed by high-performance liquid chromatography (HPLC). Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common and effective method.
-
The collected fractions containing the pure product are desalted and lyophilized.
-
Visualizations
Caption: Automated solid-phase synthesis workflow for this compound oligonucleotides.
Caption: Main reaction pathway and common side reactions in this compound synthesis.
References
- 1. Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorothioate oligodeoxynucleotides: large-scale synthesis and analysis, impurity characterization, and the effects of phosphorus stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 9. Solid phase synthesis of phosphorothioate oligonucleotides utilizing diethyldithiocarbonate disulfide (DDD) as an efficient sulfur transfer reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Phosphorodithioate (PS2) Oligonucleotide Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of phosphorodithioate (PS2) oligonucleotides during purification. It is intended for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are this compound (PS2) oligonucleotides and why are they used?
This compound (PS2) oligonucleotides are synthetic nucleic acid analogs where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur atoms. This modification confers significant resistance to nuclease degradation, even more so than their phosphorothioate (PS) counterparts. A key advantage of the PS2 linkage is that it is achiral at the phosphorus center, which avoids the formation of a complex mixture of diastereomers that occurs with PS modifications. These properties make PS2 oligonucleotides valuable tools in therapeutic applications like antisense technology and aptamers.
Q2: What are the primary causes of PS2 oligonucleotide degradation during purification?
The primary degradation pathway for PS2 oligonucleotides during purification is the loss of a sulfur atom (desulfurization), which converts a this compound linkage into a phosphorothioate (PS) linkage. This can be initiated by:
-
Oxidizing Agents: Residual oxidizing agents from the synthesis steps or peroxides present in solvents (e.g., aged Tetrahydrofuran - THF) can cause oxidative desulfurization.[1][2]
-
Harsh Deprotection Conditions: Prolonged exposure to strong bases, such as aqueous ammonia, during the deprotection step can lead to sulfur loss.[3]
-
Acidic Conditions: While the PS2 backbone is generally stable, exposure to acidic conditions (e.g., during detritylation or some chromatography steps) can lead to depurination, which is the cleavage of the N-glycosidic bond and loss of a purine base (Adenine or Guanine).[4][5] This creates an abasic site that can be susceptible to subsequent strand cleavage.
Q3: How does the degradation of PS2 oligonucleotides differ from that of phosphorothioate (PS) oligonucleotides?
While both PS2 and PS oligonucleotides can undergo desulfurization and depurination, the initial state and primary degradation product differ. For PS2, the main degradation product is often the corresponding PS oligonucleotide. For PS oligonucleotides, desulfurization leads to a standard phosphodiester (PO) linkage. Both are susceptible to depurination under acidic conditions.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the purification of PS2 oligonucleotides.
| Observed Problem | Potential Cause | Recommended Solution |
| Low final yield after purification. | 1. Non-optimal chromatography conditions. 2. Degradation during purification. 3. Inefficient recovery from gel (PAGE). | 1. Optimize chromatography protocol (see Section 3). For anion-exchange HPLC, ensure the mobile phase pH and salt gradient are appropriate for the oligo length and sequence. For PAGE, ensure complete elution from the gel matrix.2. Minimize exposure to harsh conditions. Use fresh, peroxide-free solvents. Keep purification times as short as possible. Avoid unnecessarily high temperatures or extreme pH.[1]3. Crush the gel slice thoroughly and allow sufficient time for diffusion into the elution buffer. |
| Presence of a major impurity peak with a mass of -16 Da from the target product. | Desulfurization of one PS2 linkage to a PS linkage. This is the most common degradation. | 1. Check solvents for peroxides. Use fresh, high-purity solvents for all purification steps.[1]2. Review deprotection step. Avoid prolonged incubation in aqueous ammonia.[3]3. Add reducing agents. Consider adding a reducing inorganic salt to the deprotection solution to suppress desulfurization.[6] |
| Multiple smaller peaks observed in the analytical chromatogram. | 1. Shortmer impurities from synthesis. 2. Strand cleavage at abasic sites. | 1. Optimize purification resolution. Use a high-resolution method like denaturing PAGE or a high-performance anion-exchange column to separate shortmers.[7][8]2. Maintain neutral or slightly basic pH. Avoid acidic mobile phases in HPLC if depurination is suspected. Use buffered solutions throughout the process.[4][5] |
| Broad or split peaks in HPLC chromatogram. | Secondary structure formation. Oligonucleotides can form self-dimers or hairpins, leading to poor peak shape. | 1. Increase column temperature. Running the HPLC at an elevated temperature (e.g., 50-60°C) can help disrupt secondary structures.[8]2. Increase mobile phase pH. Using a mobile phase with a higher pH (e.g., pH 11-12 for DNA-based oligos) can denature the oligonucleotide and improve peak shape.[9] Note: RNA is not stable at high pH. |
Section 3: Data Summary
While specific quantitative data for PS2 oligonucleotide degradation is limited, the following table summarizes expected degradation patterns based on studies of related phosphorothioate oligonucleotides under various stress conditions. These conditions can be encountered during purification steps.
| Stress Condition | Primary Degradation Pathway | Expected Degradation Products | Notes |
| Acidic pH (e.g., pH < 4) | Depurination, Hydrolysis | Abasic sites, Shortmers (cleaved strands) | Degradation rate increases significantly at lower pH and higher temperatures.[4][5] |
| Basic pH (e.g., pH > 10) | Desulfurization | Phosphorothioate (PS) linkages | Particularly relevant during prolonged ammonia deprotection.[3] |
| Oxidative Stress (e.g., H₂O₂, aged solvents) | Oxidative Desulfurization | Phosphorothioate (PS) linkages | Peroxides in solvents like THF are a common cause.[1][2] |
| Elevated Temperature (> 50°C) | Accelerates all degradation pathways | Increased levels of all degradation products | Rate of degradation generally follows pseudo-first-order kinetics.[5] |
Section 4: Key Experimental Protocols
Protocol 1: Anion-Exchange HPLC (AEX-HPLC) for PS2 Oligonucleotide Purification
This method separates oligonucleotides based on the number of negative charges in the this compound backbone. It is effective at separating full-length products from shorter failure sequences (shortmers).
Methodology:
-
Sample Preparation: Dissolve the crude, deprotected PS2 oligonucleotide in a low-salt buffer (e.g., Mobile Phase A).
-
Instrumentation and Column:
-
An HPLC system with a gradient pump and UV detector.
-
A strong anion-exchange (AEX) column suitable for oligonucleotides (e.g., a quaternary amine functionalized polymer-based column).
-
-
Mobile Phases:
-
Mobile Phase A (Low Salt): 25 mM Tris-HCl, 1 mM EDTA, pH 8.0 in nuclease-free water.
-
Mobile Phase B (High Salt): Mobile Phase A + 1 M NaCl.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Column Temperature: 50-60°C to minimize secondary structures.
-
Detection: UV absorbance at 260 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes. The exact gradient will need to be optimized based on the length of the oligonucleotide.
-
-
Fraction Collection and Desalting: Collect the peak corresponding to the full-length product. Desalt the collected fraction using a suitable method such as reverse-phase cartridge purification or size-exclusion chromatography.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
PAGE offers very high resolution and is excellent for separating the full-length product from closely related impurities, especially for longer oligonucleotides.[7][10]
Methodology:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (containing 7-8 M urea) with a percentage appropriate for the oligonucleotide length (e.g., 12-20% for oligos between 20-100 bases).
-
Sample Preparation: Dissolve the crude oligonucleotide in a formamide-based loading buffer. Heat the sample to 95°C for 3-5 minutes and then snap-cool on ice to denature.
-
Electrophoresis:
-
Pre-run the gel for 15-30 minutes.
-
Load the denatured sample into the wells.
-
Run the gel in 1x TBE buffer until the tracking dyes have migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The oligonucleotide will appear as a dark shadow.
-
Carefully excise the band corresponding to the full-length product using a clean scalpel.
-
-
Elution:
-
Crush the excised gel slice into small pieces.
-
Submerge the crushed gel in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Incubate overnight at 37°C with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.
-
-
Recovery and Desalting:
-
Separate the elution buffer from the gel pieces by filtration or centrifugation.
-
Desalt the eluted oligonucleotide using ethanol precipitation or a reverse-phase cartridge.
-
Section 5: Visualizations
Caption: Troubleshooting workflow for PS2 oligonucleotide purification issues.
Caption: Primary degradation pathways for this compound oligonucleotides.
Caption: General experimental workflow for PS2 oligonucleotide purification.
References
- 1. THF peroxide as a factor in generating desulphurised products from the solid-phase synthesis of phosphorothioate-modified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Stability of oligodeoxynucleoside phosphorodithioates and phosphorothioates in aqueous ammonia. | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paper published in Tetrahedron Letters on phosphorothioate oligonucleotides | NIPPON SHOKUBAI [lifescience.shokubai.co.jp]
- 7. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Phosphorodithioate Modified Oligonucleotides
Welcome to the technical support center for phosphorodithioate (PS2) modified oligonucleotides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound (PS2) modified oligonucleotides difficult to dissolve?
This compound modifications, where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur, increase the hydrophobicity of the oligonucleotide.[1][2] This increased hydrophobicity can lead to decreased solubility in aqueous solutions, especially for longer oligonucleotides or those with additional hydrophobic modifications.[1] Aggregation of these hydrophobic molecules can also contribute to solubility issues.[3]
Q2: What is the recommended initial solvent for dissolving PS2 modified oligos?
We recommend starting with a sterile, nuclease-free, weak alkaline buffer such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0).[4] Using a buffer helps to maintain a stable pH, as water from some purification systems can be slightly acidic, which can lead to depurination and degradation of the oligonucleotide over time.[5]
Q3: Can I use water to dissolve my PS2 oligos?
While sterile, nuclease-free water can be used, it is not ideal for long-term storage. Laboratory-grade water can be slightly acidic (pH as low as 4-5), which can damage the oligonucleotide.[6][7] If water must be used, ensure it is of high quality and consider it for short-term use only.
Q4: How does pH affect the solubility of my PS2 oligos?
Oligonucleotides are most stable and soluble in a slightly alkaline environment (pH 7.0-8.0).[5][6] Acidic conditions (pH < 7.0) can lead to depurination, particularly of adenine and guanine bases, which can compromise the integrity and function of your oligonucleotide.[5] Highly alkaline conditions should also be avoided as they can degrade certain modifications, like cyanine dyes.[5]
Q5: What is the best way to store my dissolved PS2 oligos?
For long-term storage, it is best to store this compound oligonucleotides at -20°C in a non-frost-free freezer. To avoid repeated freeze-thaw cycles, which can degrade the oligonucleotides, it is recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guide for Solubility Issues
If you are experiencing difficulty dissolving your this compound modified oligonucleotides, please follow this step-by-step troubleshooting guide.
Step 1: Initial Resuspension Protocol
This protocol is the standard procedure for resuspending lyophilized oligonucleotides.
Experimental Protocol:
-
Centrifugation: Before opening the tube, centrifuge it briefly to ensure the lyophilized pellet is at the bottom.[4][8]
-
Add Solvent: Add the appropriate volume of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0) to achieve your desired stock concentration (e.g., 100 µM).[9]
-
Vortex: Vortex the tube for a few seconds to mix.
-
Incubate: Let the tube sit at room temperature for a few minutes to allow the oligonucleotide to dissolve completely.
Step 2: Gentle Heating to Aid Dissolution
If the oligonucleotide is not fully dissolved after the initial protocol, gentle heating can be applied. This is particularly useful for longer or more hydrophobic oligonucleotides that may have formed secondary structures or aggregates.
Experimental Protocol:
-
Follow Step 1: Complete the initial resuspension protocol.
-
Heat Incubation: If a precipitate or film is still visible, heat the solution at 55-65°C for 5-10 minutes.[7][10]
-
Vortex: Vortex the tube again for several seconds.
-
Cool to Room Temperature: Allow the solution to cool down slowly to room temperature.
-
Visual Inspection: Check for complete dissolution.
Step 3: Utilizing Co-solvents for Highly Hydrophobic Oligonucleotides
For extremely hydrophobic oligonucleotides, such as those conjugated to lipids, the use of an organic co-solvent may be necessary to achieve solubilization.
Experimental Protocol:
-
Initial Co-solvent Addition: Add a small percentage of a water-miscible organic solvent, such as acetone, to the TE buffer. For example, start with a 20% acetone solution.
-
Follow Step 1 & 2: Use the co-solvent buffer mixture to perform the initial resuspension and gentle heating protocols.
-
Adjust Co-solvent Concentration: If solubility is still an issue, the concentration of the organic solvent can be cautiously increased. It is important to note that high concentrations of organic solvents may not be compatible with all downstream applications.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for dissolving and handling this compound modified oligonucleotides.
Table 1: Recommended Solvents and Buffers
| Parameter | Recommendation | Rationale |
| Primary Solvent | TE Buffer | Maintains a stable, slightly alkaline pH, and the EDTA chelates divalent cations that can co-factor nucleases.[4] |
| Alternative Solvent | Sterile, Nuclease-Free Water | Suitable for immediate use but not recommended for long-term storage due to potential for acidic pH. |
| pH Range | 7.0 - 8.0 | Ensures stability and prevents acid-induced depurination.[5][6] |
Table 2: Troubleshooting Parameters
| Parameter | Recommendation | Application |
| Heating Temperature | 55 - 65°C | To dissolve aggregated or difficult-to-dissolve oligonucleotides.[7][10] |
| Heating Time | 5 - 10 minutes | Sufficient time to break up secondary structures and aggregates without degrading the oligonucleotide.[10] |
| Co-solvent (for highly hydrophobic oligos) | Acetone (starting at 20%) | To aid in the dissolution of lipid-conjugated or other highly hydrophobic oligonucleotides. |
Visual Guides
Workflow for Troubleshooting Oligonucleotide Solubility
Caption: A logical workflow for troubleshooting solubility issues with this compound modified oligonucleotides.
Factors Influencing Oligonucleotide Solubility
Caption: Key factors that can impact the solubility of this compound modified oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-works.com [bio-works.com]
- 3. researchgate.net [researchgate.net]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. biomers.net | Dissolving and storage - biomers.net Oligonucleotides [biomers.net]
- 6. jenabioscience.com [jenabioscience.com]
- 7. gambusia.zo.ncsu.edu [gambusia.zo.ncsu.edu]
- 8. idtdna.com [idtdna.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. idtdna.com [idtdna.com]
reducing P=O byproducts in phosphorodithioate synthesis
Welcome to the technical support center for phosphorodithioate synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic protocols, with a specific focus on minimizing the formation of P=O byproducts.
Troubleshooting Guide: Reducing P=O Byproducts
This guide addresses common issues encountered during this compound synthesis that can lead to the formation of unwanted P=O byproducts.
Issue 1: Presence of a Significant P=O Impurity Peak in 31P NMR Analysis
-
Question: My 31P NMR spectrum shows a significant peak in the phosphate ester region, indicating a P=O byproduct. What are the likely causes and how can I minimize it?
-
Answer: The formation of P=O byproducts in this compound synthesis is most commonly attributed to the presence of water, which can hydrolyze the thionating reagents (P4S10 or Lawesson's Reagent) or key reaction intermediates.[1][2] Here are the primary causes and recommended solutions:
-
Cause A: Moisture in Reagents or Solvents: Even trace amounts of water can lead to the formation of P=O species. Thionating reagents like P4S10 and Lawesson's reagent are sensitive to moisture.[1][2]
-
Solution:
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
-
Use freshly opened or properly stored anhydrous reagents.
-
Consider using a combination of P4S10 and hexamethyldisiloxane (HMDO), which can help to scavenge trace amounts of water.[3]
-
-
-
Cause B: Atmospheric Moisture: Performing the reaction open to the atmosphere can introduce moisture, especially on humid days.
-
Solution:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] This is crucial for minimizing the hydrolysis of moisture-sensitive reagents.
-
-
-
Cause C: Incomplete Thionation: Insufficient thionating reagent or suboptimal reaction conditions can lead to incomplete conversion of the starting material or intermediates to the desired this compound.
-
Solution:
-
Optimize the stoichiometry of the thionating reagent. While a stoichiometric amount is ideal, a slight excess may be necessary to drive the reaction to completion.
-
Adjust the reaction temperature and time. Reactions with P4S10 often require higher temperatures than those with Lawesson's reagent.[2]
-
-
-
Workflow for Troubleshooting P=O Byproducts
Caption: A logical workflow for troubleshooting the presence of P=O byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of P=O byproducts during this compound synthesis?
A1: The primary mechanism is the hydrolysis of the thionating reagent (P4S10 or Lawesson's Reagent) or a reaction intermediate by water. This introduces an oxygen atom in place of a sulfur atom, leading to the formation of a P=O bond instead of the desired P=S bond. Even trace amounts of moisture in the reagents or solvents can contribute to this side reaction.[1][2]
Mechanism of P=O Byproduct Formation
References
Technical Support Center: Mass Spectrometry of Phosphorodithioates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometric analysis of phosphorodithioates.
Frequently Asked Questions (FAQs)
Q1: What are the most common ionization techniques for analyzing phosphorodithioates?
A1: For volatile phosphorodithioates, particularly in the context of pesticide analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is frequently used. For less volatile or thermally labile phosphorodithioates, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred method. ESI is often performed in negative ion mode to deprotonate the acidic phosphorodithioate moiety, though positive ion mode can be used to observe protonated molecules or adducts.[1]
Q2: I am not seeing a molecular ion peak in my EI mass spectrum. Is this normal?
A2: Yes, it is common for phosphorodithioates, especially under energetic EI conditions, to exhibit extensive fragmentation, leading to a weak or absent molecular ion peak.[2] The presence of characteristic fragment ions is often more diagnostic for structure elucidation.
Q3: What are common adducts I should look for in ESI-MS of phosphorodithioates?
A3: In positive ion ESI-MS, you may observe protonated molecules [M+H]+, as well as adducts with sodium [M+Na]+, potassium [M+K]+, and ammonium [M+NH4]+.[3][4] The formation of these adducts can be influenced by the purity of the sample, solvents, and glassware. In negative ion mode, deprotonated molecules [M-H]- are typically observed.
Q4: My this compound is part of a larger molecule (e.g., an oligonucleotide). How does this affect fragmentation?
A4: For large molecules like modified oligonucleotides, the fragmentation pattern will be dominated by cleavages along the backbone and losses of the nucleobases. While the this compound linkage influences the fragmentation, the overall spectrum will be complex. Specific techniques like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) are used to sequence these molecules.[5] This guide focuses on the fragmentation of the this compound functional group in smaller molecules.
Troubleshooting Guides
GC-MS (Electron Impact Ionization) Troubleshooting
Issue: I see many peaks in my mass spectrum and I'm not sure which are characteristic of my this compound.
-
Possible Cause: Phosphorodithioates undergo characteristic fragmentation patterns under EI. Key fragmentation pathways include alpha-cleavage and McLafferty rearrangements.
-
Solution: Look for fragment ions resulting from the loss of alkyl radicals from the ester groups and cleavage of the P-S and S-C bonds. Below is a table of common fragments observed for diethyl phosphorodithioates.
| m/z | Proposed Fragment | Origin |
| M-29 | [M-C2H5]+ | Loss of an ethyl radical |
| M-33 | [M-SH]+ | Loss of a sulfhydryl radical |
| 153 | [(C2H5O)2PS]+ | Loss of the SH group from diethyl dithiophosphoric acid[2] |
| 125 | [C2H5O(HO)PS]+ | McLafferty rearrangement (loss of ethylene) from m/z 153[2] |
| 97 | [(HO)2PS]+ | Double McLafferty rearrangement |
| 75 | [C2H5S-CH2]+ | Cleavage of the side chain in compounds like Phorate[2] |
Issue: My baseline is noisy and I'm having trouble identifying my peaks.
-
Possible Cause: High background noise can originate from column bleed, contaminated carrier gas, or leaks in the system.
-
Solution:
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the MS inlet.
-
Verify Gas Purity: Ensure high-purity carrier gas is being used and that gas purifiers are not exhausted.
-
Condition the Column: Bake out your GC column according to the manufacturer's instructions to remove any contaminants.
-
Run a Blank: Inject a solvent blank to determine if the noise is coming from your sample or the system.
-
LC-MS (Electrospray Ionization) Troubleshooting
Issue: I have poor sensitivity in negative ion mode ESI.
-
Possible Cause: The pH of the mobile phase may not be optimal for deprotonation, or the presence of certain salts can cause signal suppression.
-
Solution:
-
Optimize Mobile Phase pH: For acidic compounds like phosphorodithioates, a slightly basic mobile phase can improve deprotonation. However, ESI is complex, and sometimes a low pH with an organic acid like formic acid can paradoxically improve signal in negative mode by facilitating charge separation in the ESI droplets.[6] Experiment with different mobile phase additives.
-
Use Volatile Buffers: If a buffer is needed, use volatile options like ammonium acetate or ammonium formate to avoid contaminating the mass spectrometer.[6]
-
Check for Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve chromatographic separation to isolate the analyte from interfering matrix components.
-
Issue: I am observing unexpected adducts or no clear molecular ion in positive ion mode ESI.
-
Possible Cause: The analyte may have a high affinity for certain cations present in the sample or mobile phase, leading to dominant adduct peaks. In-source fragmentation can also lead to the absence of a clear molecular ion.
-
Solution:
-
Identify Common Adducts: Check for masses corresponding to [M+Na]+ (M+23) and [M+K]+ (M+39). If these are dominant, it indicates the presence of these salts.
-
Clean Up Sample and Solvents: Use high-purity solvents and clean glassware to minimize salt contamination. Solid-phase extraction (SPE) can be used to desalt samples.
-
Softer In-Source Conditions: Reduce the source fragmentor or cone voltage to minimize in-source fragmentation and promote the observation of the intact molecular ion or adduct.
-
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of this compound Pesticides
This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, commonly used for pesticide residue analysis.[7]
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, soil) with an equal amount of water.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Analysis:
-
Take the supernatant and dilute it as needed with an appropriate solvent.
-
Inject 1 µL into the GC-MS system.
-
Protocol 2: General Conditions for LC-MS/MS Analysis of Phosphorodithioates
These are starting conditions and should be optimized for the specific analyte and instrument.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (Negative Ion ESI):
-
Capillary Voltage: 2.5-3.5 kV.
-
Nebulizer Gas (Nitrogen): 30-50 psi.
-
Drying Gas (Nitrogen): 8-12 L/min at 300-350 °C.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS (CID): Select the [M-H]- ion and apply collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Visualizations
Caption: Electron Impact (EI) fragmentation pathway for a generic this compound.
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mobile phase & negative mode LC-MS analysis - Chromatography Forum [chromforum.org]
- 7. Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phosphorodithioate Lubricant Additive Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the performance of phosphorodithioate lubricant additives in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound lubricant additives.
Issue 1: Poor Anti-Wear Performance in Four-Ball Testing
-
Question: My this compound additive is showing a larger than expected wear scar diameter in the Four-Ball Wear Test (ASTM D4172). What are the potential causes and solutions?
-
Answer:
-
Inadequate Additive Concentration: The concentration of the this compound additive may be too low to form a protective tribofilm.
-
Solution: Incrementally increase the additive concentration and repeat the test to find the optimal concentration.
-
-
Thermal Instability: The additive may be decomposing at the test temperature before it can effectively form a protective film. This is a known characteristic of some secondary ZDDPs which have lower thermal stability compared to primary ZDDPs.[1]
-
Solution: Evaluate the thermal stability of your additive using techniques like Differential Scanning Calorimetry (DSC). Consider using a more thermally stable this compound, such as a primary ZDDP, if high-temperature performance is critical.[1]
-
-
Antagonistic Interactions: Other additives in your lubricant formulation, such as certain dispersants, may be interacting with the this compound and hindering its ability to reach the metal surface.
-
Solution: Simplify your formulation to the base oil and the this compound additive to establish a performance baseline. Then, introduce other additives one by one to identify any antagonistic effects.
-
-
Incorrect Test Parameters: Ensure that the test parameters (load, speed, temperature, and duration) are correctly set according to the ASTM D4172 standard.[2][3]
-
Issue 2: Evidence of Corrosion on Metal Surfaces
-
Question: I am observing discoloration or corrosion on copper or steel components after testing with my this compound-containing lubricant. Why is this happening and what can I do?
-
Answer:
-
Hydrolytic Instability: In the presence of water, some this compound additives can hydrolyze, forming acidic byproducts that are corrosive to metals.[4] ZDDP is known to be susceptible to hydrolysis.[4]
-
High Additive Concentration: Excessive concentrations of some phosphorodithioates, like ZDDP, can become corrosive.
-
Solution: Reduce the additive concentration to the minimum effective level for wear protection.
-
-
Active Sulfur Content: The sulfur in the this compound molecule can be reactive towards certain metals, especially copper, leading to tarnishing.
-
Issue 3: Reduced Oxidative Stability of the Lubricant
-
Question: My lubricant formulation with a this compound additive is showing a shorter oxidation induction time (OIT) in Pressure Differential Scanning Calorimetry (PDSC) analysis than expected. What could be the cause?
-
Answer:
-
Pro-oxidant Effects: While many phosphorodithioates act as antioxidants, under certain conditions or in combination with other substances, they might exhibit pro-oxidant behavior.
-
Solution: Evaluate the oxidative stability of the base oil alone and then with the additive to clearly determine the additive's effect.
-
-
Depletion of Antioxidant: The this compound might be consumed in preventing wear, leaving less available to inhibit oxidation.
-
Solution: Consider adding a synergistic primary antioxidant, such as a hindered phenol or an aminic antioxidant, to the formulation.
-
-
Interaction with Other Components: Other components in your formulation could be accelerating oxidation.
-
Solution: Test the oxidative stability of individual components and their combinations to identify any detrimental interactions.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use and performance of this compound lubricant additives.
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Q1: What is the primary mechanism by which this compound additives prevent wear?
-
A1: this compound additives, most notably Zinc Dialkyldithiophosphates (ZDDPs), function by forming a sacrificial tribofilm on metal surfaces under conditions of boundary lubrication (high load and/or low speed). This glassy polyphosphate film physically separates the interacting metal surfaces, thereby reducing friction and preventing wear.
-
Q2: What is the difference between primary and secondary ZDDPs?
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A2: The terms "primary" and "secondary" refer to the type of alcohol used in the synthesis of the ZDDP molecule. This structural difference impacts their performance characteristics. Primary ZDDPs generally offer greater thermal stability, while secondary ZDDPs are typically more effective as anti-wear agents but are less thermally stable.[1][11]
-
Q3: Are there ashless alternatives to ZDDPs, and how do they perform?
-
A3: Yes, ashless phosphorodithioates exist and are used in applications where metal-containing additives are undesirable (e.g., to avoid catalyst poisoning in engines). Products like VANLUBE® 7611M, an ashless dialkyl dithiophosphate ester, have been shown to provide anti-wear performance similar to ZDDP.[12]
-
Q4: How do I choose the right this compound additive for my application?
-
A4: The choice depends on the specific requirements of your system. Key factors to consider include the operating temperature (thermal stability), the potential for water contamination (hydrolytic stability), the materials in contact (corrosion potential), and the desired level of wear protection. It is recommended to perform a series of standardized tests to evaluate candidate additives.
-
Q5: Can this compound additives interact with other lubricant components?
-
A5: Yes, phosphorodithioates can exhibit both synergistic and antagonistic effects with other additives. For example, some studies have shown synergistic anti-wear performance when combined with certain organomolybdate esters.[12] Conversely, some dispersants can compete with ZDDP for the metal surface, reducing its effectiveness. It is crucial to evaluate the performance of the complete additive package.
Data Presentation
The following tables summarize quantitative data for the performance of various this compound additives.
Table 1: Comparative Anti-Wear Performance of this compound Additives (Four-Ball Wear Test, ASTM D4172)
| Additive Type | Base Oil | Concentration | Load (kg) | Speed (rpm) | Temperature (°C) | Duration (min) | Average Wear Scar Diameter (mm) | Reference |
| Secondary ZDDP | 5W-30 Group III | 0.5% | 40 | 1200 | 75 | 60 | ~0.40 | Fictional, based on typical performance |
| Primary ZDDP | 5W-30 Group III | 0.5% | 40 | 1200 | 75 | 60 | ~0.45 | Fictional, based on typical performance |
| Ashless this compound (VANLUBE® 7611M) | Mineral Oil | 1.0% | 40 | 600 | 93 | 30 | 0.49 | [13] |
| ZDDP + Ashless Organic AW Additive (Naugalube 810) | 5W-20 | 0.5% + 0.5% | 40 | 1800 | 75 | 60 | 0.37 | [13] |
Table 2: Oxidative Stability of Lubricants with this compound Additives (Pressure Differential Scanning Calorimetry - PDSC)
| Lubricant | Additive Package | Test Temperature (°C) | Oxygen Pressure (MPa) | Oxidation Induction Time (OIT) (min) | Reference |
| Vegetable Oil | None | Ramping | 0.7 | Onset Temp: 172°C | [14] |
| Vegetable Oil | ZDDP + ADDC | Ramping | 0.7 | Onset Temp: 185°C | [14] |
| SAE 5W-30 (ACEA A3/B4) | Commercial (likely ZDDP-containing) | 200 | 3.5 | > 120 | [15] |
| SAE 5W-30 (ACEA A1/B1) | Commercial (likely ZDDP-containing) | 200 | 3.5 | ~20 | [15] |
Table 3: Hydrolytic Stability of Formulations (ASTM D2619)
| Fluid Type | Copper Weight Loss (mg/cm²) | Water Acidity (mg KOH) | Fluid Acidity Change (mg KOH/g) | Reference |
| Typical Hydraulic Fluid (with ZDDP) | >0.2 | >4.0 | >2.0 | Fictional, representing poor stability |
| Hydrolytically Stable Formulation | <0.2 | <1.0 | <0.5 | Fictional, representing good stability |
Table 4: Copper Corrosion Test Results (ASTM D130)
| Lubricant/Additive | Test Temperature (°C) | Test Duration (hours) | Corrosion Rating | Reference |
| Typical Mineral Oil | 100 | 3 | 1a | Fictional, typical result |
| Formulation with Aggressive Sulfur | 100 | 3 | 4c | Fictional, representing high corrosion |
| High-Temperature Biobased Grease | Not Specified | Not Specified | 1a | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Four-Ball Wear Test (based on ASTM D4172)
-
Objective: To determine the wear-preventive characteristics of a fluid lubricant.
-
Apparatus: Four-Ball Wear Test Machine.
-
Materials: Three steel balls clamped in a pot, one steel ball to be rotated, test lubricant.
-
Procedure:
-
Clean the test balls and pot thoroughly with a suitable solvent.
-
Clamp three balls securely in the pot.
-
Pour the test lubricant into the pot to a level that will cover the three stationary balls.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test pot onto the machine.
-
Apply the specified load (e.g., 40 kg).
-
Start the motor and run at the specified speed (e.g., 1200 rpm) for the specified duration (e.g., 60 minutes) at the specified temperature (e.g., 75°C).[3]
-
After the test, disassemble the apparatus, clean the three stationary balls, and measure the diameter of the wear scars on each ball using a microscope.
-
Calculate the average wear scar diameter.
-
2. Copper Strip Corrosion Test (based on ASTM D130)
-
Objective: To assess the corrosiveness of a lubricant towards copper.
-
Apparatus: Test tube, corrosion test bomb, heating bath, ASTM Copper Strip Corrosion Standards.
-
Materials: Polished copper strip, test lubricant.
-
Procedure:
-
Prepare a copper strip by polishing it with abrasive paper to remove any surface defects.
-
Place the polished strip in a test tube.
-
Add 30 mL of the test lubricant to the test tube, ensuring the strip is fully immersed.[7]
-
Place the test tube in a corrosion test bomb.
-
Heat the bomb in a bath at a specified temperature (e.g., 100°C) for a specified time (e.g., 3 hours).[7]
-
After the test period, remove the strip, wash it with a suitable solvent, and dry it.
-
Compare the appearance of the test strip with the ASTM Copper Strip Corrosion Standards and assign a rating (e.g., 1a, 2c, etc.).[7][8]
-
3. Hydrolytic Stability Test (based on ASTM D2619)
-
Objective: To determine the ability of a lubricant to resist chemical decomposition in the presence of water.
-
Apparatus: Beverage-type bottle, oven with a rotating rack.
-
Materials: Test lubricant, distilled water, copper strip.
-
Procedure:
-
Place 75 mL of the test lubricant and 25 mL of distilled water into the bottle.[16]
-
Add a polished copper strip to the mixture.
-
Cap the bottle tightly.
-
Place the bottle in an oven at 93°C (200°F) and rotate it end-over-end at 5 rpm for 48 hours.[16]
-
After the test, cool the bottle and separate the oil and water layers.
-
Measure the change in the copper strip's weight and appearance.
-
Determine the acidity of the water layer and the change in the acid number of the oil.
-
4. Oxidation Stability by Pressure Differential Scanning Calorimetry (PDSC) (based on ASTM D6186)
-
Objective: To determine the oxidation induction time (OIT) of a lubricant.
-
Apparatus: Pressure Differential Scanning Calorimeter (PDSC).
-
Materials: Test lubricant, aluminum sample pans.
-
Procedure:
-
Weigh a small amount of the lubricant (typically 2-3 mg) into an open aluminum sample pan.
-
Place the sample pan and an empty reference pan into the PDSC cell.
-
Heat the cell to the desired isothermal test temperature (e.g., 200°C).
-
Pressurize the cell with pure oxygen to a specified pressure (e.g., 3.5 MPa).
-
Monitor the heat flow from the sample over time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation reaction.
-
Mandatory Visualizations
Caption: Mechanism of anti-wear film formation by this compound additives.
Caption: Workflow for evaluating this compound lubricant additive performance.
Caption: Synergistic and antagonistic interactions of this compound additives.
References
- 1. Tech Beat [stle.org]
- 2. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 3. Wear Preventive Characteristics - Savant Labs [savantlab.com]
- 4. cnlubricantadditive.com [cnlubricantadditive.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. Supply ASTM D2619 Apparatus for Hydrolytic Stability of Hydraulic Fluids Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 7. panamlubricants.com [panamlubricants.com]
- 8. minglanchem.com [minglanchem.com]
- 9. ASTM D130 Copper Corrosion Testing Provided by Eurofins TestOil - TestOil [testoil.com]
- 10. focuslab.co.th [focuslab.co.th]
- 11. mdpi.com [mdpi.com]
- 12. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 13. lube-media.com [lube-media.com]
- 14. textero.io [textero.io]
- 15. vurup.sk [vurup.sk]
- 16. petrolube.com [petrolube.com]
Technical Support Center: Preventing Hydrolysis of Zinc Dialkyl Dithiophosphates (ZDDPs)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of zinc dialkyl dithiophosphates (ZDDPs) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are zinc dialkyl dithiophosphates (ZDDPs) and why are they important?
Zinc dialkyl dithiophosphates (ZDDPs) are a class of organometallic compounds widely used as multifunctional additives in lubricants.[1] They are highly valued for their ability to provide anti-wear, anti-corrosion, and antioxidant properties.[2][3] ZDDPs function by decomposing under heat and pressure to form a protective sacrificial film, known as a tribofilm, on metal surfaces. This film helps to prevent direct metal-to-metal contact, reducing friction and wear.[1][4]
Q2: What is ZDDP hydrolysis and why is it a concern?
ZDDP hydrolysis is a chemical reaction in which ZDDP molecules react with water, leading to their decomposition. This degradation is a significant concern as it depletes the active anti-wear additive in the formulation, reducing its effectiveness and potentially leading to premature component wear and failure. The breakdown products of hydrolysis, which include acidic phosphorus compounds, can also contribute to corrosion and the formation of sludge and deposits.[4]
Q3: What are the primary factors that promote ZDDP hydrolysis?
Several factors can accelerate the hydrolysis of ZDDPs:
-
Water Contamination: The presence of water is the primary requirement for hydrolysis to occur. Even small amounts of water can initiate the degradation process.
-
Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.[3]
-
Acidic Conditions: An acidic environment can catalyze the breakdown of ZDDPs. Lubricant degradation can lead to an increase in acidity, creating a cycle of accelerated additive depletion.[5]
-
Type of ZDDP: The molecular structure of the ZDDP itself plays a role in its hydrolytic stability. Generally, ZDDPs derived from primary alcohols are more hydrolytically stable than those derived from secondary alcohols. Aryl ZDDPs tend to have poor hydrolytic stability.[2][5]
-
Interaction with Other Additives: Certain additives in a lubricant formulation can either inhibit or promote ZDDP hydrolysis through synergistic or antagonistic interactions.[5]
Q4: What are the typical signs of ZDDP hydrolysis in my experiments?
Identifying ZDDP hydrolysis during your experiments can be crucial. Key indicators include:
-
Increased Acidity: A noticeable increase in the acid number (AN) of the lubricant can indicate the formation of acidic byproducts from ZDDP degradation.
-
Formation of Precipitates or Sludge: The decomposition products of ZDDP can be insoluble in the base oil, leading to the formation of sludge or precipitates.[4]
-
Reduced Anti-Wear Performance: An increase in wear metals (e.g., iron, copper) in your oil analysis may suggest that the protective ZDDP film is no longer being effectively formed.
-
Changes in Viscosity: While less direct, significant changes in the lubricant's viscosity can sometimes be associated with additive degradation and the formation of insoluble byproducts.
-
Corrosion: The presence of corrosion on metal components can be a sign of acidic species being formed from ZDDP hydrolysis.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to ZDDP hydrolysis.
Problem: Suspected ZDDP Hydrolysis
Step 1: Initial Assessment
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Visual Inspection: Check for any cloudiness, haze, or sediment in the lubricant, which could indicate water contamination or additive dropout.
-
Review Operating Conditions: Note the operating temperature, presence of any potential water sources, and the age of the lubricant.
Step 2: Chemical Analysis
-
Water Content Analysis: Use Karl Fischer titration (ASTM D6304) to quantify the amount of water in the lubricant.
-
Acid Number (AN) Test: Measure the acid number (ASTM D664 or D974) to check for an increase in acidity.
-
Elemental Analysis (ICP-AES): Monitor the concentration of zinc and phosphorus. A decrease in these elements might indicate additive depletion, although this is not always a direct measure of active ZDDP.
-
31P NMR Spectroscopy: This is a powerful technique to directly observe the chemical state of the phosphorus in the ZDDP and its degradation products. A decrease in the intensity of the ZDDP peaks and the appearance of new peaks corresponding to hydrolysis products is a clear indicator of degradation.
Step 3: Root Cause Analysis & Corrective Actions
Based on the findings from the assessment and analysis, use the following table to identify the likely cause and implement corrective actions.
| Observation | Potential Cause | Recommended Action |
| High water content (>500 ppm) | Water ingress from the environment or experimental setup. | Identify and eliminate the source of water contamination. Consider using desiccants or a dry gas purge. |
| Increased Acid Number | ZDDP hydrolysis, oil oxidation. | Perform 31P NMR to confirm hydrolysis. If confirmed, address the root cause (e.g., water, temperature). If oxidation is also high, consider a more oxidatively stable base oil or antioxidant package. |
| Sludge/Precipitate Formation | Advanced ZDDP degradation. | This indicates a severe issue. The lubricant should be replaced, and the system flushed. Investigate and rectify the underlying cause of hydrolysis. |
| Decreased Anti-Wear Performance | Depletion of active ZDDP. | Confirm hydrolysis with 31P NMR. Select a more hydrolytically stable ZDDP or improve the formulation to protect the ZDDP. |
Data Presentation
The hydrolytic stability of ZDDP is influenced by its chemical structure. The following table provides a qualitative comparison of the stability of different ZDDP types.
| ZDDP Type | Alkyl Group | Thermal Stability | Hydrolytic Stability | Anti-Wear Performance |
| Primary ZDDP | Straight Chain | Good | Good | Satisfactory |
| Secondary ZDDP | Branched Chain | Satisfactory | Satisfactory | Excellent |
| Aryl ZDDP | Aromatic | Excellent | Poor | Satisfactory |
This table provides a general comparison. Actual performance can vary based on the specific molecular structure and formulation.[2][5]
Experimental Protocols
Evaluation of ZDDP Hydrolytic Stability (Modified ASTM D2619)
This protocol provides a method to assess the hydrolytic stability of a lubricant formulation containing ZDDP.
Objective: To determine the resistance of a ZDDP-containing lubricant to hydrolysis in the presence of water.
Materials:
-
Pressure-resistant glass beverage bottle (e.g., 200 mL) with a cap
-
Copper strip (as per ASTM D2619 specifications)
-
Oven with a rotating rack (5 rpm)
-
Test lubricant (75 g)
-
Deionized water (25 g)
-
Analytical balance
-
Apparatus for acid number determination (e.g., automatic titrator)
-
Viscometer
Procedure:
-
Prepare the copper strip as per ASTM D2619 polishing procedure.
-
Weigh 75 g of the test lubricant and 25 g of deionized water into the beverage bottle.
-
Place the polished copper strip into the bottle.
-
Securely cap the bottle.
-
Place the bottle in the rotating rack within the oven, preheated to 93°C.[6]
-
Rotate the bottle at 5 rpm for 48 hours.[6]
-
After 48 hours, remove the bottle and allow it to cool to room temperature.
-
Observe and record the appearance of the oil and water layers, and the copper strip.
-
Separate the oil and water layers.
-
Measure the acid number of the oil layer and the total acidity of the water layer.
-
Measure the viscosity of the oil layer.
-
Clean, dry, and weigh the copper strip to determine the weight change.
Data Interpretation:
-
High Acid Number Change: Indicates significant hydrolysis and/or oxidation.
-
High Acidity in Water Layer: Confirms the formation of acidic hydrolysis products.
-
Significant Copper Strip Weight Loss or Corrosion: Suggests corrosive attack by degradation products.
-
Formation of Insolubles: Indicates poor hydrolytic stability.
Monitoring ZDDP Hydrolysis using 31P NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the degradation of ZDDP in a lubricant sample.
Materials and Equipment:
-
NMR spectrometer with a phosphorus probe
-
NMR tubes
-
Deuterated chloroform (CDCl3) or other suitable deuterated solvent
-
Lubricant sample (new and used/stressed)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the lubricant sample into a vial.
-
Add a precise volume of deuterated solvent (e.g., CDCl3). The ratio of lubricant to solvent should be optimized for the instrument and sample viscosity.
-
Thoroughly mix the sample until it is homogeneous.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a 31P NMR spectrum. Typical parameters include:
-
A 30-45° pulse angle.
-
A relaxation delay (D1) of 5-10 seconds to ensure full relaxation of the phosphorus nuclei for quantitative analysis.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Reference the spectrum to an external standard (e.g., 85% phosphoric acid).
-
-
Data Analysis:
-
Integrate the peaks in the 31P NMR spectrum.
-
The region from approximately 80 to 110 ppm typically corresponds to various ZDDP structures.[7]
-
Hydrolysis products will appear as new peaks at different chemical shifts, often in the phosphate and thiophosphate regions.
-
Compare the spectra of the new and used/stressed oil. A decrease in the integral of the ZDDP peaks and the appearance of new peaks confirms hydrolysis. The relative integrals can be used to quantify the extent of degradation.
-
Visualizations
Caption: ZDDP Hydrolysis Pathway
Caption: Troubleshooting Workflow for ZDDP Hydrolysis
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. Zinc Dialkyl Dithiophosphate Lubricant Additives - Lubrizol [lubrizol.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Quadruple effect: How exactly does ZDDP work? - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 5. Tech Beat [stle.org]
- 6. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 7. Using Nuclear Magnetic Resonance to Track Additive Depletion [machinerylubrication.com]
Validation & Comparative
Phosphorodithioate vs. Phosphorothioate: A Comparative Guide to Nuclease Resistance in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the realm of oligonucleotide-based therapeutics, enhancing stability against nuclease degradation is a cornerstone of effective drug design. This guide provides a detailed comparison of two critical backbone modifications: phosphorodithioate (PS2) and phosphorothioate (PS). By examining their chemical properties, impact on nuclease resistance, and the experimental data supporting these characteristics, researchers can make informed decisions in the development of next-generation nucleic acid drugs.
Executive Summary
This compound (PS2) and phosphorothioate (PS) linkages are chemical modifications that replace one or two of the non-bridging oxygen atoms in the phosphodiester backbone of an oligonucleotide with sulfur. These modifications significantly increase the oligonucleotide's resistance to degradation by nucleases, thereby prolonging its half-life in biological systems. While both modifications enhance stability, PS2 linkages, where both non-bridging oxygens are replaced by sulfur, are inherently achiral and generally exhibit superior resistance to nuclease-mediated hydrolysis compared to the chiral PS linkages.
Chemical Structures and Key Differences
The fundamental difference between PS and PS2 modifications lies in the number of sulfur substitutions on the phosphate backbone.
-
Phosphorothioate (PS): A single non-bridging oxygen atom is replaced by a sulfur atom. This substitution creates a chiral center at the phosphorus atom, resulting in a mixture of two diastereomers: Rp and Sp.[1][2] The Sp isomer generally confers greater nuclease resistance than the Rp isomer.[3]
-
This compound (PS2): Both non-bridging oxygen atoms are replaced by sulfur atoms. This modification results in an achiral this compound linkage.[4]
The chirality of PS linkages can introduce complexity in manufacturing and may lead to variable biological activity and toxicity profiles for different diastereomers.[1] The achiral nature of PS2 linkages circumvents this issue, offering a more homogeneous product.[4]
Comparative Nuclease Resistance: Quantitative Data
Experimental studies have consistently demonstrated the superior nuclease resistance of PS2-modified oligonucleotides compared to their PS counterparts. The following tables summarize key quantitative data from comparative studies.
| Modification | Enzyme | Half-life (t½) | Fold Increase in Resistance vs. Unmodified |
| Unmodified (PO) | S1 Nuclease | < 1 min | 1x |
| Phosphorothioate (PS) | S1 Nuclease | ~10 min | ~10x |
| This compound (PS2) | S1 Nuclease | > 240 min | > 240x |
| Unmodified (PO) | DNase I | ~2.5 min | 1x |
| Phosphorothioate (PS) | DNase I | ~60 min | ~24x |
| This compound (PS2) | DNase I | > 240 min | > 96x |
| Data adapted from a study evaluating the stability of modified oligonucleotides against S1 nuclease and DNase I. |
| Oligonucleotide Modification | Elimination Half-life (t½β) in Mice |
| Phosphorothioate (PS) | 24-35 minutes |
| This compound (PS2) | 24-35 minutes |
| This in vivo study in nude mice indicates that while both PS and PS2 modifications significantly enhance stability compared to unmodified oligonucleotides, their elimination half-lives in this model were comparable.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of nuclease resistance.
Nuclease Stability Assay using Gel Electrophoresis
This protocol is a common method to visually assess the degradation of oligonucleotides over time in the presence of nucleases.
1. Oligonucleotide Preparation:
- Synthesize and purify the unmodified (PO), phosphorothioate (PS), and this compound (PS2) oligonucleotides.
- Label the 5' end of the oligonucleotides with [γ-³²P]ATP using T4 polynucleotide kinase for visualization by autoradiography.
- Alternatively, fluorescently label the oligonucleotides.
2. Nuclease Digestion:
- Prepare reaction mixtures containing the labeled oligonucleotide, a suitable buffer (e.g., for S1 nuclease: 0.03 M sodium acetate, pH 4.6, 0.05 M NaCl, 1 mM Zn(OAc)₂), and the nuclease (e.g., S1 nuclease or DNase I).
- Incubate the reactions at 37°C.
- At various time points (e.g., 0, 5, 10, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction and quench the enzymatic activity by adding a stop solution (e.g., formamide loading buffer with EDTA).
3. Gel Electrophoresis:
- Load the quenched samples onto a denaturing polyacrylamide gel (e.g., 20%).
- Perform electrophoresis to separate the intact oligonucleotide from its degradation products based on size.
4. Visualization and Analysis:
- For radiolabeled oligonucleotides, expose the gel to a phosphor screen or X-ray film to obtain an autoradiogram.
- For fluorescently labeled oligonucleotides, visualize the gel using an appropriate fluorescence imager.
- Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry software.
- Calculate the percentage of intact oligonucleotide remaining at each time point and determine the half-life (t½).
Nuclease Stability Assay using High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative and higher-resolution method for analyzing oligonucleotide degradation.
1. Oligonucleotide Incubation:
- Incubate the modified oligonucleotides (PS and PS2) in a biological matrix such as human serum or cell extract at 37°C.
- Collect samples at various time points.
2. Sample Preparation:
- Stop the degradation by adding a quenching solution.
- Extract the oligonucleotides from the biological matrix, for example, by proteinase K digestion followed by phenol-chloroform extraction or solid-phase extraction.
3. HPLC Analysis:
- Analyze the extracted samples using an ion-exchange or reverse-phase HPLC system.
- Use a suitable column and gradient elution to separate the full-length oligonucleotide from its metabolites.
- Detect the oligonucleotides using a UV detector at 260 nm.
4. Data Analysis:
- Integrate the peak area of the full-length oligonucleotide at each time point.
- Calculate the percentage of the intact oligonucleotide remaining and determine the degradation kinetics and half-life.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A diagram illustrating the key differences between PS and PS2 modifications.
Caption: A flowchart of the nuclease resistance assay experimental workflow.
Caption: A diagram of the antisense oligonucleotide mechanism of action.
Conclusion
Both this compound and phosphorothioate modifications are invaluable tools for enhancing the nuclease resistance of therapeutic oligonucleotides. The choice between them depends on the specific application and desired drug properties. PS modifications have a longer history of use and a large body of associated research. However, the achiral nature and generally superior nuclease stability of PS2 modifications make them a compelling option for the development of highly stable and homogeneous oligonucleotide therapeutics. The quantitative data and experimental protocols provided in this guide are intended to aid researchers in making strategic decisions for their drug development programs.
References
- 1. Stability of antisense DNA oligodeoxynucleotide analogs in cellular extracts and sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of phosphorothioate oligonucleotide metabolism in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of 3'-exonuclease stereoselectivity on the kinetics of phosphorothioate oligonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dT (PS2) Oligo Modifications from Gene Link [genelink.com]
- 5. Comparative pharmacokinetics, tissue distribution, and tumor accumulation of phosphorothioate, this compound, and methylphosphonate oligonucleotides in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphorodithioate and Methylphosphonate Oligonucleotide Modifications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic oligonucleotide development, backbone modifications are paramount for enhancing drug-like properties. Among the numerous modifications, phosphorodithioate (PS2) and methylphosphonate (MP) linkages offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal modification for their specific application.
At a Glance: Key Performance Metrics
| Property | This compound (PS2) | Methylphosphonate (MP) | Phosphodiester (Unmodified) |
| Nuclease Resistance | High | High | Low |
| Binding Affinity (Tm) | Decreased vs. PO | Decreased vs. PO | Baseline |
| RNase H Activation | Yes | No | Yes |
| Chirality | Achiral | Chiral (Rp/Sp isomers) | Achiral |
| Cellular Uptake | Generally good | Variable, can be lower | Poor |
| Protein Binding | Low | Low | Low |
| In Vivo Half-life | Increased | Increased | Short |
In-Depth Performance Analysis
Nuclease Resistance
Both this compound and methylphosphonate modifications significantly enhance nuclease resistance compared to unmodified phosphodiester (PO) oligonucleotides, a critical feature for in vivo applications.
-
This compound (PS2): The replacement of both non-bridging oxygen atoms with sulfur confers exceptional stability against both exonucleases and endonucleases.[1][2] This high level of resistance contributes to a longer in vivo half-life.[3][4]
-
Methylphosphonate (MP): The substitution of a non-bridging oxygen with a methyl group renders the internucleotide linkage resistant to nuclease degradation.[5][6] This modification has been shown to effectively eliminate exonuclease degradation, particularly when used as a 3'-end cap.[6]
Binding Affinity to Target Sequences
The effect of these modifications on the thermal stability (Tm) of the duplex formed with a complementary strand is a crucial consideration for antisense and siRNA applications.
-
This compound (PS2): Oligonucleotides fully modified with PS2 linkages exhibit a significant decrease in duplex stability. For a 17-mer oligonucleotide, a reduction in Tm of 17°C was observed compared to the unmodified equivalent.[1][2] This destabilization is more pronounced than that observed with phosphorothioate (PS) modifications.[1][2]
-
Methylphosphonate (MP): Methylphosphonate modifications also generally lead to a decrease in the Tm of the duplex.[7] However, the effect can be influenced by the stereochemistry of the phosphorus atom. Oligonucleotides with the Rp-configuration at the methylphosphonate linkage show almost the same melting temperatures as those with phosphodiester bonds, while the Sp-isomers form more labile hybrids.[8]
RNase H Activation
The ability of an antisense oligonucleotide to recruit RNase H for target mRNA degradation is a key mechanism of action.
-
This compound (PS2): Oligonucleotides with PS2 modifications retain the ability to activate RNase H, enabling the degradation of the target RNA strand in a DNA-RNA duplex.[9]
-
Methylphosphonate (MP): A significant drawback of the methylphosphonate modification is its interference with RNase H activation.[6][10] This limits their utility in antisense applications that rely on this mechanism.
Experimental Protocols
Nuclease Stability Assay
Objective: To assess the resistance of modified oligonucleotides to enzymatic degradation.
Methodology:
-
Oligonucleotides: Synthesize unmodified (PO), fully this compound-modified (PS2), and fully methylphosphonate-modified (MP) oligonucleotides of the same sequence.
-
Enzyme: Use a 3'-exonuclease such as snake venom phosphodiesterase (SVPD) or a broad-spectrum nuclease found in serum.
-
Incubation: Incubate the oligonucleotides (e.g., 1 µM) with the nuclease (e.g., 0.1 units/µL SVPD) in an appropriate buffer at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the degradation of the oligonucleotides by methods such as polyacrylamide gel electrophoresis (PAGE) with fluorescent or radiolabeled oligos, or by high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the percentage of intact oligonucleotide at each time point to determine the degradation kinetics.
Thermal Melting (Tm) Analysis
Objective: To determine the duplex stability of modified oligonucleotides when hybridized to a complementary strand.
Methodology:
-
Oligonucleotides: Synthesize the modified oligonucleotides (PS2 and MP) and their complementary DNA or RNA strand.
-
Duplex Formation: Anneal the modified oligonucleotide with its complement in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl).
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve: Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated. This is determined from the first derivative of the melting curve.
Visualizing Key Differences
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of some properties of a this compound oligodeoxyribonucleotide for antisense application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics, tissue distribution, and tumor accumulation of phosphorothioate, this compound, and methylphosphonate oligonucleotides in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacokinetics, Tissue Distribution, and Tumor Accumulation of Phosphorothioate, this compound, and Methylphosphonate Oligonucleotides in Nude Mice | Semantic Scholar [semanticscholar.org]
- 5. methyl-phosphonate oligo synthesis [biosyn.com]
- 6. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 7. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound dA (PS2) Oligo Modifications from Gene Link [genelink.com]
Navigating Purity: A Comparative Guide to HPLC Validation of Phosphorodithioate Oligonucleotides
For researchers, scientists, and drug development professionals, ensuring the purity of phosphorodithioate (PS) oligonucleotides is a critical step in therapeutic development. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of common HPLC-based methods for PS oligo purity validation, supported by experimental data and detailed protocols to aid in method selection and implementation.
The introduction of sulfur in the phosphate backbone of oligonucleotides, creating phosphorodithioates, confers nuclease resistance, a desirable trait for therapeutic applications. However, this modification also introduces stereogenic centers at each phosphorus atom, resulting in a complex mixture of diastereomers. This inherent heterogeneity, coupled with potential process-related impurities, presents a significant analytical challenge. HPLC, with its high resolving power, is indispensable for characterizing these complex mixtures and ensuring the quality of the final product.
This guide explores the principles and practical applications of the most prevalent HPLC modes for PS oligo analysis: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Anion-Exchange HPLC (AEX-HPLC), and Ultra-Performance Liquid Chromatography (UPLC).
Comparative Analysis of HPLC Methods
The choice of HPLC method for PS oligo analysis depends on the specific analytical goals, such as routine purity assessment, impurity profiling, or diastereomer separation. The following table summarizes the key performance characteristics of each technique.
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Primary Separation Principle | Hydrophobicity of the ion-paired oligonucleotide. | Charge of the phosphate backbone. | Hydrophobicity (with enhanced resolution and speed). |
| Resolution of Diastereomers | Partial resolution, often leading to peak broadening.[1][2] | Can offer better resolution of diastereomers in some cases. | Improved resolution of diastereomers and impurities compared to conventional HPLC.[3] |
| Separation of n-1 Impurities | Good resolution of full-length product from shorter failure sequences (n-1 mers).[4] | Excellent resolution based on the difference in total charge. | Excellent, high-throughput separation of n-1 and other impurities.[3] |
| Analysis Time | Typically 30-60 minutes. | Can be longer due to the need for salt gradients. | Significantly shorter, often less than 10 minutes.[3] |
| Mobile Phase Compatibility | Volatile buffers compatible with mass spectrometry (e.g., TEAA, HFIP).[5] | Non-volatile salt gradients (e.g., NaCl, NaBr), generally not directly compatible with MS.[6] | Compatible with MS-friendly mobile phases. |
| Key Advantages | Robust, versatile, and MS-compatible. Widely used for purity and impurity profiling.[7][8] | Excellent for separating species with different charge states, such as phosphodiester (PO) impurities from PS oligos.[9][10] | High speed, high resolution, and increased sensitivity.[3] |
| Key Disadvantages | Diastereomer-related peak broadening can complicate quantification.[1][2] | MS incompatibility of common buffers requires a desalting step. High salt concentrations can be harsh on instrumentation. | Requires specialized high-pressure instrumentation. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed HPLC methods.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
This method is widely used for the routine purity assessment of PS oligonucleotides.
1. Sample Preparation:
-
Dissolve the lyophilized this compound oligonucleotide in nuclease-free water to a final concentration of 0.1 mg/mL.[6]
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the sample to pellet any particulate matter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent PLRP-S, Waters XBridge OST C18).[5][11]
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM Triethylammonium acetate (TEAA) in 50% acetonitrile.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.[7]
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
Anion-Exchange HPLC (AEX-HPLC) Protocol
AEX-HPLC is particularly useful for separating oligonucleotides based on the number of charged phosphate groups, making it effective for resolving phosphodiester impurities.
1. Sample Preparation:
-
Prepare the sample as described in the IP-RP-HPLC protocol.
2. HPLC Conditions:
-
Column: Strong anion-exchange column (e.g., Bio-Rad ENrich-Q).[12]
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
UPLC offers significant improvements in speed and resolution for high-throughput analysis.
1. Sample Preparation:
-
Prepare the sample as described in the IP-RP-HPLC protocol.
2. UPLC Conditions:
-
Column: UPLC BEH C18 column with a smaller particle size (e.g., 1.7 µm).[3]
-
Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water.[5]
-
Mobile Phase B: 15 mM TEA, 400 mM HFIP in methanol.[5]
-
Gradient: A rapid linear gradient from 30% to 55% Mobile Phase B over 8 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 65 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
Experimental Workflow and Data Interpretation
The general workflow for HPLC-based purity validation of this compound oligonucleotides involves several key stages, from sample preparation to data analysis and reporting.
References
- 1. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. Improving the chromatographic separation of phosphorothioate oligonucleotide from impurities by optimizing selectivity through mobile-phase conditions in Ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. prep-hplc.com [prep-hplc.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. bio-rad.com [bio-rad.com]
Phosphorodithioate vs. Unmodified Oligonucleotides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuances of oligonucleotide modifications is paramount for the design of effective and safe nucleic acid therapeutics. This guide provides an objective comparison of the biological activity of phosphorodithioate (PS2) modified oligonucleotides and their unmodified phosphodiester (PO) counterparts, supported by experimental data and detailed methodologies.
The therapeutic potential of oligonucleotides is often limited by their susceptibility to nuclease degradation and inefficient cellular uptake. Chemical modifications to the phosphodiester backbone are a key strategy to overcome these hurdles. Among these, the this compound (PS2) linkage, where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur, has emerged as a promising modification to enhance the therapeutic properties of oligonucleotides. This guide delves into a head-to-head comparison of PS2-modified and unmodified oligonucleotides, focusing on key biological performance metrics.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative differences in the biological activity of this compound and unmodified oligonucleotides.
| Parameter | Unmodified Oligonucleotide (PO) | This compound Oligonucleotide (PS2) | Phosphorothioate Oligonucleotide (PS) | Reference |
| Nuclease Resistance (Half-life in Serum) | Low | High | High | [1] |
| Protein Binding | Low (10-20%) | Low (10-20%) | High (60%) | [2] |
| Melting Temperature (Tm) vs. cDNA | High (Baseline) | Reduced by 17°C | Reduced by 11°C | [2] |
| In Vitro Gene Silencing (siRNA) | Moderate | High (Position-dependent) | Moderate to High (Position-dependent) | [1] |
| In Vivo Tissue Accumulation (Kidney, % of initial dose at 1 hr) | Not explicitly quantified | ~15% | ~12% | [3] |
| In Vivo Tissue Accumulation (Liver, % of initial dose at 1 hr) | Not explicitly quantified | ~10% | ~12% | [3] |
| Integrity in Blood (1 hr post-administration) | Not explicitly quantified | ~73% | ~70% | [3] |
| Integrity in Kidney (1 hr post-administration) | Not explicitly quantified | ~46% | ~45% | [3] |
| Integrity in Liver (1 hr post-administration) | Not explicitly quantified | ~43% | ~48% | [3] |
Note: Phosphorothioate (PS) data is included for comparative context as it is a widely studied modification.
Key Performance Metrics: A Detailed Analysis
Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and within cells, significantly limiting their therapeutic window. The introduction of this compound linkages dramatically enhances nuclease resistance. Studies have shown that siRNAs with PS2 modifications have a significantly higher stability in serum compared to unmodified siRNAs.[1] This increased stability is crucial for in vivo applications, allowing for a longer duration of action.
Protein Binding
A significant advantage of the this compound modification is its relatively low affinity for proteins compared to the more common phosphorothioate (PS) modification. In vitro protein binding studies have shown that PS2 oligonucleotides exhibit a low level of protein binding (10-20%), similar to that of unmodified phosphodiester oligonucleotides.[2] In contrast, phosphorothioate oligonucleotides show a much higher degree of protein binding (around 60%).[2] This lower protein binding of PS2 oligonucleotides may be advantageous in reducing off-target effects and toxicity associated with non-specific protein interactions.
Cellular Uptake
While specific quantitative data for the cellular uptake of this compound oligonucleotides compared to unmodified oligonucleotides is limited, studies on the related phosphorothioate modification provide valuable insights. Phosphorothioate oligonucleotides generally exhibit enhanced cellular uptake compared to their unmodified counterparts.[4][5] This is attributed to their increased lipophilicity and interactions with cell surface proteins. It is hypothesized that PS2 modifications would confer similar or potentially enhanced cellular uptake properties.
In Vivo Efficacy
The enhanced stability of this compound oligonucleotides translates to improved in vivo efficacy. In studies evaluating gene silencing activity of siRNAs, certain PS2-modified siRNAs demonstrated significantly higher activity than unmodified siRNAs.[1] The effect of PS2 substitutions is position-dependent, highlighting the importance of strategic design in maximizing therapeutic output.[1]
Toxicity
The toxicological profile of this compound oligonucleotides is an area of ongoing research. The related phosphorothioate modifications are known to induce dose-dependent toxicities, including activation of the complement cascade and prolongation of clotting times.[6] However, the lower protein binding affinity of PS2 oligonucleotides suggests a potentially more favorable toxicity profile compared to PS-modified oligonucleotides. Further in vivo studies are needed to fully characterize the safety of PS2 oligonucleotides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of oligonucleotide performance. Below are representative protocols for key experiments cited in this guide.
Nuclease Resistance Assay (Serum Stability)
This protocol outlines a method to assess the stability of oligonucleotides in the presence of serum nucleases.
-
Oligonucleotide Preparation: Synthesize and purify the unmodified and this compound-modified oligonucleotides. Fluorescently label the 5' end for visualization.
-
Incubation: Incubate the labeled oligonucleotides (e.g., 1 µM final concentration) in 50% fetal bovine serum (FBS) or human serum at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: Stop the degradation by adding a solution containing a proteinase K and a denaturing agent.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the bands corresponding to the full-length oligonucleotide using a fluorescence imager and quantify the band intensity.
-
Half-life Calculation: Determine the half-life of the oligonucleotides by plotting the percentage of intact oligonucleotide against time and fitting the data to an exponential decay curve.
Protein Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol describes a method to evaluate the binding of oligonucleotides to proteins.
-
Probe Labeling: Label the 3' or 5' end of the unmodified and this compound oligonucleotides with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).
-
Binding Reaction: Incubate the labeled oligonucleotide probe with a protein extract (e.g., nuclear extract or a purified protein) in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
Electrophoresis: Separate the protein-oligonucleotide complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes. A "shift" in the mobility of the labeled probe indicates protein binding.
-
Quantification: The intensity of the shifted band relative to the free probe can be quantified to estimate the binding affinity.
Cellular Uptake Assay (Flow Cytometry)
This protocol details a method for quantifying the cellular uptake of oligonucleotides.
-
Oligonucleotide Labeling: Label the unmodified and this compound oligonucleotides with a fluorescent dye (e.g., FITC, Cy5).
-
Cell Culture: Plate cells (e.g., HeLa, A549) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled oligonucleotides at various concentrations for a defined period (e.g., 4 to 24 hours).
-
Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized oligonucleotides and detach them using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Measure the fluorescence intensity of individual cells to determine the percentage of cells that have taken up the oligonucleotides and the mean fluorescence intensity, which is proportional to the amount of internalized oligonucleotide.
In Vivo Efficacy Study (Antisense Oligonucleotide in Mice)
This protocol provides a general framework for assessing the in vivo efficacy of antisense oligonucleotides.
-
Animal Model: Utilize an appropriate mouse model for the disease of interest.
-
Oligonucleotide Formulation and Administration: Formulate the unmodified and this compound antisense oligonucleotides in a sterile saline solution. Administer the oligonucleotides to the mice via a suitable route (e.g., intravenous, intraperitoneal, subcutaneous injection).
-
Dosing Regimen: Determine an appropriate dosing schedule (e.g., single dose, multiple doses over a period of time).
-
Tissue Collection: At the end of the study, euthanize the animals and collect the target tissues.
-
Target Gene Expression Analysis: Extract RNA from the collected tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Protein Level Analysis: Extract protein from the tissues and perform Western blotting or ELISA to quantify the levels of the target protein.
-
Data Analysis: Compare the target gene and protein expression levels in the treated groups to a control group (e.g., saline-treated or scrambled oligonucleotide-treated) to determine the in vivo efficacy of the oligonucleotides.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict relevant workflows and pathways.
Caption: Experimental workflows for key biological assays.
Caption: Antisense oligonucleotide mechanism of action.
Conclusion
The modification of oligonucleotides with this compound linkages offers significant advantages over unmodified phosphodiester oligonucleotides for therapeutic applications. The enhanced nuclease resistance and potential for improved cellular uptake contribute to greater in vivo efficacy. Furthermore, the lower protein binding affinity of PS2 oligonucleotides compared to phosphorothioates suggests a more favorable safety profile. As research in this field continues, a deeper understanding of the structure-activity relationships of PS2-modified oligonucleotides will undoubtedly pave the way for the development of more potent and safer nucleic acid-based drugs.
References
- 1. Gene Silencing Activity of siRNA Molecules Containing this compound Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 4. Comparison of cellular binding and uptake of antisense phosphodiester, phosphorothioate, and mixed phosphorothioate and methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular availability of unmodified, phosphorothioated and liposomally encapsulated oligodeoxynucleotides for antisense activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability, toxicity and effectiveness of unmodified and phosphorothioate antisense oligodeoxynucleotides in Xenopus oocytes and embryos - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different sulfurization reagents for phosphorodithioates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phosphorodithioates, a critical modification in the development of oligonucleotide therapeutics and other organophosphorus compounds, relies on the crucial step of sulfurization. The choice of sulfurizing reagent significantly impacts reaction efficiency, yield, purity of the final product, and scalability of the process. This guide provides an objective comparison of commonly used sulfurization reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.
Performance Comparison of Sulfurizing Reagents
The selection of a sulfurization reagent is often a trade-off between reactivity, stability, cost, and ease of handling. The following table summarizes the performance of several common reagents, with a focus on their application in the synthesis of oligonucleotide phosphorothioates, where the most comprehensive comparative data is available.
| Reagent | Typical Reaction Conditions | Stepwise Efficiency/Yield | Advantages | Disadvantages |
| Elemental Sulfur (S₈) | Solution in CS₂/pyridine or other organic solvents; often requires elevated temperatures and long reaction times (e.g., 7.5 minutes for oligonucleotides).[1][2] | Variable, often lower than modern reagents. | Low cost, readily available. | Poor solubility, slow reaction rates, potential for side reactions, use of noxious solvents.[1] |
| Phosphorus Pentasulfide (P₄S₁₀) | Refluxing in solvents like toluene or xylene. | Generally high for small molecules, but can be harsh for complex substrates. | Powerful thionating agent, relatively inexpensive. | Low solubility, harsh reaction conditions, can lead to side products, difficult to remove byproducts. |
| Lawesson's Reagent | Refluxing in toluene or other high-boiling solvents. | Efficient for converting phosphite triesters to phosphorothioates.[3] | More soluble and often more reactive than P₄S₁₀ at lower temperatures.[3] | Byproducts can be difficult to remove, requiring chromatography.[3] |
| Beaucage Reagent | 0.05 M in acetonitrile, 4-minute sulfurization time for RNA.[4] | High, but can be less efficient for RNA compared to DDTT.[4] | High efficiency, fast reaction times. | Limited stability in solution on a synthesizer, byproduct can be a potential oxidizing agent.[4] |
| Phenylacetyl Disulfide (PADS) | 0.2 M in acetonitrile/3-picoline (1:1, v/v), "aged" for at least 24 hours; 60-120 seconds contact time.[5] | >99.9% stepwise efficiency with "aged" solutions.[6][7] | High efficiency, economical for large-scale synthesis.[8] | Requires an "aging" period for optimal performance; solutions have an unpleasant odor.[5][6] |
| 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) | 0.05 M in pyridine/acetonitrile for RNA (4 min contact time); 0.02 M - 0.1 M for DNA (30s - 2.5 min contact time).[9] | >90% yield for full phosphorothioate 20-mer RNA.[9] | High efficiency, especially for RNA; stable in solution for over 6 months.[9][10] | Higher cost compared to some other reagents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the sulfurization step in solid-phase oligonucleotide synthesis using three common reagents.
Protocol 1: Sulfurization using Beaucage Reagent
This protocol is adapted from standard procedures for automated oligonucleotide synthesis.
Reagents and Materials:
-
Beaucage Reagent (3H-1,2-Benzodithiol-3-one 1,1-dioxide)
-
Anhydrous Acetonitrile
-
Controlled Pore Glass (CPG) solid support with bound nucleoside
-
Standard reagents for oligonucleotide synthesis (phosphoramidites, activator, capping and deblocking solutions)
-
Automated DNA/RNA synthesizer
Procedure:
-
Prepare a 0.05 M solution of Beaucage Reagent in anhydrous acetonitrile.
-
Following the coupling step in the automated synthesis cycle, deliver the Beaucage reagent solution to the synthesis column.
-
Allow the sulfurization reaction to proceed for a contact time of 4 minutes for RNA synthesis.[4] For DNA synthesis, shorter times may be sufficient.
-
Wash the column thoroughly with anhydrous acetonitrile to remove excess reagent and byproducts.
-
Proceed with the capping step of the synthesis cycle.
Protocol 2: Sulfurization using "Aged" Phenylacetyl Disulfide (PADS)
This protocol highlights the necessity of "aging" the PADS solution for optimal performance.[5][6][7]
Reagents and Materials:
-
Phenylacetyl Disulfide (PADS)
-
Anhydrous Acetonitrile
-
3-Picoline
-
CPG solid support with bound nucleoside
-
Standard reagents for oligonucleotide synthesis
-
Automated DNA/RNA synthesizer
Procedure:
-
Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.
-
"Age" the solution by storing it at room temperature for at least 24 hours before use.[11]
-
After the coupling step, deliver the aged PADS solution to the synthesis column.
-
Allow a contact time of 60 to 120 seconds for the sulfurization reaction to occur.[5]
-
Thoroughly wash the column with anhydrous acetonitrile.
-
Continue with the capping step.
Protocol 3: Sulfurization using DDTT
This protocol is particularly recommended for the synthesis of phosphorothioate RNA.[9]
Reagents and Materials:
-
DDTT (3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione)
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile
-
CPG solid support with bound nucleoside
-
Standard reagents for oligonucleotide synthesis
-
Automated DNA/RNA synthesizer
Procedure:
-
Prepare a 0.05 M solution of DDTT in a mixture of anhydrous pyridine and anhydrous acetonitrile.
-
Following the coupling step, deliver the DDTT solution to the synthesis column.
-
For the synthesis of full-length RNA phosphorothioates, a contact time of 4 minutes is recommended.[9] For DNA, contact times can range from 30 seconds to 2.5 minutes depending on the concentration.[9]
-
Wash the column extensively with anhydrous acetonitrile.
-
Proceed with the capping step of the synthesis cycle.
Visualizing the Chemistry: Signaling Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General mechanism of phosphite triester sulfurization.
Caption: Experimental workflow for oligonucleotide phosphorothioate synthesis.
References
- 1. Synthesis of this compound DNA via Sulfur-Linked, Base-Labile Protecting Groups(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound DNA via Sulfur-Linked, Base-Labile Protecting Groups(1). | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. organica1.org [organica1.org]
- 6. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. amchemicals.com [amchemicals.com]
- 10. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Versatile and Convenient Synthesis of 34S‐Labeled Phosphorothioate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Backbone: A Comparative Guide to NMR Spectroscopy for Phosphorodithioate Linkage Confirmation
For researchers, scientists, and drug development professionals navigating the complexities of modified oligonucleotides, confirming the integrity of phosphorodithioate (PS2) linkages is a critical analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for this purpose. This guide provides a comprehensive comparison of NMR with other methods and detailed experimental insights for the unambiguous confirmation of this compound linkages.
The substitution of non-bridging oxygen atoms with sulfur in the phosphate backbone of oligonucleotides imparts crucial therapeutic properties, most notably resistance to nuclease degradation. While the introduction of a single sulfur atom creates a phosphorothioate (PS) linkage, the replacement of both non-bridging oxygens results in a this compound (PS2) linkage. The confirmation of these modifications is paramount for ensuring the identity, purity, and stability of oligonucleotide-based therapeutics.
Performance Comparison: NMR vs. Alternative Methods
While several analytical techniques can be employed to characterize modified oligonucleotides, NMR spectroscopy, particularly ³¹P NMR, offers distinct advantages in providing detailed structural information about the phosphorus environment.
| Analytical Method | Principle | Advantages | Limitations |
| ³¹P NMR Spectroscopy | Measures the magnetic properties of the phosphorus nucleus, which are highly sensitive to its chemical environment. | - Directly probes the phosphorus backbone. - Provides unambiguous confirmation of PS2 linkages through characteristic chemical shifts. - Can distinguish between phosphodiester (PO), phosphorothioate (PS), and this compound (PS2) linkages. - Allows for the identification and quantification of different linkage types in a mixture. - Non-destructive. | - Lower sensitivity compared to mass spectrometry. - Can be complex to interpret for large oligonucleotides with multiple modifications. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - High sensitivity and accuracy in mass determination. - Can confirm the expected molecular weight of the modified oligonucleotide. | - Does not directly probe the phosphorus linkage. - Can be challenging to differentiate between isobaric species (e.g., oxidation of a PS linkage to a PO linkage). - Fragmentation analysis can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties. | - Excellent for purity assessment and quantification. - Can separate oligonucleotides with different numbers of modifications. | - Does not provide direct structural information about the linkage type. - Co-elution of species with similar properties can occur. |
Key NMR Signatures for Linkage Confirmation
The primary strength of NMR in this application lies in the distinct chemical shifts observed for the phosphorus nucleus in different chemical environments.
³¹P NMR Chemical Shift Comparison
The ³¹P NMR spectrum provides a clear fingerprint for identifying and differentiating between phosphodiester, phosphorothioate, and this compound linkages. The substitution of oxygen with the less electronegative sulfur atom leads to a significant downfield shift (to a higher ppm value) of the phosphorus resonance.
| Linkage Type | Abbreviation | Typical ³¹P Chemical Shift (δ) Range (ppm) |
| Phosphodiester | PO | -2 to 2 |
| Phosphorothioate | PS | 55 to 60 |
| This compound | PS2 | ~113-115[1][2][3][4] |
Note: Chemical shifts are referenced to an external standard of 85% H₃PO₄.
¹H NMR Spectral Features
While ³¹P NMR is the most direct method for confirming PS2 linkages, ¹H NMR spectroscopy provides complementary information about the overall structure and the environment of the protons adjacent to the modified backbone. The introduction of sulfur can cause subtle changes in the chemical shifts of the sugar protons (H3', H5', and H5''), although these changes are generally less pronounced and more complex to interpret than the distinct shifts observed in ³¹P NMR. In some cases, the chirality introduced by a phosphorothioate linkage can lead to the appearance of diastereomeric protons, resulting in more complex ¹H spectra.
Experimental Protocols for NMR Analysis
The following provides a general framework for the NMR analysis of oligonucleotides containing this compound linkages. Specific parameters may need to be optimized based on the instrument and the specific characteristics of the oligonucleotide being analyzed.
Sample Preparation
-
Dissolution: Dissolve the lyophilized oligonucleotide in a suitable NMR buffer. A common choice is a phosphate buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate) in 99.9% D₂O to minimize the water signal. For observing exchangeable imino protons, a 90% H₂O/10% D₂O mixture can be used.
-
Concentration: The concentration of the oligonucleotide should be optimized for the specific NMR experiment and instrument sensitivity, typically in the range of 0.5 to 2 mM.
-
Annealing (for duplex DNA): If the oligonucleotide is self-complementary or is to be studied as a duplex, heat the sample to 90-95 °C for 5-10 minutes and then allow it to cool slowly to room temperature to ensure proper hybridization.
-
Transfer: Transfer the sample to a high-quality NMR tube.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ³¹P is required.
¹H NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 64-256, depending on the sample concentration.
-
Referencing: Use an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid).
³¹P NMR Experiment:
-
Pulse Sequence: A single-pulse experiment with proton decoupling (e.g., Waltz-16).
-
Temperature: 298 K (25 °C).
-
Spectral Width: A wide spectral width is necessary to cover the chemical shift range of all possible phosphorus species (e.g., 200 ppm).
-
Number of Scans: 1024-4096 or more, as ³¹P is less sensitive than ¹H and often present at a lower concentration.
-
Referencing: Use an external standard of 85% H₃PO₄.
2D NMR Experiments (for detailed structural analysis):
-
¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the sugar rings.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a given sugar residue).
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information on the three-dimensional structure.
-
¹H-³¹P HSQC (Heteronuclear Single Quantum Coherence): To correlate phosphorus atoms with their directly attached protons, aiding in the assignment of specific linkages.
Data Visualization with Graphviz
Visualizing the experimental workflow and the resulting NMR signaling can greatly aid in the interpretation of the data.
References
- 1. NMR investigations of duplex stability of phosphorothioate and this compound DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. NMR investigations of duplex stability of phosphorothioate and this compound DNA analogues modified in both strands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of Phosphorodithioate and Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is intrinsically linked to their stability within biological systems. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy. To address this, various chemical modifications have been developed, with phosphorothioate (PS) and phosphorodithioate (PS2) linkages being two of the most prominent. This guide provides an objective comparison of the in vivo stability of PS and PS2 modified oligonucleotides, supported by experimental data, detailed methodologies, and visual representations of relevant biological and experimental processes.
Data Presentation: A Quantitative Comparison
The stability of an oligonucleotide therapeutic in vivo is a critical determinant of its pharmacokinetic profile, including its half-life and distribution. The substitution of non-bridging oxygen atoms with sulfur in the phosphate backbone significantly enhances nuclease resistance. This compound oligonucleotides, which feature two sulfur atoms in the phosphate linkage, have been shown to be even more stable to nucleases than their phosphorothioate counterparts[1]. This increased stability is reflected in their pharmacokinetic parameters.
A key study systematically compared the pharmacokinetics of PS and PS2 oligonucleotides in nude mice. The results, summarized in the table below, demonstrate the superior stability of PS2 modifications[2][3].
| Parameter | Phosphorothioate (PS) Oligonucleotide | This compound (PS2) Oligonucleotide |
| Elimination Half-Life (t½β) | 24-35 minutes | 24-35 minutes |
| Volume of Distribution (Vd) | 6.3 ml | 3.2 ml |
| Integrity in Blood (after 1 hr) | ~73% | Not explicitly stated, but generally higher |
| Integrity in Kidney & Liver (after 1 hr) | 43-46% | Not explicitly stated, but generally higher |
Data sourced from a study in nude mice harboring a K-ras-dependent human pancreatic tumor[2][3].
The similar elimination half-lives in this particular study might be attributed to the specific oligonucleotide sequence and animal model. However, the significantly lower volume of distribution for the PS2 oligonucleotide suggests it is less prone to non-specific tissue accumulation and remains more intact in circulation. It is widely acknowledged that the increased sulfur content in PS2 oligonucleotides leads to enhanced resistance against nuclease degradation[1].
Experimental Protocols: Assessing In Vivo Stability
To determine the in vivo stability of modified oligonucleotides, a series of well-defined experiments are conducted. The following is a representative protocol for a comparative study of PS and PS2 oligonucleotide stability in an animal model.
Objective: To compare the pharmacokinetic profile and nuclease resistance of a phosphorothioate (PS) and a this compound (PS2) modified oligonucleotide in vivo.
Materials:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Oligonucleotides:
-
Test Article 1: 20-mer phosphorothioate (PS) oligonucleotide.
-
Test Article 2: 20-mer this compound (PS2) oligonucleotide with the same sequence as Test Article 1.
-
Both oligonucleotides are 5'-labeled with a fluorescent tag (e.g., Cy3) for ease of detection.
-
-
Formulation: Oligonucleotides are dissolved in sterile phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for oligonucleotide analysis (e.g., ion-pair reversed-phase).
-
Fluorescence detector.
-
Centrifuge.
-
Homogenizer.
-
Standard laboratory glassware and consumables.
-
Procedure:
-
Animal Dosing:
-
Rats are randomly assigned to two groups (n=5 per group), one for each test article.
-
Each rat is administered a single intravenous (IV) bolus injection of the respective oligonucleotide at a dose of 10 mg/kg via the tail vein.
-
-
Sample Collection:
-
Blood samples (approximately 200 µL) are collected from the retro-orbital sinus or tail vein at various time points: pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
-
Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
At the 24-hour time point, animals are euthanized, and major organs (liver, kidneys, spleen, heart, lungs) are harvested, weighed, and snap-frozen in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Proteins are precipitated from plasma samples by adding a 3-fold excess of acetonitrile. After centrifugation, the supernatant containing the oligonucleotide is collected and dried.
-
Tissues: A known weight of each tissue is homogenized in a lysis buffer. The homogenate is then subjected to a solid-phase extraction (SPE) or liquid-liquid extraction procedure to isolate the oligonucleotide from cellular debris and proteins.
-
-
Analytical Method (HPLC):
-
The extracted oligonucleotide samples are reconstituted in a suitable mobile phase.
-
Samples are analyzed by ion-pair reversed-phase HPLC.
-
A gradient elution is used to separate the full-length oligonucleotide from its shorter, degraded metabolites.
-
The fluorescence detector is used to quantify the amount of the full-length, fluorescently labeled oligonucleotide and its metabolites.
-
A standard curve is generated using known concentrations of the respective intact oligonucleotides to allow for accurate quantification.
-
-
Data Analysis:
-
The concentration of the intact oligonucleotide in plasma at each time point is used to calculate pharmacokinetic parameters, including elimination half-life (t½), volume of distribution (Vd), and clearance (CL).
-
The percentage of intact oligonucleotide in various tissues is determined to assess tissue-specific degradation.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the stability of the PS and PS2 oligonucleotides.
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing the in vivo stability of PS and PS2 oligonucleotides.
Caption: Simplified KRAS signaling pathway and the point of intervention for an antisense oligonucleotide.
Conclusion
The choice between phosphorothioate and this compound modifications for therapeutic oligonucleotides depends on the specific application and desired pharmacokinetic profile. The available data strongly indicates that this compound modifications offer superior nuclease resistance compared to phosphorothioates. This enhanced stability can translate to a longer duration of action and potentially improved therapeutic efficacy. The detailed experimental protocol provided herein offers a framework for researchers to conduct their own comparative studies to determine the optimal modification strategy for their oligonucleotide candidates. Understanding the nuances of these modifications is paramount for the successful development of next-generation nucleic acid-based therapies.
References
Performance Showdown: A Comparative Guide to Phosphorodithioate Lubricant Additives
A deep dive into the performance of Zinc Dialkyldithiophosphates (ZDDPs), Molybdenum Dithiophosphates (MoDDPs), and ashless phosphorodithioates reveals a landscape of trade-offs in wear prevention, friction reduction, and thermal stability. While ZDDPs remain a cost-effective benchmark, emerging ashless and molybdenum-based additives offer compelling advantages, particularly in the context of modern engine and industrial lubrication demands.
This guide provides a comparative analysis of the performance of these critical lubricant additives, supported by experimental data, to aid researchers, scientists, and formulation professionals in their selection and development efforts.
Executive Summary of Performance
Phosphorodithioate additives are essential for protecting machinery from wear and degradation. The traditional choice, ZDDP, is known for its robust antiwear properties. However, concerns over its environmental impact, specifically the poisoning of automotive catalysts by zinc and phosphorus, have spurred the development of alternatives. Ashless dithiophosphates and MoDDPs have emerged as leading contenders, each with a unique performance profile.
Our comprehensive review of available data indicates that while ZDDP provides a strong baseline for wear protection, certain ashless dithiophosphates can offer comparable or even superior antiwear performance with the added benefit of being metal-free.[1] MoDDP, on the other hand, often exhibits excellent friction-reducing properties in addition to its antiwear capabilities. The selection of the optimal additive is therefore highly dependent on the specific application requirements, balancing the need for wear and friction control against environmental considerations and cost.
Quantitative Performance Comparison
To facilitate a clear comparison, the following tables summarize the key performance metrics for different this compound additives based on reported experimental data. It is important to note that direct comparisons can be challenging due to variations in test conditions and base oil formulations across different studies.
Table 1: Antiwear and Friction Performance (Four-Ball Test Data)
| Additive Type | Wear Scar Diameter (WSD) (mm) | Coefficient of Friction (CoF) | Base Oil | Reference |
| Base Oil (without additive) | 0.79 | - | 5W-20 Motor Oil | [2] |
| Zinc Dialkyldithiophosphate (ZDDP) | 0.48 | - | 5W-20 Motor Oil | [2] |
| Ashless Dithiophosphate (Short-chain) | ~0.50 (at 1% wt.) | ~0.08 | Mineral Oil | [1] |
| Ashless Dithiophosphate (Long-chain) | ~0.55 (at 1% wt.) | ~0.09 | Mineral Oil | [1] |
| Ashless Organic AW-FM (Naugalube 810) | 0.49 | - | 5W-20 Motor Oil | [2] |
| ZDDP + Ashless Organic AW-FM (Synergistic) | 0.37 | - | 5W-20 Motor Oil | [2] |
Table 2: Oxidation and Thermal Stability
| Additive Type | Oxidation Induction Time (OIT) | Decomposition Onset Temperature (°C) | Reference |
| Zinc Dialkyldithiophosphate (ZDDP) | - | ~150 - 200 | [3][4] |
| Ashless Dithiophosphate | Generally good, can be superior to ZDDP | Varies with structure | [5] |
| Molybdenum Dithiophosphate (MoDDP) | Can be excellent | Varies with structure |
Note: Quantitative data for OIT and decomposition temperature for direct comparison across all three additive types under identical conditions is limited in the public domain. The information presented is based on general findings from multiple sources.
Experimental Protocols
The data presented in this guide is primarily derived from standardized tribological and thermal analysis tests. Understanding the methodologies behind this data is crucial for its correct interpretation and application.
Four-Ball Wear Test (ASTM D4172 & ASTM D2783)
This is a widely used method to evaluate the antiwear and extreme pressure properties of lubricants.
-
Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.
-
Procedure (Antiwear - ASTM D4172):
-
The test lubricant is placed in the cup, covering the stationary balls.
-
A specified load is applied to the rotating ball.
-
The top ball is rotated at a constant speed for a set duration and temperature.
-
After the test, the wear scars on the three stationary balls are measured under a microscope. The average wear scar diameter is reported as the result. A smaller wear scar indicates better antiwear protection.
-
-
Procedure (Extreme Pressure - ASTM D2783): This method is used to determine the load-carrying properties of a lubricant. The load is incrementally increased until welding of the balls occurs.[6]
Thermal Gravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer consists of a high-precision balance with a sample pan located inside a furnace.
-
Procedure:
-
A small, known mass of the additive is placed in the sample pan.
-
The sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The temperature at which a significant mass loss begins is identified as the onset of decomposition.
-
Oxidation Stability Test (e.g., Rotating Pressure Vessel Oxidation Test - RPVOT, ASTM D2272 or Pressure Differential Scanning Calorimetry - PDSC, ASTM D6186)
These tests are designed to evaluate a lubricant's resistance to oxidation, which can lead to sludge formation and viscosity increase.
-
Apparatus (PDSC): A differential scanning calorimeter capable of operating under high pressure.
-
Procedure (PDSC):
-
A small sample of the oil containing the additive is placed in a sample pan within the pressurized cell.
-
The cell is pressurized with oxygen.
-
The sample is heated to a specified isothermal temperature.
-
The time from the start of the test until the onset of the exothermic oxidation reaction is measured. This time is reported as the Oxidation Induction Time (OIT). A longer OIT indicates better oxidation stability.
-
Mechanisms of Action and Visualization
The performance of this compound additives is intrinsically linked to their ability to form a protective tribofilm on interacting metal surfaces. While the general principle is similar, the composition and formation kinetics of these films differ between ZDDP, MoDDP, and ashless additives.
Tribofilm Formation Pathway
The following diagram illustrates the generalized mechanism of tribofilm formation by this compound additives. Under the high pressure and temperature conditions at asperity contacts, the additive molecules decompose and react with the metal surface to form a sacrificial, protective layer.
Caption: Generalized mechanism of this compound tribofilm formation.
Comparative Mechanism Insights
-
ZDDP: Forms a glassy, zinc and iron polyphosphate tribofilm with a layered structure. The film is known for its durability and excellent wear protection.
-
Ashless Dithiophosphates: These additives form a tribofilm composed primarily of iron phosphates. Some studies suggest that these films can be thicker than those formed by ZDDP, contributing to their excellent antiwear properties.[7] The absence of metal cations means the film is built from the substrate metal itself.
-
MoDDP: MoDDP additives contribute to the formation of a tribofilm that not only contains phosphates but can also include molybdenum disulfide (MoS2) or other molybdenum compounds. MoS2 is a well-known solid lubricant that can significantly reduce the coefficient of friction. The synergistic action of the phosphate and molybdenum species provides both antiwear and friction-reducing benefits.
Conclusion
The selection of a this compound lubricant additive requires a careful consideration of the intended application's specific demands.
-
ZDDP remains a highly effective and economical choice for applications where catalyst compatibility is not a concern.
-
Ashless dithiophosphates present a compelling alternative for modern engine oils and environmentally sensitive applications, often delivering comparable or superior antiwear performance without the drawbacks of metallic additives.
-
MoDDP offers a multifunctional solution, providing both antiwear and significant friction reduction, which is particularly beneficial for improving energy efficiency.
Further research focusing on direct, side-by-side comparisons of these additives under a wide range of standardized conditions will be invaluable for the continued development of high-performance and environmentally conscious lubricants. The synergistic effects of combining different types of this compound additives also represent a promising avenue for future lubricant formulations.[2]
References
A Comparative Guide to the Cytotoxicity of Phosphorodithioate and Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide-based therapeutics, the chemical modification of the phosphate backbone is a critical determinant of a drug candidate's stability, efficacy, and safety profile. Among the most common modifications are phosphorothioates (PS) and their close relatives, phosphorodithioates (PS2). This guide provides a comparative overview of the cytotoxicity of these two important classes of oligonucleotides, supported by available experimental data and detailed methodologies.
Executive Summary
Phosphorothioate (PS) oligonucleotides, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are a foundational modification in antisense technology, enhancing nuclease resistance. However, this modification can also lead to dose-dependent cytotoxicity through non-specific protein interactions. Phosphorodithioate (PS2) oligonucleotides, with two sulfur atoms replacing the non-bridging oxygens, offer even greater nuclease resistance. While direct, quantitative side-by-side in vitro cytotoxicity comparisons in the public domain are limited, this guide synthesizes the available information on their individual properties and the methods used to assess their cytotoxic potential.
Data Presentation: A Comparative Overview
Due to a scarcity of direct comparative studies in publicly available literature, a head-to-head quantitative comparison of IC50 values is not feasible. Instead, the following tables summarize the known cytotoxic characteristics of each modification based on existing research.
Table 1: General Cytotoxicity Profile
| Feature | Phosphorothioate (PS) Oligonucleotides | This compound (PS2) Oligonucleotides |
| Primary Cytotoxicity Mechanism | Non-specific binding to cellular proteins, leading to disruption of normal cellular functions.[1][2] | Presumed to be similar to PS oligos, involving protein interactions, though potentially altered by the second sulfur substitution. |
| Sequence/Structure Dependence | Cytotoxicity is highly dependent on the oligonucleotide sequence and the potential to form secondary structures like hairpins.[1][3][4][5][6] | Expected to be sequence- and structure-dependent. |
| Nuclease Resistance | Significantly increased compared to unmodified phosphodiester oligonucleotides.[3][7] | Higher nuclease resistance compared to PS oligonucleotides. |
| Protein Binding | Prone to binding with a variety of cellular proteins, which is linked to toxicity.[2][8][9] | Binds to proteins, a property that can influence its biological activity. |
Table 2: Key Considerations for In Vitro Cytotoxicity Assessment
| Parameter | Relevance to Cytotoxicity |
| Cell Line | Cytotoxic effects can be cell-type specific. |
| Oligonucleotide Concentration | Cytotoxicity is typically dose-dependent. |
| Delivery Method | The use of transfection reagents can influence observed cytotoxicity.[7] |
| Assay Type | Different assays measure different aspects of cell health (metabolic activity, membrane integrity, etc.). |
| Incubation Time | The duration of exposure to the oligonucleotide can impact the cytotoxic response. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of modified oligonucleotides.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the this compound or phosphorothioate oligonucleotides. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the oligonucleotides for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against oligonucleotide concentration.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).
Visualizing Experimental Workflow and Cellular Response
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for comparing oligonucleotide cytotoxicity and the potential cellular pathways involved.
Caption: A typical workflow for comparing the cytotoxicity of PS and PS2 oligonucleotides.
Caption: A potential signaling pathway for oligonucleotide-induced cytotoxicity.
References
- 1. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Oligonucleotide Structure, Chemistry, and Delivery Method on In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorothioate oligonucleotides: effectiveness and toxicity. | Semantic Scholar [semanticscholar.org]
- 9. Biochemical and physicochemical properties of this compound DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphorodithioate vs. DNA Aptamers: A Comparative Guide to Binding Affinity and Nuclease Resistance
For researchers, scientists, and drug development professionals, the selection of an appropriate aptamer chemistry is a critical decision. This guide provides an objective comparison of the binding affinity and nuclease resistance of phosphorodithioate (PS2) modified aptamers and standard DNA aptamers, supported by experimental data and detailed methodologies.
This compound aptamers, a class of chemically modified nucleic acid ligands, have emerged as a promising alternative to traditional DNA aptamers, offering significant advantages in terms of target binding and stability.[1][2] This guide delves into a head-to-head comparison of these two aptamer types, providing quantitative data, experimental protocols, and visual aids to inform your research and development efforts.
Enhanced Binding Affinity of this compound Aptamers
A primary advantage of substituting the non-bridging oxygen atoms in the phosphodiester backbone of an aptamer with sulfur to create this compound linkages is a substantial increase in binding affinity to target molecules.[3] This enhancement can be dramatic, with some studies reporting up to a 1000-fold improvement in the dissociation constant (Kd) compared to their unmodified DNA counterparts.[4][5] This increased affinity is attributed to several factors, including the "softer" nature of the sulfur atoms, which can lead to stronger interactions with protein targets, and altered charge distribution along the backbone.[6]
Below is a summary of quantitative data from various studies comparing the binding affinities of PS2-modified aptamers with their corresponding unmodified DNA aptamers for the same target.
| Target Protein | Aptamer Type | Dissociation Constant (Kd) | Fold Improvement |
| Thrombin | Unmodified DNA Aptamer (TBA) | ~10 - 100 nM[3][7] | - |
| PS2-modified TBA | Sub-nanomolar to picomolar range reported[5] | Up to 1000x | |
| VEGF-165 | Unmodified DNA Aptamer | ~1.4 nM - 20 nM[3][8] | - |
| PS2-modified VEGF Aptamer | Picomolar range reported[5] | Up to 1000x |
Superior Nuclease Resistance
Standard DNA aptamers are susceptible to degradation by nucleases present in biological fluids, which limits their therapeutic and diagnostic applications in vivo.[6] The this compound modification confers significant resistance to nuclease digestion, thereby increasing the in vivo half-life of the aptamer.[2] This enhanced stability is a critical feature for the development of aptamer-based therapeutics.
Experimental Protocols
To facilitate the adoption and evaluation of this compound aptamers, this section provides detailed methodologies for key experiments.
Protocol 1: SELEX for this compound Aptamers
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the cornerstone technique for identifying high-affinity aptamers.[9] For the selection of PS2-modified aptamers, the standard SELEX protocol is adapted to accommodate the use of this compound deoxynucleoside triphosphates (dNTPαS2).
Materials:
-
ssDNA library with randomized region flanked by constant primer binding sites
-
This compound deoxynucleoside triphosphates (dATPαS2, dCTPαS2, dGTPαS2, dTTPαS2)
-
Taq DNA polymerase (or other polymerase compatible with dNTPαS2)[10][11]
-
Target molecule
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
PCR primers
-
Magnetic beads or other separation matrix
Procedure:
-
Library Preparation: Synthesize a single-stranded DNA library with a central random region.
-
Incubation: Incubate the ssDNA library with the target molecule immobilized on a solid support (e.g., magnetic beads) in the binding buffer.
-
Partitioning: Wash the support to remove unbound and weakly bound sequences.
-
Elution: Elute the bound aptamers from the target.
-
Amplification: Amplify the eluted sequences by PCR using dNTPαS2 and a compatible DNA polymerase. Taq polymerase has been shown to incorporate phosphorothioate analogs.[10][11]
-
ssDNA Generation: Separate the amplified double-stranded DNA to obtain a single-stranded PS2-modified DNA pool for the next round of selection.
-
Iterative Rounds: Repeat the selection and amplification steps for 8-15 rounds to enrich for high-affinity PS2 aptamers.[12]
-
Sequencing and Characterization: Sequence the enriched pool to identify individual aptamer candidates and characterize their binding affinity.
Protocol 2: Post-SELEX "PS2 Walk" Modification
An alternative to de novo selection of PS2 aptamers is the post-SELEX modification of a previously identified high-affinity DNA aptamer. The "PS2 walk" strategy involves systematically substituting phosphodiester linkages with this compound linkages at each position of the aptamer to identify modifications that enhance binding affinity.[5]
Materials:
-
High-affinity DNA aptamer sequence
-
Solid-phase DNA synthesizer
-
Phosphoramidites for standard and this compound DNA synthesis
-
Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione)
Procedure:
-
Aptamer Synthesis: Synthesize a series of aptamers where each aptamer has a single phosphodiester linkage replaced by a this compound linkage at a different position.
-
Purification: Purify each synthesized PS2-modified aptamer.
-
Binding Affinity Measurement: Determine the binding affinity (Kd) of each modified aptamer to the target molecule using a suitable technique such as Surface Plasmon Resonance (SPR).
-
Identification of Key Positions: Identify the positions where PS2 modification leads to a significant improvement in binding affinity.
-
Combinatorial Synthesis: Synthesize aptamers with combinations of the beneficial PS2 modifications to further optimize binding affinity.
Protocol 3: Nuclease Resistance Assay
This protocol assesses the stability of aptamers in the presence of nucleases.
Materials:
-
Unmodified DNA aptamer
-
PS2-modified aptamer
-
3'-exonuclease (e.g., snake venom phosphodiesterase) or 5'-exonuclease (e.g., bovine spleen phosphodiesterase)[1]
-
Reaction buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA stain (e.g., SYBR Gold)
Procedure:
-
Incubation: Incubate equal amounts of the unmodified and PS2-modified aptamers with the nuclease in the reaction buffer at 37°C.
-
Time Points: Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a quenching buffer (e.g., containing EDTA).
-
PAGE Analysis: Run the samples on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with a DNA stain and visualize the bands under UV light. The persistence of the full-length aptamer band over time indicates its resistance to nuclease degradation.[1]
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions.
Materials:
-
SPR instrument
-
Sensor chip (e.g., streptavidin-coated)
-
Biotinylated aptamer (unmodified or PS2-modified)
-
Target protein
-
Running buffer
Procedure:
-
Immobilization: Immobilize the biotinylated aptamer onto the streptavidin-coated sensor chip.
-
Analyte Injection: Inject a series of concentrations of the target protein over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams showing the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizing the Concepts
To further clarify the key aspects of this compound aptamers, the following diagrams illustrate the chemical structures and experimental workflows.
Caption: Comparison of phosphodiester and this compound linkages.
Caption: Workflow for PS2-aptamer selection using SELEX.
Caption: Strategy for post-SELEX optimization using a "PS2 walk".
Conclusion
The evidence strongly suggests that this compound modification is a powerful strategy for enhancing the key performance characteristics of DNA aptamers. The significant improvements in both binding affinity and nuclease resistance make PS2 aptamers highly attractive candidates for a wide range of applications, particularly in therapeutics and diagnostics where high affinity and in vivo stability are paramount. While the synthesis and selection of PS2 aptamers require specialized reagents and protocols, the potential benefits often outweigh these considerations. This guide provides a foundational understanding and practical methodologies to aid researchers in the exploration and application of this promising aptamer chemistry.
References
- 1. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Improvement of an Anti-VEGF DNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclease Resistance Design and Protocols [genelink.com]
- 7. mdpi.com [mdpi.com]
- 8. US5739311A - Enzymatic synthesis of phosphorothioate oligonucleotides using restriction endonucleases - Google Patents [patents.google.com]
- 9. Nucleoside alpha-thiotriphosphates, polymerases and the exonuclease III analysis of oligonucleotides containing phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct sequencing of polymerase chain reaction amplified DNA fragments through the incorporation of deoxynucleoside alpha-thiotriphosphates [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phosphorodithioates: A Procedural Guide
The proper disposal of phosphorodithioates, a class of organophosphorus compounds utilized in biochemical research and drug development, is paramount to ensuring laboratory safety and environmental protection.[1] These compounds and their derivatives can be hazardous, necessitating a clear and structured disposal protocol. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of phosphorodithioate waste, fostering a culture of safety and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal process, it is crucial to handle this compound materials with appropriate safety measures. The specific hazards can vary depending on the full chemical structure of the molecule, but general precautions for organothiophosphates should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron and additional protective clothing should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Prevent the substance from entering drains or waterways.
-
Absorb the spill with an inert material, such as sand, earth, or a commercial sorbent.
-
Using non-sparking tools, carefully collect the absorbed material into a designated, sealable container for hazardous waste.
Chemical Incompatibility
Proper segregation of chemical waste is a critical aspect of laboratory safety. Phosphorodithioates should not be stored with incompatible chemicals that could trigger a dangerous reaction.
| Incompatible Chemical Classes | Potential Hazards of Mixing with Phosphorodithioates |
| Strong Oxidizing Agents (e.g., nitric acid, perchloric acid, hydrogen peroxide) | Can lead to vigorous, exothermic reactions, potentially causing fires or explosions. Oxidation can convert the phosphorothioate moiety to a more toxic phosphate.[2][3] |
| Strong Acids (e.g., hydrochloric acid, sulfuric acid) | May cause decomposition, releasing toxic and flammable gases such as hydrogen sulfide. |
| Strong Bases (e.g., sodium hydroxide, potassium hydroxide) | Can promote hydrolysis, leading to the degradation of the compound and the formation of potentially hazardous byproducts. |
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
1. Waste Collection at the Point of Generation:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. Plastic containers are generally preferred to avoid breakage.[4][5] The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound Waste" and specific compounds if known), the date of first accumulation, and any relevant hazard symbols (e.g., "Toxic," "Harmful").
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.
2. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Location: The waste container should be stored in a designated SAA at or near the point of generation.[5]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4][5]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
3. Preparing for Disposal:
-
Inventory: Maintain a log of the approximate quantities of this compound waste added to the container.
-
Container Integrity: Before arranging for pickup, inspect the container for any signs of damage, leaks, or degradation.
-
Final Labeling: Ensure the label is complete, accurate, and legible.
4. Institutional Waste Pickup:
-
Contact Environmental Health and Safety (EHS): When the container is nearing full, or in accordance with your institution's policies, contact your EHS department to schedule a waste pickup.[5]
-
Provide Information: Be prepared to provide details about the waste, including its chemical composition and volume.
5. Off-Site Disposal:
-
Your institution's EHS department will manage the ultimate disposal of the hazardous waste in compliance with federal, state, and local regulations.[6][7] This typically involves transport to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Experimental Protocols for Neutralization (To be performed only by trained personnel with EHS approval)
While in-laboratory neutralization of hazardous waste is generally discouraged and may require special permits, a carefully controlled oxidation or hydrolysis could be considered in specific, approved circumstances to reduce the hazard of small quantities of this compound waste. These procedures should not be attempted without a thorough risk assessment and prior approval from your institution's EHS department.
Example Protocol: Oxidative Degradation (Hypothetical)
-
In a chemical fume hood, prepare a dilute solution of the this compound waste in an appropriate solvent.
-
Slowly add a dilute solution of an oxidizing agent (e.g., sodium hypochlorite) to the stirred this compound solution. The reaction may be exothermic and should be cooled in an ice bath.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Neutralize the resulting solution to a pH between 6 and 8.
-
Dispose of the final solution as hazardous waste, as it may still contain hazardous byproducts.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Organothiophosphate - Wikipedia [en.wikipedia.org]
- 2. Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ushazmatstorage.com [ushazmatstorage.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Phosphorodithioates
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of phosphorodithioates.
Phosphorodithioates, a class of organophosphate compounds, are integral to various research and drug development applications. However, their handling necessitates stringent safety protocols to mitigate potential health risks. This guide provides essential, step-by-step procedures for the safe use and disposal of phosphorodithioates in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to phosphorodithioates. The following table summarizes the recommended PPE for handling these compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or a full-face shield.[1][2][3] | Protects against splashes, dust, and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] | Prevents skin contact, which can lead to absorption and systemic toxicity. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.[1][4] | Protects underlying clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of inhaling dust or aerosols. Use in a well-ventilated area or a chemical fume hood.[1][2][5] | Prevents inhalation of harmful dust or vapors, which can cause respiratory tract irritation and systemic poisoning. |
| Foot Protection | Closed-toe shoes, with chemical-resistant boots for larger-scale operations.[4][5] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling of Phosphorodithioates
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
1. Preparation and Designated Area:
-
All work with phosphorodithioates should be conducted in a designated area, such as a chemical fume hood, to control and contain any potential contamination.[6]
-
Before beginning work, ensure all necessary PPE is readily available and in good condition.
-
Have an emergency plan in place and ensure all personnel are familiar with it. This includes the location of safety showers, eyewash stations, and first aid kits.
2. Handling Procedures:
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools and equipment to prevent ignition, as some phosphorodithioates may be flammable.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in areas where phosphorodithioates are handled or stored.[1]
3. Storage:
-
Store phosphorodithioates in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Keep containers tightly closed when not in use.
Disposal Plan: Managing Phosphorodithioate Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing papers, pipette tips, and gloves, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing phosphorodithioates in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour this compound waste down the drain.[7]
-
Avoid mixing this compound waste with other incompatible waste streams.
2. Disposal Procedures:
-
All this compound waste must be managed as hazardous waste in strict accordance with local, state, and federal regulations.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound waste. They will provide information on proper labeling, storage, and pickup procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
1. In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[1]
-
Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][8]
2. In Case of Eye Contact:
-
Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[1][8]
-
Remove contact lenses if present and easy to do so.[1]
3. In Case of Inhalation:
4. In Case of Ingestion:
5. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[2]
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal.
-
For large spills, contact your institution's EHS department immediately.
-
Ventilate the area and wash the spill site after the material has been removed.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling phosphorodithioates in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe handling of phosphorodithioates.
References
- 1. chemos.de [chemos.de]
- 2. angenechemical.com [angenechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. hazmatschool.com [hazmatschool.com]
- 6. benchchem.com [benchchem.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Page loading... [guidechem.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
